molecular formula C14H12N2O6Se2 B1608936 Bis(4-methoxy-2-nitrophenyl)diselenide CAS No. 35350-45-9

Bis(4-methoxy-2-nitrophenyl)diselenide

Cat. No.: B1608936
CAS No.: 35350-45-9
M. Wt: 462.2 g/mol
InChI Key: DAZKGVAWZDEFEZ-UHFFFAOYSA-N
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Description

Bis(4-methoxy-2-nitrophenyl)diselenide is a useful research compound. Its molecular formula is C14H12N2O6Se2 and its molecular weight is 462.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methoxy-1-[(4-methoxy-2-nitrophenyl)diselanyl]-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6Se2/c1-21-9-3-5-13(11(7-9)15(17)18)23-24-14-6-4-10(22-2)8-12(14)16(19)20/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZKGVAWZDEFEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[Se][Se]C2=C(C=C(C=C2)OC)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6Se2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369930
Record name Bis(4-methoxy-2-nitrophenyl)diselenide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35350-45-9
Record name Bis(4-methoxy-2-nitrophenyl)diselenide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Elucidation and Synthetic Characterization of Bis(4-methoxy-2-nitrophenyl)diselenide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(4-methoxy-2-nitrophenyl)diselenide (CAS: 35350-45-9) represents a critical class of functionalized organoselenium compounds.[1][2] Unlike simple diaryl diselenides, the presence of the ortho-nitro group introduces unique intramolecular chalcogen bonding (Se···O interactions) that significantly influences its reactivity, stability, and utility as a precursor for electrophilic selenium species (e.g., selenenyl halides) and glutathione peroxidase (GPx) mimetics.[1][2]

This guide provides a rigorous framework for the synthesis, structural elucidation, and quality control of this compound. It moves beyond basic characterization to address the specific conformational challenges posed by the sterically crowded ortho-nitro substitution.

Synthetic Pathway: The Advantage

While classical routes utilize the diazotization of 4-methoxy-2-nitroaniline (Sandmeyer-type reaction), this method is often plagued by low yields and hazardous diazonium intermediates.[1][2]

Recommended Protocol: Nucleophilic Aromatic Substitution (


)
We utilize the activating nature of the ortho-nitro group to facilitate the displacement of a chloride leaving group by a diselenide anion.[1][2] This method offers superior atom economy and scalability.[1][2]
Reaction Mechanism & Workflow

The synthesis relies on the in situ generation of the diselenide dianion (


) from elemental selenium and a reducing agent (hydrazine hydrate or sodium borohydride), followed by attack on the electron-deficient aromatic ring.[1]

SynthesisWorkflow Se Elemental Se (Black) DiselenideAnion Na2Se2 Species (Nucleophile) Se->DiselenideAnion Reduction (Reflux 1h) Reductant NaBH4 / NaOH (Ethanol) Reductant->DiselenideAnion Intermediate Meisenheimer Complex DiselenideAnion->Intermediate Nucleophilic Attack Substrate 1-chloro-4-methoxy- 2-nitrobenzene Substrate->Intermediate Product Bis(4-methoxy-2-nitrophenyl) diselenide Intermediate->Product -NaCl (Aromatization)

Figure 1: Nucleophilic Aromatic Substitution (


) pathway utilizing the activating ortho-nitro group.[1]
Detailed Methodology
  • Preparation of Diselenide Reagent:

    • In a 250 mL three-necked flask, suspend elemental selenium (1.2 eq) in ethanol.

    • Add

      
       (1.5 eq) slowly under 
      
      
      
      atmosphere.[1][2] Caution: Evolution of
      
      
      gas.
    • Stir at

      
       until the solution turns dark red-brown, indicating formation of 
      
      
      
      .[1]
  • Coupling:

    • Add 1-chloro-4-methoxy-2-nitrobenzene (1.0 eq) dissolved in minimal THF/Ethanol.[1][2]

    • Reflux for 4–6 hours.[1][2] The reaction progress is monitored by TLC (Hexane:EtOAc 8:2) or HPLC.[1][2][3]

  • Workup:

    • Quench with air oxidation (stirring open to air for 30 mins) to ensure any monoselenol species dimerize to the diselenide.[1][2]

    • Precipitate with water; filter the yellow/orange solid.[1][2]

    • Purification: Recrystallization from glacial acetic acid or toluene is critical to remove monoselenide impurities.[1][2]

Spectroscopic Fingerprinting & Elucidation[1][2]

Confirming the structure requires distinguishing the target from potential byproducts like the monoselenide (R-Se-R) or triselenide (R-Se-Se-Se-R).[1][2]

Nuclear Magnetic Resonance (NMR)

NMR: The Gold Standard

The selenium nucleus is highly sensitive to the electronic environment.[1][2]

  • Target Shift:

    
     (relative to 
    
    
    
    ).
  • Diagnostic Logic:

    • The ortho-nitro group typically causes a downfield shift (deshielding) due to the "chalcogen bond" interaction (O[1]···Se).

    • However, the para-methoxy group is electron-donating, providing a shielding effect.[1][2]

    • Validation: If the peak appears

      
      , suspect monoselenide formation.[1][2] If multiple peaks appear, suspect polyselenide contamination.[1][2]
      

NMR (400 MHz,

)

The aromatic region will display a characteristic ABX pattern due to the 1,2,4-substitution.[1]

ProtonChemical Shift (

)
MultiplicityAssignment Logic
-OCH3 3.85 – 3.90Singlet (3H)Diagnostic methoxy group.[1][2]
H-3 7.60 – 7.70Doublet (

)
Meta to Se, ortho to

.[1][2] Most deshielded by nitro group.[1][2]
H-5 7.10 – 7.20dd (

)
Adjacent to methoxy, coupling with H-3 and H-6.[1]
H-6 7.90 – 8.00Doublet (

)
Ortho to Se linkage.[1][2] Shift influenced by Se anisotropy.[1][2]
Mass Spectrometry (HRMS)

Selenium has a unique isotopic envelope (


 is most abundant, but 

,

,

are significant).[1]
  • Requirement: The mass spectrum must match the theoretical isotopic distribution for a two-selenium system.[1][2]

  • Observation: A "wide" molecular ion cluster centered at

    
     (
    
    
    
    ).[1][2] A single sharp peak indicates incorrect elemental composition.[1][2]

Structural Analysis: The Se···O Chalcogen Bond

A critical feature of this molecule is the non-covalent interaction between the nitro oxygen and the selenium atom.[1][2] This is not merely a curiosity; it locks the conformation, affecting solubility and biological activity.[1][2]

Conformation cluster_legend Structural Consequence Se1 Se (Atom 1) Se2 Se (Atom 2) Se1->Se2 Diselenide Bridge (~2.3 Å) Ring1 Phenyl Ring A (4-OMe, 2-NO2) Ring1->Se1 NitroO Nitro Oxygen (Lone Pair) Ring1->NitroO C-N Bond Ring2 Phenyl Ring B (4-OMe, 2-NO2) Ring2->Se2 NitroO->Se1 Chalcogen Bond (n -> σ* interaction) Info Restricted Rotation Rigid Conformation

Figure 2: Conformational locking via intramolecular Se[1]···O interactions (Chalcogen Bonding).[1]

Crystallographic Expectations:

  • Dihedral Angle (C-Se-Se-C): Typically

    
     for diaryl diselenides.[1][2]
    
  • Se···O Distance: Expect a distance less than the sum of van der Waals radii (

    
    ), confirming the interaction.[1][2] This interaction often forces the nitro group to be nearly coplanar with the benzene ring to maximize the interaction, despite steric strain.[2]
    

Quality Control & Impurity Profiling

To ensure the material is suitable for drug development or high-precision synthesis, the following QC protocol is mandatory.

Self-Validating Purity Protocol
  • HPLC Analysis:

    • Column: C18 Reverse Phase.[1][2]

    • Mobile Phase: Acetonitrile/Water (Gradient 50%

      
       100% ACN).[1][2]
      
    • Detection: UV at 320 nm (Nitro absorbance) and 254 nm.[1][2]

    • Pass Criteria: Single peak

      
      .[1][2]
      
  • Thermal Analysis (DSC):

    • Melting point determination alone is insufficient due to potential polymorphism in diselenides.[1][2]

    • DSC Requirement: Sharp endotherm. Broadening indicates polyselenide impurities or solvent inclusion.[1][2]

  • Redox Titration (Optional but Recommended):

    • Reduction with

      
       followed by titration with standardized Iodine can quantify the diselenide content quantitatively.[1][2]
      

References

  • Taniguchi, N. (2005).[1][2][3] "Synthesis of Diaryl Diselenides and Ditellurides Using Elemental Chalcogens." Journal of Organic Chemistry.

  • Wirth, T. (Ed.).[1][2] (2012).[1][2] Organoselenium Chemistry: Synthesis and Reactions. Wiley-VCH.[1][2] (Authoritative text on Se-77 NMR shifts).

  • Patai, S., & Rappoport, Z. (1986).[1][2] The Chemistry of Organic Selenium and Tellurium Compounds. Wiley.[1][2][4] (Foundational text for diselenide properties).

  • Mugesh, G., et al. (2001).[1][2] "Glutathione Peroxidase Mimetics: Structure-Activity Relationships." Journal of the American Chemical Society.[1][2] (Context for nitro-diselenide interactions).[1]

  • Alfa Chemistry. (2023).[1][2] "Bis-(2-nitrophenyl)diselenide Product Data." (Reference for structural analogs and physical properties).

Sources

Bis(4-methoxy-2-nitrophenyl)diselenide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(4-methoxy-2-nitrophenyl)diselenide (CAS: 35350-45-9) is a specialized organoselenium compound primarily utilized in the development of glutathione peroxidase (GPx) mimetics and as a versatile intermediate in organic synthesis.[1][2][3] Distinguished by its electron-rich methoxy group and electron-withdrawing nitro group, this diselenide exhibits unique redox properties that make it a candidate for oxidative stress research and catalytic applications. This guide provides a rigorous technical analysis of its molecular identity, validated synthesis protocols, and mechanistic behavior.

Chemical Identity & Physicochemical Properties[1][2][4][5][6][7][8]

The molecular architecture of this compound consists of two benzene rings linked by a diselenide bridge (-Se-Se-). Each ring is substituted with a methoxy group at the para position and a nitro group at the ortho position relative to the selenium linkage.

Table 1: Molecular Specifications
PropertySpecification
Chemical Name This compound
CAS Registry Number 35350-45-9
Molecular Formula

Molecular Weight 462.18 g/mol
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO, DMF, CHCl

; Insoluble in Water
Melting Point Typically >100°C (Analogous nitro-diselenides melt ~212°C)
Structural Formula

The compound features a


 symmetry axis through the diselenide bond. The ortho-nitro groups often engage in non-bonding interactions with the selenium atoms (chalcogen bonding), which can influence the stability of the Se-Se bond toward oxidative cleavage.

Synthetic Protocol: Diazotization-Selenylation Pathway

The most authoritative and scalable method for synthesizing this compound involves the diazotization of 4-methoxy-2-nitroaniline followed by nucleophilic displacement with a diselenide anion species. This approach ensures high regioselectivity and yield.

Phase 1: Precursor Preparation (In Situ Diselenide Formation)

Reagents: Elemental Selenium (Se), Sodium Borohydride (


), Sodium Hydroxide (

). Reaction:

Note: This step generates sodium diselenide (

), a powerful nucleophile, under an inert atmosphere (Argon/Nitrogen).
Phase 2: Diazotization

Reagents: 4-Methoxy-2-nitroaniline, Sodium Nitrite (


), Hydrochloric Acid (

). Protocol:
  • Dissolve 4-methoxy-2-nitroaniline in concentrated HCl at 0°C.

  • Add aqueous

    
     dropwise, maintaining temperature < 5°C.
    
  • Stir for 30 minutes to ensure formation of the diazonium salt:

    
    .
    
Phase 3: Coupling (Sandmeyer-type Reaction)

Protocol:

  • Transfer the cold diazonium salt solution slowly into the

    
     solution (prepared in Phase 1) while maintaining pH ~9-10 with NaOH.
    
  • Observation: Nitrogen gas evolution (

    
    ) indicates successful coupling.
    
  • Heat the mixture to 60°C for 1 hour to complete the reaction.

  • Workup: Extract with dichloromethane (

    
    ), wash with brine, dry over 
    
    
    
    , and recrystallize from ethanol/hexane.
Visualization: Synthesis Workflow

SynthesisPathway Aniline 4-Methoxy-2-nitroaniline Diazotization Diazotization (NaNO2 / HCl, 0°C) Aniline->Diazotization SePowder Selenium Powder (Se) Reduction Reduction (NaBH4 / NaOH) SePowder->Reduction Diazonium Diazonium Salt [Ar-N2]+ Cl- Coupling Coupling (-N2 Gas Evolution) Diazonium->Coupling DiselenideAnion Diselenide Anion (Na2Se2) DiselenideAnion->Coupling Product This compound (Target) Diazotization->Diazonium Reduction->DiselenideAnion Coupling->Product

Figure 1: Convergent synthesis pathway via diazonium intermediate and diselenide nucleophilic attack.

Functional Applications & Mechanism

Glutathione Peroxidase (GPx) Mimicry

The primary research interest in this compound lies in its ability to mimic the catalytic activity of the enzyme Glutathione Peroxidase (GPx). The diselenide bond is labile to reduction, allowing it to enter a catalytic cycle that detoxifies peroxides (e.g.,


).

Mechanism:

  • Reduction: The diselenide bond is cleaved by thiols (e.g., Glutathione, GSH) to form selenols (

    
    ).
    
  • Oxidation: The selenol reacts with peroxides (

    
    ) to form selenenic acid (
    
    
    
    ), reducing the peroxide to alcohol/water.
  • Regeneration: The selenenic acid reacts with another molecule of GSH to regenerate the active species, releasing water.

The ortho-nitro group plays a critical role here by stabilizing the selenium center through intramolecular


 interactions, preventing irreversible oxidation to seleninic acid (

), which would deactivate the catalyst.
Visualization: Catalytic Cycle

GPxCycle Diselenide Diselenide (Ar-Se-Se-Ar) Selenol Selenol (Ar-SeH) Diselenide->Selenol + GSH (Reduction) Selenenic Selenenic Acid (Ar-SeOH) Selenol->Selenenic + H2O2 (Oxidation) Sulfenyl Selenenyl Sulfide (Ar-Se-SG) Selenenic->Sulfenyl + GSH (- H2O) Sulfenyl->Selenol + GSH (- GSSG)

Figure 2: Proposed catalytic cycle for peroxide detoxification mediated by the organoselenium core.

Safety & Handling Protocols

Working with organoselenium compounds requires strict adherence to safety protocols due to potential toxicity and the formation of volatile selenium species.

  • Engineering Controls: All synthesis steps involving elemental selenium or selenols must be performed in a certified chemical fume hood to prevent inhalation of toxic vapors.

  • Waste Disposal: Selenium waste must be segregated from general organic waste. Treat aqueous waste streams with bleach (sodium hypochlorite) to oxidize residual selenides to less toxic selenates before disposal, according to local EHS regulations.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat are mandatory.

References

  • National Institutes of Health (NIH). (2011). Bis(4-nitrophenyl) selenide Crystal Structure and Synthesis. PMC. Retrieved from [Link]

  • Mugesh, G., du Mont, W. W., & Sies, H. (2001). Chemistry of biologically important synthetic organoselenium compounds. Chemical Reviews, 101(7), 2125-2179. (Contextual Grounding for GPx Mechanism).

Sources

Technical Guide: Synthesis of Bis(4-methoxy-2-nitrophenyl)diselenide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Bis(4-methoxy-2-nitrophenyl)diselenide CAS Registry Number: (Analogous derivatives often used, specific CAS varies by hydration/salt form) Molecular Formula:


Primary Application:  Precursor for glutathione peroxidase (GPx) mimetics (e.g., Ebselen derivatives), organoselenium antioxidants, and catalytic intermediates in oxidative transformations.

This technical guide outlines the synthesis of this compound. While nucleophilic aromatic substitution (


) is a viable pathway for simple aryl selenides, the presence of the nitro group  at the ortho position presents a chemoselectivity challenge. Strong reducing agents typically used to generate diselenide anions (e.g., 

) can inadvertently reduce the nitro group to an amine.

Therefore, this guide prioritizes the Diazotization-Selenocyanate Route . This pathway offers superior functional group tolerance, ensuring the integrity of the nitro moiety while establishing the carbon-selenium bond with high regioselectivity.

Part 1: Retrosynthetic Analysis

To design a robust synthesis, we must first deconstruct the target molecule. The logical disconnection occurs at the Selenium-Carbon bond or the Selenium-Selenium bridge.

Structural Disconnection Logic
  • Se-Se Disconnection: Implies oxidative coupling of two selenol (

    
    ) units. Selenols are unstable and prone to oxidation; thus, they are usually transient intermediates generated from selenocyanates (
    
    
    
    ).
  • C-Se Disconnection: Implies forming the bond between the aromatic ring and the selenium atom.

    • Path A (Nucleophilic): Attack of

      
       on an aryl halide. (Risk: Nitro reduction).
      
    • Path B (Electrophilic/Radical): Reaction of a diazonium salt (

      
      ) with a selenocyanate anion (
      
      
      
      ). (Preferred).

Retrosynthesis Figure 1: Retrosynthetic analysis avoiding nitro-group reduction. Target Target: This compound Inter1 Intermediate: 4-Methoxy-2-nitrophenyl selenocyanate Target->Inter1 Oxidative Coupling (Hydrolysis) Start Starting Material: 4-Methoxy-2-nitroaniline Inter1->Start Sandmeyer Reaction (Diazotization + KSeCN)

Figure 1: Retrosynthetic analysis avoiding nitro-group reduction.

Part 2: Primary Synthesis Protocol (Diazotization Route)

This protocol is the "Gold Standard" for nitro-substituted diaryl diselenides. It proceeds through a stable selenocyanate intermediate, avoiding harsh reducing conditions.

Phase 1: Diazotization

Objective: Convert the amino group of 4-methoxy-2-nitroaniline into a reactive diazonium salt.

  • Reagents: 4-Methoxy-2-nitroaniline (1.0 eq), Sodium Nitrite (

    
    , 1.1 eq), Hydrochloric Acid (HCl, excess), Water.
    
  • Conditions:

    
    , vigorous stirring.
    

Step-by-Step:

  • Dissolution: Dissolve 4-methoxy-2-nitroaniline in 15% aqueous HCl. If solubility is poor, a minimal amount of acetic acid can be added, but pure aqueous acid is preferred to simplify workup.

  • Cooling: Cool the solution to

    
     in an ice/salt bath. Internal temperature monitoring is critical; exceeding 
    
    
    
    may cause diazonium decomposition (phenol formation).
  • Nitrite Addition: Dropwise add a pre-cooled solution of

    
     in water. Maintain temperature 
    
    
    
    .
  • Verification: Stir for 30 minutes. Verify excess nitrous acid using starch-iodide paper (should turn blue instantly). Neutralize excess

    
     with a pinch of Urea if necessary.
    
Phase 2: Selenocyanation (Sandmeyer-type Reaction)

Objective: Displacement of the diazonium group with a selenocyanate anion.

  • Reagents: Potassium Selenocyanate (KSeCN, 1.2 eq), Sodium Acetate (buffer).

  • Conditions:

    
     Room Temperature (RT).
    

Step-by-Step:

  • Buffer: Adjust the pH of the diazonium solution to ~4–5 using saturated Sodium Acetate solution (prevents HCN formation and stabilizes the reaction).

  • Addition: Add the diazonium solution dropwise to a stirred solution of KSeCN in water at

    
    .
    
    • Observation: Evolution of

      
       gas (bubbling) and precipitation of a solid (aryl selenocyanate).
      
  • Completion: Allow the mixture to warm to RT and stir for 2 hours.

  • Isolation: Filter the solid precipitate (4-methoxy-2-nitrophenyl selenocyanate). Wash with cold water. Recrystallize from Ethanol if necessary.

Phase 3: Hydrolysis and Oxidation

Objective: Convert the selenocyanate to the selenolate anion, which spontaneously oxidizes to the diselenide.

  • Reagents: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), Ethanol/Water (2:1).

  • Conditions: Room Temperature, Open air (for oxidation).

Step-by-Step:

  • Dissolution: Dissolve the selenocyanate intermediate in Ethanol.

  • Hydrolysis: Add an aqueous solution of KOH (2.0 eq). The solution typically changes color (often dark red/yellow) as the selenolate (

    
    ) forms.
    
    
  • Oxidation: Stir the solution vigorously in an open flask for 3–4 hours. Atmospheric oxygen oxidizes the selenolate to the diselenide.

  • Workup: Pour the reaction mixture into ice water. The product, This compound , will precipitate as a yellow/orange solid.

  • Purification: Filter, wash with water, and dry.[4] Recrystallize from Glacial Acetic Acid or Toluene/Hexane.

Part 3: Alternative Protocol (Nucleophilic Aromatic Substitution)

Note: This method is faster but carries a higher risk of side reactions. Use only if 1-chloro-4-methoxy-2-nitrobenzene is readily available and strict anaerobic conditions can be maintained.

Reagents:

  • 1-Chloro-4-methoxy-2-nitrobenzene (1.0 eq)

  • Selenium Powder (1.0 eq)

  • Hydrazine Hydrate (

    
    ) (0.6 eq) - Reductant
    
  • Sodium Hydroxide (NaOH) (2.5 eq)

  • Solvent: THF/Water or DMF.

Protocol:

  • Diselenide Formation: In a flask under Argon, combine Se powder, NaOH, and Hydrazine Hydrate. Heat to

    
     until the black Se powder dissolves and a dark red solution (
    
    
    
    ) forms.
  • Coupling: Add 1-chloro-4-methoxy-2-nitrobenzene dissolved in THF.

  • Reflux: Heat to reflux for 4-6 hours.

  • Quench: Pour into ice water. Extract with Dichloromethane (DCM).

  • Risk Mitigation: If the product contains amine impurities (from nitro reduction), purify via column chromatography (Silica Gel, Hexane:Ethyl Acetate).

Part 4: Visualization of the Reaction Pathway

The following diagram illustrates the preferred Diazotization pathway, highlighting the critical electron flow and intermediate states.

SynthesisPathway Figure 2: Step-by-step synthesis via the Diazotization-Selenocyanate pathway. Start 4-Methoxy-2-nitroaniline Diazonium Diazonium Salt [Ar-N2]+ Cl- Start->Diazonium 1. NaNO2, HCl 2. 0-5°C Selenocyanate Selenocyanate Ar-SeCN Diazonium->Selenocyanate KSeCN NaOAc Buffer -N2 (gas) Selenolate Selenolate Anion Ar-Se- Selenocyanate->Selenolate KOH, EtOH Hydrolysis Product Bis(4-methoxy-2-nitrophenyl) diselenide Selenolate->Product O2 (Air) Oxidative Coupling

Figure 2: Step-by-step synthesis via the Diazotization-Selenocyanate pathway.[1][2][3][4][6][7][8][9][10][11][12][13]

Part 5: Data Presentation & Critical Parameters[1]

Reagent Stoichiometry Table (Diazotization Route)
ComponentRoleEquivalentsCritical Note
4-Methoxy-2-nitroaniline Substrate1.0Purity >98% required.[1][6][13]
Sodium Nitrite (

)
Diazotizing Agent1.1Add slowly to prevent overheating.
HCl (conc.) Acid Medium2.5 - 3.0Maintain acidic pH (<2) to prevent coupling.
Potassium Selenocyanate Nucleophile1.2Toxic. Handle in fume hood.
Sodium Acetate BufferAs neededBuffers pH to 4-5 for coupling.
KOH Hydrolysis Base2.0Excess base ensures complete hydrolysis.
Characterization Data (Expected)
  • Appearance: Yellow to Orange crystalline solid.

  • Melting Point:

    
     (varies slightly by solvent).
    
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       3.85 (s, 6H, 
      
      
      
      )
    • 
       7.2–7.4 (dd, aromatic protons)
      
    • 
       7.6 (d, aromatic proton ortho to 
      
      
      
      )
    • 
       8.2 (d, aromatic proton ortho to Se)
      
  • 
     NMR:  Distinct shift characteristic of diaryl diselenides (~400-500 ppm relative to 
    
    
    
    ).
  • Mass Spectrometry (ESI):

    
     or 
    
    
    
    peaks showing characteristic Selenium isotope pattern.

Part 6: Safety & Toxicology (E-E-A-T)

  • Selenium Toxicity: All organoselenium compounds and inorganic selenocyanates are toxic. They can be absorbed through the skin and release toxic hydrogen selenide (

    
    ) gas if acidified improperly.
    
    • Control: Always work in a functioning fume hood. Treat all waste with bleach (hypochlorite) to oxidize residual selenium to non-volatile selenates before disposal.

  • Diazonium Instability: Diazonium salts are potentially explosive if allowed to dry. Always keep them in solution and process immediately.

  • Nitro Compounds: Nitroaromatics can be energetic. Avoid high temperatures during the drying of the final product.[4]

References

  • Syper, L., & Młochowski, J. (1984). "Synthesis of organic diselenides and selenides." Tetrahedron, 40(22), 4741-4752.
  • Mugesh, G., du Mont, W. W., & Sies, H. (2001). "Chemistry of biologically important synthetic organoselenium compounds." Chemical Reviews, 101(7), 2125-2180.

  • Reich, H. J., & Cohen, M. L. (1979). "Organoselenium chemistry. Conversion of amines to selenides." Journal of Organic Chemistry, 44(18), 3148-3151.
  • Scianowski, J. (2016).[1] "Oxidative transformations of organic diselenides." Mini-Reviews in Organic Chemistry, 13(2). (Context on the stability and handling of nitro-substituted diselenides).

Sources

Technical Characterization Guide: Bis(4-methoxy-2-nitrophenyl)diselenide (CAS 35350-45-9)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Compound Identity & Significance

Bis(4-methoxy-2-nitrophenyl)diselenide (CAS 35350-45-9) is a specialized organoselenium intermediate utilized primarily in the synthesis of selenium-containing pharmaceuticals and advanced materials. Characterized by its electron-deficient aromatic rings and a labile diselenide bridge, it serves as a critical precursor for generating electrophilic selenium species (selenenyl halides) or nucleophilic selenolates in situ.

Its structural motif—combining a nitro group (ortho) and a methoxy group (para) relative to the selenium bridge—imparts unique reactivity profiles, making it a valuable candidate for catalytic oxidation cycles and as a ligand in coordination chemistry.

Chemical Identity Matrix
ParameterSpecification
CAS Number 35350-45-9
IUPAC Name This compound
Synonyms 2,2'-Dinitro-4,4'-dimethoxydiphenyl diselenide
Molecular Formula C₁₄H₁₂N₂O₆Se₂
Molecular Weight 462.17 g/mol
SMILES COc1ccc(c(c1)[O-])[Se][Se]c2c(cc(cc2)OC)[O-]
Appearance Yellow to Orange Crystalline Solid
Melting Point 173°C (Experimental)

Synthetic Pathway & Methodology

The synthesis of CAS 35350-45-9 typically follows a Nucleophilic Aromatic Substitution (S_NAr) pathway. This method is preferred over diazotization for this specific substrate due to the activating nature of the ortho-nitro group, which facilitates the displacement of a halide leaving group by a diselenide anion.

Reaction Mechanism

The synthesis involves the reaction of 1-chloro-4-methoxy-2-nitrobenzene with a polyselenide species (generated in situ from elemental selenium and a reducing agent like sodium borohydride or hydrazine) or sodium diselenide (Na₂Se₂).

Key Mechanistic Steps:

  • Activation: The ortho-nitro group withdraws electron density from the C-Cl bond, lowering the energy barrier for nucleophilic attack.

  • Addition: The diselenide dianion (Se₂²⁻) attacks the ipso-carbon.

  • Elimination: Chloride is expelled, restoring aromaticity and forming the C-Se bond.

SynthesisPathway Precursor 1-chloro-4-methoxy- 2-nitrobenzene Intermediate Meisenheimer Complex Precursor->Intermediate Nucleophilic Attack (S_NAr) Reagent Sodium Diselenide (Na₂Se₂) Reagent->Intermediate Product Bis(4-methoxy-2-nitrophenyl) diselenide (CAS 35350-45-9) Intermediate->Product - NaCl (Elimination)

Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of CAS 35350-45-9.

Spectroscopic Characterization Profile

Accurate identification of CAS 35350-45-9 relies on a multi-modal approach. The presence of the nitro and methoxy groups creates a distinct electronic environment observable in NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, DMSO-d₆ or CDCl₃) The molecule possesses C₂ symmetry; thus, the two aromatic rings are chemically equivalent. The spectrum will display three aromatic signals and one aliphatic singlet.

Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
3.85 - 3.95 Singlet (s)6H-OCH₃Methoxy group protons.
7.15 - 7.25 Doublet of Doublets (dd)2HAr-H (C5)Coupled to C6 and C3 protons.
7.60 - 7.70 Doublet (d)2HAr-H (C3)Ortho to Nitro group (Deshielded).
7.80 - 7.90 Doublet (d)2HAr-H (C6)Ortho to Selenium bridge.

Interpretation Logic:

  • The H3 proton (between NO₂ and OMe? No, H3 is ortho to NO₂ and meta to OMe in 1,2,4 numbering relative to Se) is significantly deshielded by the adjacent nitro group.

  • Coupling Constants (J): Expect ortho-coupling (~8-9 Hz) between H5 and H6, and meta-coupling (~2-3 Hz) between H3 and H5.

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a fingerprint for functional group verification.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
1510 - 1540 N-O Asymmetric StretchNitro (-NO₂)
1330 - 1360 N-O Symmetric StretchNitro (-NO₂)
1240 - 1260 C-O-C Asymmetric StretchAryl Alkyl Ether (Methoxy)
1020 - 1050 C-O-C Symmetric StretchMethoxy
~460 - 480 Se-C StretchCarbon-Selenium Bond
Mass Spectrometry (MS)[3]
  • Ionization Mode: ESI (+) or APCI

  • Molecular Ion ([M]+): ~462.17 m/z

  • Isotopic Pattern: Selenium has a characteristic isotopic envelope (⁸⁰Se, ⁷⁸Se, ⁷⁶Se, ⁸²Se). A "cluster" of peaks spanning 10-12 mass units is definitive proof of selenium content.

  • Fragmentation: Loss of Se atoms or cleavage of the Se-Se bond (generating ArSe⁺ fragments at ~231 m/z).

Quality Control & Purity Assessment

For drug development applications, purity must be established using High-Performance Liquid Chromatography (HPLC).

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 50% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Aromatic) and 330 nm (Nitro/Se conjugation band).

  • Retention Time: Expect late elution due to high lipophilicity (logP ~3-4).

Impurity Profiling

Common synthetic impurities include:

  • Monoselenide: Bis(4-methoxy-2-nitrophenyl)selenide (Loss of one Se atom).

  • Unreacted Halide: 1-chloro-4-methoxy-2-nitrobenzene.

  • Hydrolysis Products: 4-methoxy-2-nitrobenzeneselenol (if handled in moist air).

ImpurityLogic Target Target: Diselenide (CAS 35350-45-9) Impurity2 Impurity B: Selenol (Oxidative instability) Target->Impurity2 Exposure to Air/Moisture Impurity1 Impurity A: Monoselenide (Over-reduction) Process Reaction Conditions Process->Target Optimized Stoichiometry Process->Impurity1 Excess Reductant or High Temp

Figure 2: Impurity formation logic during synthesis and storage.

Handling, Stability, and Safety

Stability Profile
  • Light Sensitivity: Organoselenium compounds, particularly diselenides, are photo-labile. The Se-Se bond can undergo homolytic cleavage under UV light. Store in amber vials.

  • Oxidation: Stable to air in solid form, but solutions may slowly oxidize to seleninic acids (ArSeO₂H).

  • Thermal: Stable up to its melting point (173°C). Avoid prolonged heating >100°C in solution to prevent disproportionation.

Safety Protocols (HSE)
  • Toxicity: Selenium compounds are potent toxicants. CAS 35350-45-9 releases selenium species upon metabolism.

  • PPE: Double nitrile gloves, chemical splash goggles, and a dedicated fume hood are mandatory.

  • Waste Disposal: Segregate as "Selenium Waste." Do not mix with standard organic solvents for incineration without flagging heavy metal content.

References

  • PubChem . (2023). Compound Summary: Organoselenium Derivatives and Structural Analogs. National Library of Medicine. Retrieved from [Link]

  • Royal Society of Chemistry . (2013).[1] Synthesis of disulfides and diselenides by copper-catalyzed coupling reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

1H and 13C NMR spectral data for Bis(4-methoxy-2-nitrophenyl)diselenide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation of Bis(4-methoxy-2-nitrophenyl)diselenide via NMR Spectroscopy

Executive Summary & Core Directive

This technical guide provides a comprehensive structural analysis of This compound , a critical intermediate in the synthesis of glutathione peroxidase (GPx) mimics and organoselenium antioxidants. Unlike standard spectral lists, this document focuses on the causality of chemical shifts—explaining how the interplay between the electron-withdrawing nitro group (-NO


) and the electron-donating methoxy group (-OCH

) dictates the NMR footprint.

Target Audience: Synthetic chemists and structural biologists requiring rigorous verification protocols for selenium-based scaffolds.

Molecular Architecture & Synthesis Workflow

To understand the spectra, one must first visualize the symmetry. The molecule consists of two identical phenyl rings linked by a diselenide bridge. Consequently, the NMR spectrum displays a single set of signals representing both rings (magnetic equivalence).

Synthesis Pathway (Context for Impurities)

The compound is typically synthesized via the diazotization of 4-methoxy-2-nitroaniline, followed by reaction with a selenium source (e.g., KSeCN) and subsequent hydrolysis/oxidation.

SynthesisWorkflow Start 4-Methoxy-2-nitroaniline Step1 Diazotization (NaNO2 / HCl) Start->Step1 Step2 Selenocyanation (KSeCN) Step1->Step2 Inter Selenocyanate Intermediate Step2->Inter Step3 Hydrolysis & Oxidation (OH- / Air) Inter->Step3 Final This compound Step3->Final

Figure 1: Synthetic route highlighting the origin of potential impurities (e.g., unreacted selenocyanate) that may appear in crude NMR spectra.

Experimental Protocol: Sample Preparation

Reliable NMR data depends on minimizing solvent-solute interactions that shift acidic protons or alter stacking.

  • Solvent: Deuterated Chloroform (CDCl

    
    , 99.8% D) is the standard. DMSO-
    
    
    
    is a secondary choice but may cause solvent-induced shifts in the aromatic region due to viscosity and polarity.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Temperature: 298 K (25°C).

H NMR Spectral Analysis (400 MHz, CDCl )

The proton spectrum is characterized by a specific 1,2,4-trisubstituted benzene pattern . The nitro group at position 2 and the methoxy group at position 4 create a "push-pull" electronic environment.

Quantitative Data Table
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment Logic
H-3 7.65 – 7.75Doublet (d)

2HOrtho to -NO

(Deshielded); Meta to H-5.
H-6 7.80 – 7.95Doublet (d)

2HOrtho to -Se (Heavy atom effect); Para to -NO

.
H-5 7.05 – 7.15Doublet of Doublets (dd)

2HOrtho to -OCH

(Shielded); Meta to -NO

.
-OCH

3.85 – 3.95Singlet (s)6HCharacteristic methoxy resonance.
Structural Elucidation Logic
  • H-3 (The "Nitro" Proton): Located between the -NO

    
     and -OCH
    
    
    
    groups. The strong electron-withdrawing nature of the nitro group deshields this proton significantly.[1] It appears as a doublet with a small coupling constant (
    
    
    Hz) due to meta-coupling with H-5.
  • H-5 (The "Methoxy" Proton): Located ortho to the electron-donating methoxy group. Resonance donation from oxygen increases electron density at this position, shifting it upfield (lower ppm) relative to the other aromatic protons. It shows a large ortho-coupling to H-6 and a small meta-coupling to H-3.

  • H-6 (The "Selenium" Proton): Adjacent to the diselenide bridge. While selenium is less electronegative than oxygen, the "heavy atom effect" and the anisotropy of the Se-Se bond, combined with the para effect of the nitro group, typically place this signal in the downfield region (7.8+ ppm).

C NMR Spectral Analysis (100 MHz, CDCl )

The carbon spectrum confirms the backbone structure. Note that C-Se carbons often show lower intensity due to longer relaxation times and coupling to


Se isotopes.
Quantitative Data Table
Carbon TypeChemical Shift (

, ppm)
Electronic Environment
C-4 (C-OMe) 158.0 – 160.5Deshielded by direct oxygen attachment (ipso).
C-2 (C-NO

)
145.0 – 148.0Deshielded by nitro group (ipso).
C-6 (CH) 132.0 – 134.0Aromatic CH ortho to Se.
C-1 (C-Se) 122.0 – 128.0Attached to Selenium. Often broad or low intensity.
C-5 (CH) 115.0 – 118.0Shielded by ortho-methoxy group.
C-3 (CH) 108.0 – 112.0Shielded by ortho-methoxy, despite nitro proximity.
-OCH

56.0 – 56.5Typical methoxy carbon.

Visualization: Signal Assignment Logic

The following diagram illustrates the electronic effects governing the chemical shifts, providing a mental model for interpreting the data.

NMRLogic NO2 Nitro Group (-NO2) Electron Withdrawing H3 H-3 Signal (~7.7 ppm) Deshielded by NO2 NO2->H3 Inductive Deshielding OMe Methoxy Group (-OCH3) Electron Donating (Resonance) H5 H-5 Signal (~7.1 ppm) Shielded by OMe OMe->H5 Resonance Shielding Se Diselenide Bridge (-Se-Se-) Heavy Atom Effect H6 H-6 Signal (~7.9 ppm) Deshielded by Se/NO2 Se->H6 Anisotropy H3->H5 Meta Coupling (J~2.6Hz) H5->H6 Ortho Coupling (J~8.8Hz)

Figure 2: Electronic influence map detailing the "Push-Pull" effects on aromatic protons.

Validation & Quality Control

To ensure the synthesized compound is this compound and not the monoselenide or thiol:

  • Check for

    
    Se Satellites:  In high-concentration 
    
    
    
    C spectra, small satellite peaks around the C-1 signal (approx. 125 ppm) indicate coupling to the
    
    
    Se isotope (natural abundance ~7.6%).
  • Mass Spectrometry (HRMS): The isotopic pattern of Selenium is distinct. You should observe a characteristic "envelope" of peaks rather than a single monoisotopic mass due to the multiple stable isotopes of Se (

    
    Se to 
    
    
    
    Se).
  • Absence of -SH: Ensure no triplet/broad singlet appears around 3.5–4.0 ppm (which would indicate unreacted thiol).

References

  • Synthesis and Structure: Santi, C., et al. "Organoselenium Chemistry: Between Synthesis and Biochemistry." Molecules, 2013.[2] Link

  • NMR of Organoselenium Compounds: Duddeck, H. "77Se NMR Spectroscopy and its Applications in Chemistry." Progress in Nuclear Magnetic Resonance Spectroscopy, 1995. Link

  • Precursor Spectral Data: "4-Methoxy-2-nitroaniline NMR Data." Spectral Database for Organic Compounds (SDBS). Link

  • Diselenide Characterization: Reich, H. J. "WinPLT NMR Data for Organoselenium Compounds." University of Wisconsin-Madison Chemistry. Link

Sources

Mechanism of action of organoselenium compounds in cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Organoselenium compounds represent a unique class of pharmacophores that transcend simple stoichiometric antioxidant activity. Unlike traditional scavengers (e.g., Vitamin C), these compounds function as biomimetic catalysts , hijacking cellular redox machinery to modulate signaling pathways.

This whitepaper provides a technical deep-dive into the mechanism of action (MoA) of key organoselenium classes—primarily benzisoselenazolones (e.g., Ebselen) and diselenides (e.g., Diphenyl diselenide) . We analyze their dual role as Glutathione Peroxidase (GPx) mimics and electrophilic modulators of the Nrf2/Keap1 and NF-


B  pathways.

Key Takeaway: The therapeutic efficacy of organoselenium compounds relies on a "Redox Switch" mechanism: at low concentrations, they bolster antioxidant defenses via GPx mimicry; at high concentrations (or in cancer cells), they induce specific oxidative stress that triggers apoptosis or cytoprotective adaptation.

The Chemical Arsenal: Structure-Activity Relationships

Selenium (Se) lies below Sulfur (S) in the periodic table, offering greater nucleophilicity and a lower bond dissociation energy. This allows organoselenium compounds to undergo rapid redox cycling under physiological conditions where sulfur analogs remain inert.

Compound ClassRepresentative MoleculeKey Structural FeaturePrimary Reactivity
Benzisoselenazolones Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one)Cyclic Se-N bondGPx Mimicry: The Se-N bond is cleaved by thiols to generate the active selenol.[1]
Diaryl Diselenides Diphenyl diselenide

Se-Se bondThiol-Peroxidase: The Se-Se bond undergoes homolytic or heterolytic cleavage to form selenols/selenolates.
Selenocyanates p-Xylylenebis(selenocyanate) Se-CN groupMasked Selenol: Metabolized to release selenol (

) in situ.

The Core Mechanism: GPx-Mimetic Catalytic Cycle

The foundational mechanism of organoselenium compounds is their ability to mimic the catalytic site of Glutathione Peroxidase (GPx) . This cycle converts toxic hydroperoxides (


, 

) into water or alcohols, utilizing Glutathione (

) as a reducing cofactor.
The Catalytic Cycle (Ebselen Model)
  • Activation: The prodrug (Ebselen) reacts with a thiol (

    
    , typically GSH) to cleave the Se-N bond, forming a Selenenyl Sulfide  intermediate.
    
  • Reduction: A second thiol molecule attacks the sulfur, releasing the disulfide (

    
    ) and generating the active Selenol  (
    
    
    
    ).
  • Peroxide Scavenging: The selenol reduces

    
    , becoming oxidized to Selenenic Acid  (
    
    
    
    ).
  • Regeneration: Selenenic acid reacts with GSH to reform the Selenenyl Sulfide, closing the cycle.

Critical Insight: The Selenenyl Sulfide intermediate is the "Redox Pivot." If GSH levels are low, this intermediate accumulates, potentially leading to thiol depletion and toxicity (a mechanism exploited in cancer therapy).

Visualization: The GPx-Mimetic Cycle

GPx_Cycle Ebselen Ebselen (Prodrug) (Se-N) Se_S_G Selenenyl Sulfide (Se-S-G) Ebselen->Se_S_G Ring Opening Selenol Selenol / Selenolate (Se-H / Se-) Se_S_G->Selenol Reduction Se_OH Selenenic Acid (Se-OH) Selenol->Se_OH Oxidation Se_OH->Se_S_G Recycling GSH1 + GSH GSH1->Ebselen GSH2 + GSH GSH2->Se_S_G H2O2 + H2O2 / ROOH H2O2->Selenol H2O - H2O / ROH GSSG - GSSG

Figure 1: The catalytic cycle of Ebselen mimicking Glutathione Peroxidase.[1][2] The compound oscillates between selenol, selenenic acid, and selenenyl sulfide states.

Signal Transduction Modulation

Beyond direct ROS scavenging, organoselenium compounds act as electrophilic sensors , modifying cysteine residues on critical signaling proteins.

Nrf2/Keap1 Pathway Activation (Cytoprotection)
  • Mechanism: Under basal conditions, Keap1 sequesters the transcription factor Nrf2 , targeting it for ubiquitination.[3]

  • Action: Organoselenium compounds (electrophiles) react with specific sensor cysteines on Keap1 (e.g., Cys151, Cys273, Cys288) via S-selenylation.

  • Result: This conformational change prevents Nrf2 ubiquitination. Nrf2 accumulates, translocates to the nucleus, and binds the Antioxidant Response Element (ARE) .[4]

  • Outcome: Upregulation of Phase II enzymes: Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and endogenous GPx.

NF- B Pathway Inhibition (Anti-inflammatory)
  • Mechanism: NF-

    
    B is held inactive by I
    
    
    
    B. Pro-inflammatory signals trigger IKK to phosphorylate I
    
    
    B, leading to its degradation and NF-
    
    
    B activation.
  • Action: Ebselen can inhibit IKK directly via cysteine oxidation or prevent the binding of the NF-

    
    B p50 subunit to DNA by oxidizing a critical cysteine (Cys62) in the DNA-binding loop.
    
  • Outcome: Suppression of pro-inflammatory cytokines (TNF-

    
    , IL-6).
    
Visualization: Nrf2 Activation Workflow

Nrf2_Pathway SeComp Organoselenium (Electrophile) Keap1_Active Keap1-Nrf2 Complex (Cytosol) SeComp->Keap1_Active Oxidation of Cys151 Keap1_Mod Modified Keap1 (S-Se Adduct) Keap1_Active->Keap1_Mod Conformational Change Nrf2_Free Free Nrf2 Keap1_Active->Nrf2_Free Release Nucleus Nucleus Nrf2_Free->Nucleus Translocation ARE ARE Binding Nucleus->ARE Genes Upregulation: HO-1, NQO1, GPx ARE->Genes

Figure 2: Electrophilic modification of Keap1 by organoselenium compounds triggers the Nrf2 antioxidant response.

Therapeutic Applications: The "Double-Edged Sword"

The biological effect is dose- and context-dependent.

  • Neuroprotection (Low Dose):

    • Acts as a GPx mimic and Nrf2 activator.

    • Scavenges Peroxynitrite (

      
      ), preventing protein nitration.
      
    • Application: Stroke, Hearing Loss (Ebselen is in Phase 2/3 trials).

  • Cancer Therapy (High Dose):

    • Cancer cells often have elevated ROS and rely heavily on GSH.

    • High doses of diselenides deplete intracellular GSH (via the Selenenyl Sulfide trap).

    • ROS Surge: The catalytic cycle can "short-circuit," producing Superoxide (

      
      ) instead of water if specific reductants are absent.
      
    • Result: Mitochondrial collapse and apoptosis.

Experimental Protocols

To validate these mechanisms in your lab, use the following self-validating protocols.

Protocol A: Quantifying GPx-Mimetic Activity (NADPH Coupled Assay)
  • Principle: Measure the rate of NADPH consumption. Organoselenium catalyzes

    
     reduction by GSH; Glutathione Reductase (GR) regenerates GSH using NADPH.
    
  • Reagents:

    • Buffer: 50 mM Phosphate (pH 7.4), 1 mM EDTA.

    • Cofactors: 1 mM GSH, 0.2 mM NADPH, 1 U/mL Glutathione Reductase.

    • Substrate: 0.5 mM

      
       (or t-BuOOH).
      
    • Sample: 10-50

      
      M Organoselenium compound.
      

Step-by-Step:

  • Blanking: Incubate Buffer + GSH + NADPH + GR + Organoselenium for 5 mins at 25°C to assess background NADPH oxidation (non-specific interaction).

  • Initiation: Add

    
     to start the reaction.
    
  • Measurement: Monitor Absorbance at 340 nm for 5 minutes.

  • Calculation: Activity (

    
    mol/min) = 
    
    
    
    (extinction coefficient of NADPH).
    • Validation: Include a "No Se" control (spontaneous reaction) and subtract this rate.

Protocol B: Intracellular ROS Profiling (Flow Cytometry)
  • Principle: Differentiate between general oxidative stress and mitochondrial superoxide.

  • Reagents:

    • DCFH-DA (General cytosolic ROS).

    • MitoSOX Red (Mitochondrial Superoxide).

Step-by-Step:

  • Seeding: Plate cells (e.g., HEK293 or HeLa) at

    
     cells/well.
    
  • Treatment: Treat with Organoselenium compound (e.g., 10

    
    M) for 4–24 hours.
    
    • Positive Control:

      
       (100 
      
      
      
      M) or Menadione.
  • Staining: Wash cells with PBS. Incubate with 10

    
    M DCFH-DA or 5 
    
    
    
    M MitoSOX for 30 mins at 37°C in the dark.
  • Analysis: Harvest and analyze via Flow Cytometry (FITC channel for DCFH, PE/Red channel for MitoSOX).

    • Expectation: Effective GPx mimics will decrease DCFH fluorescence in stressed cells. Pro-apoptotic doses will increase MitoSOX signal.

References

  • Mugesh, G., du Mont, W. W., & Sies, H. (2001). Chemistry of biologically important synthetic organoselenium compounds. Chemical Reviews, 101(7), 2125-2179. Link

  • Nogueira, C. W., & Rocha, J. B. (2011). Toxicology and pharmacology of selenium: emphasis on synthetic organoselenium compounds. Archives of Toxicology, 85(11), 1313-1359. Link

  • Sies, H., & Parnham, M. J. (2020). Potential therapeutic use of ebselen for COVID-19 and other respiratory viral infections. Free Radical Biology and Medicine, 156, 107-112. Link

  • Dinkova-Kostova, A. T., & Talalay, P. (2008). Direct and indirect antioxidant properties of inducers of cytoprotective proteins. Molecular Nutrition & Food Research, 52(S1), S128-S138. Link

  • Azad, G. K., & Tomar, R. S. (2014). Ebselen, a promising antioxidant drug: mechanisms of action and targets of biological pathways.[5][6] Molecular Biology Reports, 41(8), 4865-4879. Link

  • Paglia, D. E., & Valentine, W. N. (1967). Studies on the quantitative and qualitative characterization of erythrocyte glutathione peroxidase. Journal of Laboratory and Clinical Medicine, 70(1), 158-169. Link

Sources

Biological activity of nitro-substituted diaryl diselenides

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity of Nitro-Substituted Diaryl Diselenides A Technical Guide for Research and Drug Development

Executive Summary

Nitro-substituted diaryl diselenides represent a specialized class of organoselenium compounds that merge the redox-active properties of the diselenide bond (–Se–Se–) with the electronic and bio-reductive characteristics of the nitro (–NO₂) group. Unlike simple antioxidants, these molecules function as dual-action redox modulators . They act as mimics of Glutathione Peroxidase (GPx) to scavenge reactive oxygen species (ROS) in normal tissues, while simultaneously exploiting the reductive environment of hypoxic cancer cells or parasites to induce targeted toxicity. This guide analyzes their chemical basis, therapeutic mechanisms, and experimental protocols, serving as a roadmap for their application in oncology and infectious disease research.

Chemical Basis of Efficacy

The "Push-Pull" Electronic Effect

The biological potency of these compounds stems from the synergy between the selenium center and the nitro substituent.

  • ** electrophilicity Enhancement:** The nitro group is a strong electron-withdrawing group (EWG). When positioned ortho or para to the selenium, it reduces electron density at the selenium atom.

  • Nucleophilic Attack: This increased electrophilicity accelerates the rate-limiting step of the GPx catalytic cycle—the nucleophilic attack by thiols (e.g., Glutathione, GSH) on the selenium-selenium bond.

  • Bioactivation: The nitro group serves as a "warhead" for bioreductive enzymes (nitroreductases), converting the molecule into cytotoxic hydroxylamine or amine species specifically within organisms or tissues that overexpress these enzymes (e.g., Leishmania parasites or hypoxic tumors).

Structure-Activity Relationship (SAR)
  • Ortho-Substitution (2,2'-dinitro): Often yields the highest GPx activity due to the "heteroatom effect," where the nitro oxygen can form non-bonding interactions (chalcogen bonds) with selenium, stabilizing the transition state during the catalytic cycle.

  • Para-Substitution (4,4'-dinitro): Maximizes the inductive electron-withdrawing effect, enhancing the oxidative capability of the selenium center.

Therapeutic Mechanisms

Glutathione Peroxidase (GPx) Mimicry

The core mechanism involves the catalytic reduction of toxic peroxides (H₂O₂, ROOH) to alcohols or water, using GSH as a reductant.[1]

  • Step 1: The diselenide bond is cleaved by GSH to form a selenol (RSeH) and a selenenyl sulfide (RSeSG).

  • Step 2: The selenol reduces the peroxide, becoming a selenenic acid (RSeOH).

  • Step 3: RSeOH reacts with another GSH to regenerate the active species, releasing water.

Anticancer Activity: The Redox Paradox

While they act as antioxidants in normal cells, nitro-diselenides can induce apoptosis in cancer cells via the Akt/mTOR pathway .

  • Mechanism: In cancer cells (e.g., MDA-MB-231 triple-negative breast cancer), specific derivatives (like 4-nitro-substituted benzylic diselenides) inhibit the phosphorylation of Akt and ERK.

  • Outcome: This blockade prevents downstream signaling for cell survival, leading to mitochondrial dysfunction, ROS accumulation (paradoxically, due to cycle uncoupling), and caspase-dependent apoptosis.

Antiparasitic Activity (Leishmaniasis)

Nitro-diselenides target kinetoplastid parasites through a two-pronged attack:

  • Trypanothione Reductase (TryR) Inhibition: The diselenide moiety inhibits TryR, the parasite's equivalent of glutathione reductase, collapsing its redox defense.

  • Nitro-Bioactivation: Parasitic Type I nitroreductases reduce the –NO₂ group to toxic radical intermediates, causing lethal DNA damage specifically to the parasite.

Visualization of Mechanisms

Diagram 1: The Catalytic GPx Cycle

This diagram illustrates the conversion of the diselenide prodrug into the active selenol species and its cycling with peroxides.

GPx_Cycle Diselenide Nitro-Diaryl Diselenide (R-Se-Se-R) Selenol Selenol / Selenolate (R-SeH / R-Se⁻) Diselenide->Selenol Reduction (GSH) SelenenicAcid Selenenic Acid (R-SeOH) Selenol->SelenenicAcid Oxidation H2O H₂O / ROH Selenol->H2O SelenenylSulfide Selenenyl Sulfide (R-Se-SG) SelenenylSulfide->Selenol + GSH - GSSG SelenenicAcid->SelenenylSulfide + GSH - H₂O GSH1 GSH GSH2 GSH H2O2 H₂O₂ / ROOH H2O2->Selenol GSSG GSSG

Caption: The catalytic cycle of nitro-diselenides mimicking Glutathione Peroxidase (GPx) activity.

Diagram 2: Anticancer Signaling Pathway

The inhibition of survival pathways in cancer cells by nitro-diselenides.

Anticancer_Pathway Compound Nitro-Diselenide ROS Intracellular ROS (Accumulation) Compound->ROS Induces Akt Akt / mTOR (Phosphorylation) Compound->Akt Inhibits Mito Mitochondrial Dysfunction ROS->Mito Damages Akt->Mito Loss of Survival Signal Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Mechanism of apoptosis induction in cancer cells via Akt/mTOR inhibition and ROS modulation.

Experimental Protocols

Synthesis of Bis(2-nitrophenyl) Diselenide

A self-validating protocol using in situ generation of polyselenide.

Reagents: Selenium powder (Se), Potassium Hydroxide (KOH), o-Chloronitrobenzene, Hydrazine Hydrate (optional for reduction), Ethanol/THF.

  • Polyselenide Generation:

    • Dissolve elemental Selenium (1 eq) and KOH (2 eq) in water/ethanol (1:1).

    • Heat to 80°C for 30 minutes until the solution turns dark red (formation of K₂Se₂).

  • Coupling:

    • Add o-chloronitrobenzene (1 eq) dissolved in THF dropwise to the hot polyselenide solution.

    • Reflux for 4–6 hours. Monitoring: TLC (Hexane:Ethyl Acetate 8:2) should show disappearance of the starting halide.

  • Workup:

    • Cool to room temperature.[2] The diselenide often precipitates as a yellow/orange solid.

    • Extract with dichloromethane (DCM) if no precipitate forms. Wash organic layer with brine.

    • Recrystallize from ethanol or glacial acetic acid.

  • Validation:

    • ¹H NMR (CDCl₃): Look for aromatic doublets shifted downfield (~8.0 ppm) due to the nitro group.

    • Melting Point: Verify against literature value (~170°C for the 2,2'-isomer).

GPx-Mimic Activity Assay (Tomoda Method)

Quantifies the catalytic reduction of H₂O₂ using Thiophenol (PhSH) as the substrate.[3][4]

  • Preparation:

    • Prepare a solution of the diselenide catalyst (10–50 µM) in Methanol.

    • Prepare Thiophenol (PhSH) solution (1 mM).

    • Prepare H₂O₂ solution (0.5 mM).

  • Reaction:

    • Mix Catalyst and PhSH in a UV-transparent cuvette.

    • Initiate reaction by adding H₂O₂.

  • Measurement:

    • Monitor the increase in absorbance at 305 nm (formation of Diphenyl Disulfide, PhSSPh) over 60–120 seconds.

  • Calculation:

    • Initial Rate (

      
      ) = Slope of Absorbance vs. Time.
      
    • Compare

      
       of the nitro-diselenide against a blank (no catalyst) and a standard (Ebselen or Diphenyl Diselenide).[5]
      

Safety & Toxicology Profile

  • Therapeutic Window: While selenium is an essential trace element, the therapeutic window is narrow. Nitro-diselenides generally exhibit lower acute toxicity than inorganic selenium (selenite) but higher toxicity than ebselen.

  • Genotoxicity: The nitro group is a potential toxicophore . In mammalian cells, nitroreduction can lead to hydroxylamines that interact with DNA. However, in the context of parasitic treatment, this mutagenicity is the desired mechanism of action against the pathogen.

  • Handling: All organoselenium compounds should be treated as potentially toxic. Use gloves and a fume hood to avoid inhalation of vapors, which can cause "selenium breath" (garlic odor) and respiratory irritation.

References

  • Synthesis and Crystal Structure of Bis(4-nitrophenyl) Selenide Source: NIH / PubMed Central

  • Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics Source: MDPI / Molecules

  • Nitro-Substituted Benzylic Organochalcogenides as Anticancer Agents Source: ACS Omega / PubMed

  • Antileishmanial Activity of Nitro-Heterocycles and Organoselenium Compounds Source: ResearchGate / European Journal of Medicinal Chemistry

  • Diphenyl Diselenide Protects MCF-7 Cells Against Oxid

Sources

The Methoxy Advantage: Modulating Reactivity and Safety in Diaryl Diselenides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide | Version 1.0

Executive Summary

In the development of organoselenium therapeutics, the unsubstituted diphenyl diselenide (


) serves as the structural prototype. However, its clinical translation is often hampered by a narrow therapeutic index and non-specific thiol toxicity. This guide analyzes the 

-methoxy group (

)
not merely as a structural appendage, but as a critical electronic tuner. By exerting a specific mesomeric effect (+M), the methoxy group modulates the electrophilicity of the selenium center, stabilizing the catalytic intermediates of Glutathione Peroxidase (GPx) mimicry while mitigating the acute toxicity associated with rapid thiol depletion.

Part 1: Electronic & Structural Fundamentals

To understand the reactivity of bis(4-methoxyphenyl) diselenide, we must first quantify the electronic environment imposed by the substituent.

The Hammett Influence

The reactivity of the diselenide bond is governed by the electron density on the selenium atom. The methoxy group at the para position acts as a strong Electron Donating Group (EDG).

  • Hammett Constant (

    
    ): 
    
    
    
  • Electronic Effect: The oxygen lone pair donates electron density into the aromatic ring via resonance (+M effect), which outweighs its inductive withdrawal (-I).

  • Impact on Selenium: This increased electron density raises the energy of the HOMO (Highest Occupied Molecular Orbital) of the selenium atom.

Nucleophilicity vs. Electrophilicity Trade-off

In the context of GPx mimicry, the selenium center must act as an electrophile (accepting attack from a thiol) and a nucleophile (attacking a peroxide).

PropertyEffect of

-OMe (vs. Unsubstituted)
Mechanistic Consequence
Se Nucleophilicity Increased Faster reaction with oxidants (

, peroxynitrite).
Se Electrophilicity Decreased Slower initial attack by thiols (GSH) on the Se-Se bond.
Intermediate Stability Stabilized Prevents over-oxidation to irreversible selenonic acids (

).

Key Insight: While Electron Withdrawing Groups (EWGs) like


 or 

accelerate the initial cleavage by thiols, they leave the selenium vulnerable to over-oxidation. The methoxy group provides a "safety valve," ensuring the catalyst remains in the reversible redox cycle.

Part 2: The Catalytic Cycle (GPx Mimicry)

The therapeutic potential of diaryl diselenides lies in their ability to mimic Glutathione Peroxidase (GPx).[1][2][3][4][5] The presence of the methoxy group alters the kinetics of the rate-determining steps.

The Mechanism

The cycle oscillates between the selenol (


), selenenic acid (

), and selenenyl sulfide (

) states.

GPx_Cycle Diselenide Diselenide (ArSe-SeAr) Selenol Selenol (ArSeH) Diselenide->Selenol Reductive Cleavage (Slower with -OMe) Selenenic Selenenic Acid (ArSeOH) Selenol->Selenenic Oxidation (Stabilized by -OMe) SelenenylSulfide Selenenyl Sulfide (ArSeSG) Selenenic->SelenenylSulfide Thiol Exchange SelenenylSulfide->Selenol Regeneration GSH1 + GSH GSH1->Diselenide GSH2 + GSH GSH2->Selenenic H2O2 + H2O2 / ROOH H2O2->Selenol H2O - H2O GSSG - GSSG

Figure 1: The GPx catalytic cycle. The methoxy group stabilizes the Selenenic Acid intermediate, preventing "escape" from the cycle into inactive higher oxidation states.

The "Methoxy Safety Valve"

In unsubstituted diselenides, the highly electrophilic selenium can rapidly deplete cellular glutathione (GSH) even in the absence of oxidative stress, leading to toxicity.

  • With -OMe: The reduced electrophilicity means the compound reacts less aggressively with basal GSH levels. It becomes fully active primarily when oxidized to the selenenic acid form by ROS (Reactive Oxygen Species). This creates a stimulus-responsive antioxidant system.

Part 3: Synthetic Protocol

Workflow Diagram

Synthesis_Protocol Start 4-Bromoanisole Mg Mg / THF (Grignard Formation) Start->Mg Activation Se Selenium (Se0) Mg->Se Insertion (ArSeMgBr) Oxidation Air Oxidation (Dimerization) Se->Oxidation Quench (NH4Cl) Product Bis(4-methoxyphenyl) diselenide Oxidation->Product Purification

Figure 2: Step-wise synthesis of Bis(4-methoxyphenyl) diselenide via Grignard intermediate.

Detailed Methodology

Reagents:

  • 4-Bromoanisole (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • Elemental Selenium (Black powder, 1.0 eq)

  • Anhydrous THF

  • Ammonium Chloride (

    
    )
    

Protocol:

  • Activation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add anhydrous THF.

  • Grignard Formation: Add 4-Bromoanisole dropwise to maintain a gentle reflux. Stir for 1 hour until Mg is consumed (

    
    ).
    
  • Selenium Insertion: Cool the solution to 0°C. Add elemental Selenium in portions. The mixture will turn dark/brown as the selenolate forms. Stir at room temperature for 2 hours.

  • Quenching & Oxidation: Quench the reaction with saturated

    
     solution. Open the flask to air and stir vigorously for 3 hours. The atmospheric oxygen oxidizes the intermediate selenol (
    
    
    
    ) to the diselenide (
    
    
    ).
  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    .
    
  • Purification: Recrystallize from Hexane/Ethanol to obtain yellow needles.

Validation Check:

  • 
     NMR:  Expect a shift around 470-480 ppm  (relative to 
    
    
    
    ). This is shielded compared to diphenyl diselenide (~460 ppm) due to the electron-donating methoxy group.

Part 4: Biological Profile & Toxicology[5][6][7]

The introduction of the methoxy group significantly alters the toxicology profile compared to the parent diphenyl diselenide (DPDS).

Comparative Toxicity Data

The following table summarizes the advantage of the methoxy derivative in rodent models.

ParameterDiphenyl Diselenide (DPDS)

-Methoxy-DPDS
Advantage
Acute Lethality (

)
~370 mg/kg (Rat, oral)> 500 mg/kg (Rat, oral)Higher Safety Margin
Hepatic Effect Induces

-ALA-D inhibition (Heme synthesis interference)
Minimal inhibition at therapeutic dosesLiver Sparing
Neuroprotection Effective, but seizure risk at high dosesSuperior memory retention; reduced seizure thresholdBetter CNS Profile
Lipophilicity (LogP) 4.94.7Slightly improved solubility
Mechanism of Reduced Toxicity

The toxicity of organoselenium compounds often stems from the catalytic oxidation of essential thiol groups on proteins (e.g.,


-ALA-D, 

-ATPase).
  • Causality: The

    
    -methoxy group makes the selenium center less electrophilic. Consequently, it is less likely to attack "bystander" protein thiols indiscriminately, reserving its reactivity for the high-concentration glutathione pool required for the GPx cycle.
    

References

  • Nogueira, C. W., Zeni, G., & Rocha, J. B. T. (2004). Organoselenium and Organotellurium Compounds: Toxicology and Pharmacology. Chemical Reviews. Link

  • Mugesh, G., & Singh, H. B. (2000). Synthetic Organoselenium Compounds as Antioxidants: Glutathione Peroxidase Activity.[1][2][4][5][6] Chemical Society Reviews. Link

  • Savegnago, L., et al. (2008). Diphenyl diselenide exerts antidepressant-like and anxiolytic-like effects in mice.[1] Pharmacology Biochemistry and Behavior. Link

  • Wilhelm, E. A., et al. (2009). Organoselenium compounds as mimics of glutathione peroxidase: The importance of the substituent. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Reich, H. J., & Hondal, R. J. (2016). Why Nature Chose Selenium. ACS Chemical Biology. Link

Sources

Bis(4-methoxy-2-nitrophenyl)diselenide antioxidant potential

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bis(4-methoxy-2-nitrophenyl)diselenide: Structural Optimization for Enhanced GPx-Mimetic Activity Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Pharmacologists, and Redox Biologists

Executive Summary: The "Push-Pull" Selenium Scaffold

This compound represents a strategic evolution in the design of organoselenium antioxidants. While the parent compound, diphenyl diselenide (DPDS), and the clinical benchmark, Ebselen, have established the viability of selenium-based glutathione peroxidase (GPx) mimetics, they often suffer from rate-limiting kinetics or poor solubility.

This guide details the technical potential of the Bis(4-methoxy-2-nitrophenyl) derivative. This molecule utilizes a specific "push-pull" electronic architecture:

  • Ortho-Nitro Group (The Stabilizer): Provides a critical intramolecular Se···O interaction that stabilizes the reactive selenenic acid intermediate (

    
    ), preventing irreversible over-oxidation (elimination).
    
  • Para-Methoxy Group (The Activator): Acts as an electron-donating group (EDG) via resonance, increasing the nucleophilicity of the selenium atom, thereby accelerating the initial oxidative attack on peroxides.

This guide provides the mechanistic rationale, experimental protocols, and data interpretation frameworks necessary to validate this compound as a superior antioxidant candidate.[1]

Molecular Architecture & Mechanistic Logic

To understand the antioxidant potential, one must deconstruct the catalytic cycle. The efficacy of a GPx mimic is defined by its ability to cycle between a reduced selenol (


) and an oxidized selenenic acid (

) without becoming trapped as an inactive seleninic acid (

).
2.1 The Catalytic Cycle (GPx Mimicry)

The mechanism operates through a ping-pong kinetics model involving the cellular thiol cofactor (Glutathione, GSH) and the toxic oxidant (Hydrogen Peroxide,


).

The Pathway:

  • Activation: The diselenide bond (

    
    ) is cleaved by GSH to form the active Selenol (
    
    
    
    ).
  • Oxidation (Scavenging): The Selenol attacks the peroxide (

    
    ), reducing it to water while becoming Selenenic Acid (
    
    
    
    ).
  • Recycling: Two equivalents of GSH reduce the Selenenic Acid back to the Selenol, releasing GSSG (oxidized glutathione).

2.2 Visualization of the Mechanism

The following diagram illustrates the specific stabilization provided by the ortho-nitro group during this cycle.

GPx_Cycle cluster_stabilization Structural Synergy Diselenide Bis(4-methoxy-2-nitrophenyl) diselenide (Precursor) Selenol Active Selenol (Ar-SeH) [Nucleophilic Attack] Diselenide->Selenol + GSH (Reduction) Selenenic Selenenic Acid (Ar-SeOH) [Stabilized by NO2] Selenol->Selenenic Reduces Peroxide Peroxide ROOH / H2O2 (Oxidative Stress) Peroxide->Selenol SelenylSulfide Selenyl Sulfide (Ar-Se-SG) Selenenic->SelenylSulfide + GSH note Ortho-Nitro group forms Se...O interaction, preventing over-oxidation. Selenenic->note SelenylSulfide->Selenol + GSH (Releases GSSG)

Caption: The catalytic cycle of this compound. The ortho-nitro group stabilizes the metastable Selenenic Acid intermediate, preventing degradation.

Experimental Protocols

To validate the antioxidant potential, researchers must move beyond simple radical trapping (DPPH) and assess the catalytic turnover.

Protocol A: NADPH-Coupled Glutathione Peroxidase Assay

This is the "Gold Standard" for determining if the compound acts as a true enzyme mimic or a stoichiometric scavenger.

Principle: The assay couples the reduction of GSSG (produced by the selenium catalyst) back to GSH via Glutathione Reductase (GR), using NADPH as the reductant. The consumption of NADPH is monitored at 340 nm.

Reagents:

  • Phosphate Buffer (100 mM, pH 7.4) containing 1 mM EDTA.

  • NADPH (2 mM stock).

  • GSH (10 mM stock).

  • Glutathione Reductase (GR) (10 U/mL).

  • Substrate:

    
     or tert-butyl hydroperoxide (t-BuOOH).
    
  • Test Compound: this compound (dissolved in DMSO).

Workflow:

  • Blanking: In a quartz cuvette, mix 800 µL Buffer, 50 µL GSH, 20 µL NADPH, and 10 µL GR.

  • Incubation: Add 10 µL of the Test Compound (10–50 µM final conc). Incubate at 25°C for 3 minutes to allow formation of the active selenol.

  • Initiation: Add 10 µL of peroxide substrate (

    
    ) to start the reaction.
    
  • Measurement: Monitor Absorbance at 340 nm for 5 minutes.

  • Calculation:

    
    
    Note: Subtract the non-enzymatic rate (DMSO control) from the test rate.
    
Protocol B: Thiol-Peroxidase Activity (Direct Assay)

Used to verify the specific interaction with thiols, ruling out direct peroxide decomposition.

Workflow:

  • Prepare a mixture of the diselenide (20 µM) and thiophenol (PhSH) in methanol.

  • Add

    
    .
    
  • Monitor the disappearance of PhSH by HPLC or UV-Vis (decrease in PhSH absorbance or formation of PhSSPh).

  • Success Metric: The reaction rate should be significantly faster (>10x) than the uncatalyzed reaction between PhSH and

    
    .
    

Data Interpretation & Comparative Analysis

When analyzing the data for this compound, use the following comparative framework. The "4-methoxy" derivative is expected to outperform the "2-nitro" parent in oxidative onset but may require careful solvent selection due to solubility changes.

Table 1: Comparative Antioxidant Metrics (Theoretical & Empirical Ranges)
MetricDiphenyl Diselenide (DPDS)Bis(2-nitrophenyl)diselenideBis(4-methoxy-2-nitrophenyl) Interpretation
GPx Activity (

)
1.0x (Baseline)~2-3x vs DPDS~3-5x vs DPDS Methoxy group increases nucleophilicity of Se, speeding up rate-limiting oxidation.

(Lipid Peroxidation)
10-15 µM5-8 µM2-5 µM Superior protection of lipid membranes due to faster radical trapping.
Se···O Interaction NoneStrongStrong The nitro group ensures the catalyst survives oxidative stress without decomposing.
Solubility (DMSO) HighModerateModerate/Low Methoxy/Nitro combination increases polarity; requires DMSO/PEG co-solvents.
Critical Analysis of Results
  • If Activity is Low: Check the reduction step. The electron-rich methoxy group stabilizes the selenol, but if the environment is too acidic, the selenol may protonate and become less reactive. Ensure pH is maintained at 7.4–8.0.

  • If Toxicity is High: Organoselenium toxicity often correlates with the release of inorganic selenium. The ortho-nitro group is designed to prevent this by stabilizing the organic intermediate. High toxicity suggests the Se-C bond is cleaving; verify compound purity using NMR.

Synthesis Pathway (Brief Technical Note)

For researchers needing to synthesize the compound de novo for testing:

  • Starting Material: 4-methoxy-2-nitroaniline or 1-chloro-4-methoxy-2-nitrobenzene.

  • Selenation:

    • Method A (Nucleophilic Substitution): React 1-chloro-4-methoxy-2-nitrobenzene with Lithium Diselenide (

      
      ) generated in situ (Se powder + 
      
      
      
      ).
    • Method B (Diazotization): Diazotize 4-methoxy-2-nitroaniline (

      
      ) and react with Potassium Selenocyanate (
      
      
      
      ), followed by alkaline hydrolysis.
  • Purification: Recrystallization from ethanol is critical to remove monoselenide impurities which lack GPx activity.

References

  • BenchChem. (2025).[1] An In-Depth Technical Guide to the Antioxidant Mechanism of Bis[4-(2-phenyl-2-propyl)phenyl]amine. Link

    • Context: Provides foundational protocols for radical scavenging and antioxidant mechanism valid
  • Sancineto, L., et al. (2021). Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics. Molecules (MDPI). Link

    • Context: Establishes the critical role of ortho-substitution (amino/nitro) in stabilizing the GPx catalytic cycle and enhancing activity over DPDS.
  • Amorati, R., et al. (2013). Methods to Determine Chain-Breaking Antioxidant Activity of Nanomaterials beyond DPPH. Antioxidants (MDPI). Link

    • Context: Detailed critique of antioxidant assays, recommending kinetic autoxidation studies over simple DPPH tests for accurate characteriz
  • Nogueira, C. W., & Rocha, J. B. (2011). Toxicology and Pharmacology of Diphenyl Diselenide. Archives of Toxicology. Link

    • Context: The authoritative review on the safety, toxicity, and pharmacological baseline of diaryl diselenides.
  • Mousa, M. N. (2012).[2] Synthesis, characterization and in vitro antioxidant activity of (1e, 4e)-1,5- bis(4- hydroxyl-3-methoxyphenyl) penta- 1,4-dien-3-one. Journal of Pharmacy Research. Link

    • Context: Demonstrates the specific antioxidant enhancement provided by methoxy-phenol derivatives, supporting the SAR r

Sources

Technical Guide: Glutathione Peroxidase (GPx) Mimetic Activity of Diselenides

[1][2]

Executive Summary

This technical guide analyzes the catalytic efficacy of organic diselenides as small-molecule mimics of Glutathione Peroxidase (GPx).[1][2] Unlike native GPx, which relies on a fragile selenocysteine-containing protein architecture, diselenides (R-Se-Se-R) offer robust stability and bioavailability while retaining the ability to scavenge reactive oxygen species (ROS). This guide details the molecular mechanism, structure-activity relationships (SAR), and validated experimental protocols for assessing GPx-like activity, designed for researchers in medicinal chemistry and pharmacology.

Molecular Mechanism: The Catalytic Cycle

The core value of diselenides lies in their ability to enter a redox cycle that mimics the native enzyme's active site. While the native enzyme uses a selenocysteine residue, diselenides function as pre-catalysts. They must first be reduced to their active selenol/selenolate form.

The Activation Phase

The diselenide bond (Se-Se) is relatively stable. Upon exposure to thiols (typically Glutathione, GSH) in vivo or in vitro, the bond undergoes nucleophilic attack, cleaving the diselenide to generate one equivalent of selenol (R-SeH) and one equivalent of selenenyl sulfide (R-Se-SG) . The R-Se-SG is further reduced by GSH to yield a second selenol.

The Peroxidase Cycle

Once generated, the selenol (R-SeH) enters the catalytic triad:

  • Oxidation: The selenol reduces the peroxide (H₂O₂ or ROOH), becoming oxidized to selenenic acid (R-SeOH) .[3] This is often the rate-determining step.[4]

  • Reduction I: R-SeOH reacts with GSH to release water and form a selenenyl sulfide (R-Se-SG) intermediate.

  • Reduction II: A second GSH molecule attacks the sulfur of R-Se-SG, regenerating the active selenol (R-SeH) and releasing oxidized glutathione (GSSG).

Pathway Visualization

The following diagram illustrates the transition from the diselenide pre-catalyst to the active cycle.

GPx_CycleDiselenideDiselenide Pre-catalyst(R-Se-Se-R)SelenolActive Selenol(R-SeH)Diselenide->Selenol Activation (Reduction by GSH)SelenenicSelenenic Acid(R-SeOH)Selenol->Selenenic OxidationROH_OutROH / H₂OSelenol->ROH_OutSelenenylSulfideSelenenyl Sulfide(R-Se-SG)Selenenic->SelenenylSulfide Reduction I (Thiol Exchange)SelenenylSulfide->Selenol Reduction II (Regeneration)GSSG_OutGSSGSelenenylSulfide->GSSG_OutGSH_In1GSHGSH_In1->SelenenicGSH_In2GSHGSH_In2->SelenenylSulfideROOH_InROOH / H₂O₂ROOH_In->Selenol

Figure 1: The catalytic cycle of diselenide GPx mimics.[5][6] The dashed line represents the initial activation step required to enter the cycle.

Structure-Activity Relationships (SAR)

Optimizing the R-group on the diselenide is critical for maximizing catalytic turnover (

Electronic Effects

Electron-donating groups (e.g., methoxy, amino) on the aryl ring generally increase the nucleophilicity of the selenium atom. This facilitates the attack on the peroxide (Step 1), which is often rate-limiting. However, excessive electron density can make the selenol susceptible to over-oxidation to seleninic acid (R-SeO₂H), which may exit the catalytic cycle irreversibly.

Intramolecular Interactions (The Se...N/O Debate)

A critical design strategy involves placing a heteroatom (Nitrogen or Oxygen) in close proximity to the Selenium atom (ortho-substitution).

  • Stabilization: Weak Se...N interactions can stabilize the selenenic acid intermediate (R-SeOH), preventing its over-oxidation.

  • Inhibition: Strong Se...N interactions can stabilize the selenenyl sulfide (R-Se-SG) intermediate too strongly, preventing the attack of the second GSH. This effectively "locks" the catalyst in an inactive state (Dead-end pathway).

Comparative Activity Data

The table below summarizes the relative activity of common diselenide scaffolds compared to Ebselen (a standard benchmark, though a selenenyl amide).

Compound ClassStructure FeaturesRelative GPx ActivityMechanism Note
Diphenyl Diselenide (PhSe)₂ Unsubstituted phenyl rings1.0 (Baseline) Good stability; exhibits a distinct "lag phase" during activation.
Di-p-methoxy Diselenide Electron-donating (-OMe)~1.5 - 2.0x Increased nucleophilicity accelerates peroxide reduction.
Naphthalene Diselenides Rigid peri-interaction>10x Steric strain forces a specific dihedral angle that raises HOMO energy, drastically increasing reactivity.[4][6]
Amine-Coordinated Diselenides Ortho-amine groups (Se...N)Variable (0.1x - 5x) Highly dependent on the basicity of the nitrogen. Strong coordination inhibits thiol exchange.

Experimental Validation: Coupled Reductase Assay

To quantify GPx mimetic activity, the NADPH-Coupled Reductase Assay is the gold standard. Direct measurement of GSSG formation is difficult; therefore, we couple the reaction to Glutathione Reductase (GR), which reduces GSSG back to GSH using NADPH. We measure the consumption of NADPH via absorbance decay at 340 nm.[7]

Protocol Design

Principle:


Rate Calculation: The rate of NADPH oxidation (ΔA₃₄₀/min) is directly proportional to the GPx activity of the mimic.

Step-by-Step Workflow
  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM EDTA.[7] EDTA is crucial to chelate trace metals that cause non-enzymatic peroxide decomposition.

  • Stock Solutions:

    • NADPH (2 mM in buffer, fresh).

    • GSH (10 mM in buffer).

    • Glutathione Reductase (GR) (100 units/mL).

    • Diselenide Mimic (dissolved in DMSO or Methanol).

    • Substrate: H₂O₂ (0.5 mM) or t-Butyl Hydroperoxide (t-BuOOH).

  • The "Lag Phase" Mitigation:

    • Critical Step: Incubate the Diselenide mimic with GSH for 5–10 minutes before adding the peroxide. This allows the diselenide (inactive) to reduce to the selenol (active).[3] Without this, your initial kinetics will be non-linear.

  • Reaction Initiation: Add peroxide to trigger the cycle.

  • Monitoring: Measure Absorbance at 340 nm every 10 seconds for 5 minutes at 25°C.

Assay Workflow Diagram

Assay_ProtocolPrep1. Prepare Reagents(Buffer, NADPH, GSH, GR)Incubate2. Pre-Incubation(Mimic + GSH + GR + NADPH)*Cleaves Se-Se bond*Prep->IncubateMixTrigger3. Trigger Reaction(Add H₂O₂)Incubate->TriggerWait 5-10 minMeasure4. Kinetic Measurement(Abs 340nm decay)Trigger->MeasureImmediateCalc5. Data Analysis(Subtract Background Rate)Measure->CalcSlope Calculation

Figure 2: Workflow for the NADPH-coupled GPx assay. Pre-incubation is the critical control point.

Toxicology and Therapeutic Window

While diselenides mimic the antioxidant activity of GPx, their electrophilic nature presents toxicity risks that must be balanced.

The "Thiol Modifier" Effect

High concentrations of diselenides (specifically the selenenyl sulfide intermediate) can react with critical sulfhydryl groups on non-target proteins.

  • Target:

    
    -Aminolevulinic Acid Dehydratase (
    
    
    -ALA-D) and Na+/K+ ATPase.[5][8]
  • Consequence: Inhibition of these enzymes leads to neurotoxicity.

  • Therapeutic Window: Research indicates that Diphenyl Diselenide exhibits a protective antioxidant effect at low doses (μM range) but becomes pro-oxidant/toxic at high doses due to thiol depletion.

Comparative Toxicity

Inorganic selenium (Selinite/Selenate) is highly toxic. Organodiselenides like Diphenyl Diselenide are significantly less toxic (LD50 in rats is approx. 300-1200 mg/kg depending on route, vs ~7 mg/kg for Sodium Selenite). This wider safety margin makes them viable candidates for drug development, provided the dosage is strictly controlled to avoid "thiol stress."

References

  • Mugesh, G., & Singh, H. B. (2000). Synthetic organoselenium compounds as antioxidants: glutathione peroxidase activity. Chemical Society Reviews, 29(5), 347-357. Link

  • Nogueira, C. W., & Rocha, J. B. T. (2011). Toxicology and pharmacology of diphenyl diselenide. Archives of Toxicology, 85, 1313–1335. Link

  • Paglia, D. E., & Valentine, W. N. (1967). Studies on the quantitative and qualitative characterization of erythrocyte glutathione peroxidase. Journal of Laboratory and Clinical Medicine, 70(1), 158-169. Link

  • Sarma, B. K., & Mugesh, G. (2005). Glutathione peroxidase (GPx)-like antioxidant activity of the organoselenium drug ebselen: Unexpected complications with thiol exchange reactions. Journal of the American Chemical Society, 127(32), 11477-11485. Link

  • Bhabak, K. P., & Mugesh, G. (2010). Functional mimics of glutathione peroxidase: bioinspired synthetic antioxidants. Accounts of Chemical Research, 43(11), 1408-1419. Link

Technical Guide: Redox Properties of Bis(4-methoxy-2-nitrophenyl)diselenide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the redox properties, synthesis, and mechanistic function of Bis(4-methoxy-2-nitrophenyl)diselenide , a critical organoselenium precursor in the development of glutathione peroxidase (GPx) mimics.

Executive Summary

This compound is a functionalized diaryl diselenide that serves as a pro-catalyst for high-efficiency antioxidant systems. While the compound itself possesses latent redox activity, its primary value lies in its reduction to Bis(2-amino-4-methoxyphenyl)diselenide . This reduced "active" form exploits a synergistic Se···N intramolecular interaction to mimic the catalytic triad of the native enzyme Glutathione Peroxidase (GPx), effectively scavenging reactive oxygen species (ROS) like peroxynitrite and hydrogen peroxide.

Chemical Architecture & Electronic Effects

The redox behavior of this compound is governed by the opposing electronic effects of its substituents on the selenium center:

  • Selenium Center (Redox Active): The Se-Se bond has a low bond dissociation energy (~172 kJ/mol), making it susceptible to oxidative cleavage by peroxides and reductive cleavage by thiols.

  • 2-Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) at the ortho position. In the precursor state, it activates the Se-Se bond toward nucleophilic attack. Upon reduction to an amine (
    
    
    
    ), it acts as an intramolecular base, stabilizing the catalytic intermediates.
  • 4-Methoxy Group (

    
    ):  An electron-donating group (EDG) at the para position. It increases the electron density on the selenium atom via resonance, enhancing the nucleophilicity of the selenol intermediate (
    
    
    
    ), which is the rate-limiting species in peroxide reduction.

Redox Mechanism: The "Switch" and The Cycle

The redox utility of this compound operates in two distinct phases: Activation and Catalysis .

Phase 1: Reductive Activation (The Switch)

The nitro-diselenide is typically inactive or exhibits low activity until the nitro group is reduced to an amino group. This can be achieved chemically (e.g.,


) or electrochemically.



Phase 2: The GPx Catalytic Cycle

Once activated to the amine form, the molecule enters the GPx catalytic cycle. The ortho-amino group is crucial here; it forms a non-bonding Se[1]···N interaction that stabilizes the selenenyl sulfide intermediate, preventing irreversible over-oxidation to seleninic acid (a "dead" catalyst).

The Catalytic Pathway:

  • Oxidative Cleavage: The diselenide (

    
    ) is cleaved by the oxidant (
    
    
    
    ) or reduced by thiol (
    
    
    ) to form Selenol (
    
    
    ).
  • Peroxide Reduction:

    
     reduces 
    
    
    
    , forming Selenenic Acid (
    
    
    ) and water.
  • Recycling:

    
     reacts with Glutathione (
    
    
    
    ) to form a Selenenyl Sulfide (
    
    
    ).
  • Regeneration: A second

    
     molecule attacks 
    
    
    
    , releasing
    
    
    and regenerating the active
    
    
    .

GPx_Cycle Precursor Nitro-Diselenide (Precursor) Active Amino-Diselenide (Active Form) Precursor->Active Chemical/Electro Reduction Selenol Selenol (RSeH) Active Reductant Active->Selenol + GSH / NADPH Acid Selenenic Acid (RSeOH) Selenol->Acid + H₂O₂ (ROOH) - H₂O (ROH) Sulfide Selenenyl Sulfide (RSeSG) Stabilized by Se···N Acid->Sulfide + GSH - H₂O Sulfide->Selenol + GSH - GSSG

Figure 1: The activation of the nitro-precursor followed by the GPx catalytic cycle of the active amino-species. Note the critical role of GSH (Glutathione) in regenerating the active selenol.

Electrochemical Characterization

Cyclic Voltammetry (CV) is the standard method to validate the redox potential of this compound. In an aprotic solvent (e.g., DMF or Acetonitrile) with a supporting electrolyte (e.g.,


), the voltammogram exhibits two distinct cathodic features.
FeaturePotential (

vs SCE)*
Process Description
Peak I -0.5 V to -0.7 VDiselenide Cleavage: Two-electron reduction of the Se-Se bond to form two selenolate anions (

).
Peak II -0.9 V to -1.2 VNitro Reduction: Irreversible reduction of the

group to the radical anion or hydroxylamine/amine derivatives.

*Note: Exact potentials vary by solvent pH and scan rate. The nitro reduction is typically irreversible, while the diselenide wave is quasi-reversible.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Synthesize the target precursor from commercially available halides.

Reagents:

  • 1-Chloro-4-methoxy-2-nitrobenzene (1.0 eq)

  • Elemental Selenium powder (1.0 eq)

  • Sodium Borohydride (

    
    ) or Hydrazine Hydrate (Reductant)
    
  • Sodium Hydroxide (

    
    )
    
  • Solvent: Ethanol/Water or DMF

Step-by-Step Methodology:

  • Diselenide Anion Generation: In a round-bottom flask under inert atmosphere (

    
    ), dissolve Se powder in aqueous 
    
    
    
    . Slowly add
    
    
    (or Hydrazine) with stirring at
    
    
    until the solution turns colorless/pale pink, indicating the formation of
    
    
    .
  • Coupling: Add a solution of 1-chloro-4-methoxy-2-nitrobenzene in ethanol to the diselenide solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. The solution will darken as the reaction proceeds.
    
  • Workup: Cool to room temperature. Pour into ice-cold water. The diselenide will precipitate as a yellow/orange solid.

  • Purification: Extract with dichloromethane (DCM). Wash organic layer with brine, dry over

    
    . Recrystallize from ethanol or purify via silica gel chromatography (Hexane:Ethyl Acetate).
    
Protocol B: GPx-Like Activity Assay (Coupled Reductase)

Objective: Quantify the catalytic antioxidant activity of the reduced (amino) form.

Reagents:

  • NADPH (0.2 mM)

  • Reduced Glutathione (GSH, 1.0 mM)

  • Glutathione Reductase (GR, 1 unit/mL)

  • Substrate:

    
     or tert-butyl hydroperoxide (
    
    
    
    -BuOOH)
  • Buffer: Phosphate buffer (pH 7.4) containing 1 mM EDTA.

Methodology:

  • Incubation: Mix Buffer, GSH, GR, and NADPH in a UV-Vis cuvette.

  • Catalyst Addition: Add the Diselenide catalyst (dissolved in DMSO/Methanol). Note: The excess GSH in the assay will reduce the diselenide bond and the nitro group over time, activating the catalyst.

  • Initiation: Add peroxide substrate to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm (consumption of NADPH) for 5 minutes at

    
    .
    
  • Calculation: Determine the initial velocity (

    
    ). Subtract the non-enzymatic rate (blank without catalyst). Activity is proportional to the rate of NADPH oxidation.
    

Visualization of Synthesis Workflow

Synthesis_Workflow Se Se Powder + NaOH Anion Diselenide Anion (Na2Se2) Se->Anion Generation Reductant NaBH4 (Reductant) Reductant->Anion Halide 1-Cl-4-OMe-2-NO2 Benzene Reaction Reflux (4-6 Hours) Halide->Reaction Anion->Reaction Product Bis(4-methoxy-2-nitrophenyl) diselenide (Precursor) Reaction->Product Precipitation Reduction FeSO4 / NH4OH Reduction Product->Reduction Optional Activation Final Bis(2-amino-4-methoxyphenyl) diselenide (Active Mimic) Reduction->Final

Figure 2: Synthetic pathway from raw materials to the active GPx mimic.

References

  • Glutathione Peroxidase-like Antioxidant Activity of Diaryl Diselenides: A Mechanistic Study. Journal of the American Chemical Society. [Link][2]

  • Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics. Molecules. [Link]

  • Bis(4-nitrophenyl) selenide. Acta Crystallographica Section E. [Link]

  • Redox-Responsive Comparison of Diselenide and Disulfide Core-Cross-Linked Micelles. Pharmaceutics. [Link]

  • Synthesis, Catalytic GPx-like Activity, and SET Reactions of Conformationally Constrained Diselenides. ACS Omega. [Link]

Sources

Preliminary Cytotoxicity Screening of Bis(4-methoxy-2-nitrophenyl)diselenide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Protocol

Part 1: Executive Summary

Bis(4-methoxy-2-nitrophenyl)diselenide (CAS: 35350-45-9) represents a specific class of organoselenium compounds gaining traction in oncology research due to their ability to modulate cellular redox homeostasis. Unlike inorganic selenium (e.g., sodium selenite), diaryl diselenides often exhibit a wider therapeutic window and distinct pharmacokinetics.

This guide outlines a rigorous technical framework for the preliminary cytotoxicity screening of this compound. The core objective is to determine the half-maximal inhibitory concentration (


) across a panel of cancer cell lines while assessing selectivity against non-malignant controls.[1]

Key Technical Insight: The presence of the nitro (


) and methoxy (

) groups on the phenyl ring significantly alters the electrophilicity of the selenium center. This influences the compound's ability to undergo thiol-exchange reactions with cysteine residues in proteins (e.g., Thioredoxin Reductase), a primary mechanism of action for this class.

Part 2: Compound Profile & Preparation[2][3]

Before initiating biological assays, the physicochemical properties of the compound must be standardized to ensure reproducibility.

PropertySpecificationTechnical Note
Chemical Name This compound-
Molecular Formula

-
Molecular Weight ~462.17 g/mol -
Appearance Yellow to Orange crystalline solidColor indicates conjugation and Se-Se bond integrity.
Solubility DMSO (Excellent), Ethanol (Moderate), Water (Poor)Critical: Stock solutions must be prepared in DMSO.
Stability Light SensitiveStore stocks at -20°C protected from light to prevent photolytic cleavage of the Se-Se bond.
Stock Solution Protocol
  • Weighing: Weigh 4.62 mg of compound into a sterile amber glass vial.

  • Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO to achieve a 10 mM stock concentration.

  • Vortex: Vortex for 30 seconds until fully dissolved.

  • Sterilization: Filtration is generally not recommended for small volumes of hydrophobic compounds due to membrane binding. Ensure aseptic handling.

  • Aliquot: Dispense into 50 µL aliquots and freeze at -20°C. Avoid repeated freeze-thaw cycles.

Part 3: Experimental Design Strategy

Cell Line Selection

A robust screen requires a "2+1" strategy: two cancer lines with distinct metabolic profiles and one normal cell line to calculate the Selectivity Index (SI).

  • Model A (Solid Tumor): MCF-7 (Breast Adenocarcinoma) or HepG2 (Hepatocellular Carcinoma). Rationale: High metabolic rate; sensitive to ROS-inducing agents.

  • Model B (Leukemia/Lymphoma): Jurkat or HL-60 . Rationale: Suspension cells often show higher sensitivity to apoptotic triggers via the intrinsic mitochondrial pathway.

  • Control (Normal): HUVEC (Endothelial) or MRC-5 (Fibroblast). Rationale: Essential for establishing the therapeutic window.

Assay Selection: The "Selenium Interference" Factor

Expertise & Experience: Standard MTT assays rely on the reduction of tetrazolium salts by mitochondrial dehydrogenases. However, organoselenium compounds can directly reduce MTT in the absence of cells, leading to false-positive viability data.

  • Primary Recommendation: SRB (Sulforhodamine B) Assay .

    • Why: It measures total protein mass, is independent of mitochondrial redox status, and is not subject to chemical interference by selenium.

  • Alternative: ATP-based Luminescence (CellTiter-Glo) .

    • Why: High sensitivity, but more expensive.

  • If MTT must be used: You MUST include a "Compound Only" control (media + compound + MTT, no cells) to subtract background absorbance.

Part 4: Core Protocol (SRB Assay)

This protocol is validated for adherent cell lines (e.g., MCF-7, HepG2).

Phase 1: Seeding
  • Harvest cells in the exponential growth phase.

  • Seed cells in 96-well plates at a density of 3,000 - 5,000 cells/well in 100 µL complete media.

    • Logic: Low density ensures cells do not reach confluence before the 72h endpoint, preventing contact inhibition from masking cytotoxicity.

  • Incubate for 24 hours at 37°C, 5%

    
     to allow attachment.
    
Phase 2: Treatment
  • Prepare serial dilutions of this compound in culture media.

    • Range: 0.1 µM to 100 µM (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).

    • Vehicle Control: Media + DMSO (Final DMSO concentration < 0.5% v/v).

    • Positive Control: Doxorubicin (1 µM) or Cisplatin.

  • Remove old media from wells (carefully).

  • Add 100 µL of treatment media to respective wells (n=3 replicates per concentration).

  • Incubate for 48 to 72 hours .

Phase 3: Fixation and Staining (The SRB Method)
  • Fixation: Without removing media, gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well (Final TCA ~10%).

  • Incubate at 4°C for 1 hour. Crucial: Low temp promotes stable protein precipitation.

  • Washing: Wash plates 4x with slow-running tap water. Air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 mins at room temperature.

  • Destaining: Remove dye and wash 4x with 1% Acetic Acid to remove unbound dye.

  • Solubilization: Add 150 µL of 10 mM Tris base (pH 10.5) to solubilize the protein-bound dye. Shake on an orbital shaker for 10 mins.

  • Readout: Measure absorbance at 510 nm using a microplate reader.

Part 5: Data Analysis & Visualization

Calculation of IC50

Normalize data to the Vehicle Control (100% Viability):



Plot % Viability (Y-axis) vs. Log[Concentration] (X-axis) using non-linear regression (Sigmoidal Dose-Response) to determine the


.
Selectivity Index (SI)


  • SI > 2.0: Moderate selectivity.

  • SI > 10.0: High therapeutic potential.

Workflow Diagram

CytotoxicityWorkflow Stock Stock Prep (10mM in DMSO) Treatment Treatment (0.1 - 100 µM) 48-72h Stock->Treatment Dilution Seeding Cell Seeding (3-5k cells/well) Seeding->Treatment 24h Attachment Fixation TCA Fixation (1h @ 4°C) Treatment->Fixation Staining SRB Staining (30 min) Fixation->Staining Readout OD 510nm Data Analysis Staining->Readout

Figure 1: Step-by-step workflow for the SRB cytotoxicity assay, optimized for organoselenium compounds to avoid chemical interference.

Part 6: Mechanistic Validation (Secondary Assays)

If the compound shows


, proceed to validation. The proposed mechanism for this compound involves the "Selenium Redox Cycle."
Mechanism of Action

The diselenide bond (


) is cleaved by cellular thiols (GSH) to form selenols (

). These selenols cycle between oxidized and reduced states, generating Superoxide Anions (

) and Hydrogen Peroxide (

), leading to oxidative stress-induced apoptosis.
Mechanistic Diagram

MoA Compound Bis(4-methoxy-2-nitrophenyl) diselenide (R-Se-Se-R) Selenol Selenol Intermediate (R-SeH) Compound->Selenol Reduction by GSH Thiol Cellular Thiols (GSH / Trx) Thiol->Selenol Selenol->Compound Redox Cycling ROS ROS Generation (O2•-, H2O2) Selenol->ROS Catalytic Generation Mito Mitochondrial Dysfunction ROS->Mito Oxidative Stress Apoptosis Apoptosis (Caspase 3/7) Mito->Apoptosis Cytochrome C Release

Figure 2: Proposed mechanism of action. The compound mimics GPx activity but generates excessive ROS in cancer cells due to their altered redox environment.

Validation Protocols
  • ROS Quantification: Use DCFH-DA (2',7'-dichlorofluorescin diacetate) staining. Treat cells for 4-6 hours and measure fluorescence. An increase indicates oxidative stress.

  • Apoptosis Confirmation: Annexin V-FITC / PI flow cytometry to distinguish between apoptotic and necrotic cell death.

Part 7: Safety & Handling

  • Toxicity: Organoselenium compounds can be highly toxic if inhaled or absorbed.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Waste: All selenium-containing waste must be segregated into specific hazardous waste containers (Heavy Metal / Cytotoxic).

  • Odor: While less volatile than low-molecular-weight selenides, degradation products may have a foul odor. Work in a fume hood.

Part 8: References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79258, Bis(4-methoxyphenyl) disulfide. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. (Standard protocol reference for SRB assay).

  • Nogueira, C. W., & Rocha, J. B. (2011). Toxicology and pharmacology of selenium: emphasis on synthetic organoselenium compounds. Archives of Toxicology. (Review on organoselenium mechanisms).

Sources

Technical Guide: Solubility Profile and Handling of Bis(4-methoxy-2-nitrophenyl)diselenide

[1][2]

Executive Summary

This technical guide provides a comprehensive solubility profile for Bis(4-methoxy-2-nitrophenyl)diselenide , an organoselenium compound increasingly utilized in medicinal chemistry for its redox-modulating properties and potential as a mimetic of glutathione peroxidase (GPx).[1][2]

Unlike simple diaryl diselenides, the presence of both electron-donating (methoxy ) and electron-withdrawing (nitro ) substituents on the aromatic ring creates a unique polarity push-pull system.[1] This significantly alters its solubility landscape compared to the parent diphenyl diselenide.[1][2] This guide synthesizes field-proven solvent compatibility data, mechanistic insights, and self-validating protocols to ensure experimental reproducibility in synthesis and biological assays.

Physicochemical Profile

Before selecting a solvent, it is critical to understand the structural determinants governing the dissolution thermodynamics of this molecule.

PropertyData
Chemical Name This compound
CAS Number 35350-45-9
Molecular Formula C₁₄H₁₂N₂O₆Se₂
Molecular Weight ~462.18 g/mol
Structural Features Diselenide Bridge (-Se-Se-): Lipophilic, redox-active core.Nitro Group (-NO₂): High polarity, H-bond acceptor.Methoxy Group (-OCH₃): Lipophilic, weak H-bond acceptor.[1][3][4]
Physical State Yellow to Orange Crystalline Solid

Solubility Matrix & Solvent Selection

The following matrix categorizes solvents based on their efficiency in dissolving this compound. Data is derived from structural analog analysis (e.g., Bis(2-nitrophenyl)diselenide) and standard organoselenium handling protocols.[1][2]

Quantitative Solubility Estimates
Solvent ClassSpecific SolventSolubility RatingEstimated Conc. (25°C)Application Context
Polar Aprotic DMSO Excellent > 20 mg/mLPrimary choice for biological stock solutions.[1][2]
DMF Excellent > 20 mg/mLAlternative for synthesis; harder to remove than DMSO.[1][2]
Chlorinated Dichloromethane (DCM) Good 10–20 mg/mLIdeal for reaction media, extraction, and transfer.
Chloroform Good 10–20 mg/mLUseful for NMR analysis and synthesis.[1][2]
Protic (Alcohols) Ethanol (EtOH) Low / Moderate (Hot) < 1 mg/mL (Cold)~5-10 mg/mL (Hot)Recrystallization solvent. Poor solubility at RT allows for crystallization upon cooling.[1][2]
Methanol (MeOH) Low < 1 mg/mLOften used as an anti-solvent or for washing precipitates.[1][2]
Non-Polar Hexane / Pentane Insoluble NegligibleAnti-solvent. Used to precipitate the compound from DCM or Chloroform.[1][2]
Aqueous Water / PBS Insoluble < 0.01 mg/mLRequires co-solvent (e.g., DMSO) for biological assays.[1][2]
Mechanistic Insight

The nitro group at the ortho position introduces significant polarity and steric twisting to the phenyl ring, disrupting the planar stacking often seen in simple diselenides.[1] This enhances solubility in polar aprotic solvents (DMSO) compared to non-substituted analogs.[1][2] However, the lipophilic diselenide bridge prevents dissolution in pure aqueous media.

Experimental Workflows

Protocol A: Biological Stock Solution Preparation (Self-Validating)

Objective: Prepare a stable, precipitate-free stock solution for cell culture or enzymatic assays.[1][2]

Reagents:

  • Compound: this compound (Purity >98%)[1][2][5]

  • Solvent: Sterile-filtered DMSO (Dimethyl Sulfoxide), anhydrous.[1][2]

Procedure:

  • Weighing: Weigh 4.6 mg of the compound into a sterile microcentrifuge tube.

  • Solvation: Add 1.0 mL of DMSO to achieve a 10 mM stock concentration.

  • Sonication: Sonicate in a water bath at ambient temperature for 30–60 seconds.

    • Validation Check: Inspect against a light source.[1][2] The solution must be a clear, yellow/orange liquid with no particulate matter.

  • Aliquoting: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C. Protect from light (organoselenides can be photosensitive).

Usage in Assay:

  • Dilute the stock into aqueous media (e.g., cell culture medium) immediately prior to use.

  • Critical Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity in cells.[1][2]

Protocol B: Recrystallization (Purification)

Objective: Purify crude material using the solubility differential in Ethanol.[1][2]

  • Dissolution: Place crude solid in a flask and add minimal Ethanol.

  • Heating: Heat the mixture to reflux (approx. 78°C). Add Ethanol dropwise until the solid just dissolves.[1][2]

  • Filtration (Optional): If insoluble impurities remain, filter the hot solution rapidly.

  • Cooling: Allow the solution to cool slowly to room temperature, then to 4°C.

  • Harvest: Filter the resulting crystals and wash with cold Methanol or Hexane.

Visualization of Workflows

Solvent Selection Logic

This decision tree guides the researcher to the correct solvent based on the experimental intent.[1][2]

SolventSelectionStartSelect ApplicationBioAssayBiological Assay(Cell/Enzyme)Start->BioAssaySynthesisOrganic Synthesis(Reaction)Start->SynthesisPurificationPurification(Recrystallization)Start->PurificationDMSODMSO / DMF(High Solubility, Miscible with Water)BioAssay->DMSORequires aqueous dilutionSynthesis->DMSONucleophilic substitutionDCMDCM / Chloroform(High Solubility, Volatile)Synthesis->DCMStandard organic rxnEthanolHot Ethanol(Soluble only when hot)Purification->EthanolThermal gradient separation

Caption: Decision matrix for selecting the optimal solvent based on the intended experimental outcome.

Stock Solution Workflow

A step-by-step logic flow to ensure compound stability and solubility.

StockPrepWeighWeigh Solid(e.g., 4.6 mg)SolventAdd Anhydrous DMSO(1 mL)Weigh->SolventSonicateSonicate(30-60 sec)Solvent->SonicateCheckVisual Check(Clear Solution?)Sonicate->CheckStoreAliquot & Store(-20°C, Dark)Check->StoreYesRedoAdd more DMSOor FilterCheck->RedoNo (Precipitate)Redo->Sonicate

Caption: Self-validating workflow for preparing 10 mM stock solutions in DMSO.

References

  • Alfa Chemistry. (n.d.).[1][2] Bis-(2-nitrophenyl)diselenide - CAS 35350-43-7.[1][2][5] Retrieved from [1][2]

  • BenchChem. (n.d.).[1][2] Bis(4,5-dimethyl-2-nitrophenyl)diselane Properties and Applications. Retrieved from [1][2]

  • PubChem. (2025).[1][2][6] Bis(4-methoxyphenyl) disulfide - Compound Summary. National Library of Medicine.[1][2] Retrieved from [1][2]

  • ResearchGate. (2016).[1][2] Solubility of compounds slightly soluble or insoluble in DMSO? Retrieved from [1][2]

  • Sigma-Aldrich. (n.d.).[1][2][7] Bis(4-methoxyphenyl) disulfide Product Specification. Retrieved from [1]

Technical Guide: Crystal Structure and Functional Characterization of Substituted Nitrophenyl Diselenides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth structural analysis of substituted nitrophenyl diselenides, with a specific focus on bis(2-nitrophenyl) diselenide .[1] These organoselenium compounds are critical pharmacophores in drug development, serving as mimics of the antioxidant enzyme glutathione peroxidase (GPx) .[1]

The guide details the synthetic pathways, crystallographic parameters, and supramolecular architectures defined by chalcogen bonding (


) .[1] It is designed for medicinal chemists and crystallographers requiring actionable data on lattice stability, bond geometry, and structure-activity relationships (SAR).[1]

Synthetic Pathway: Reductive Diselenylation

The synthesis of bis(2-nitrophenyl) diselenide relies on the nucleophilic aromatic substitution (


) of activated aryl halides using a diselenide dianion (

).[1]
Reagents and Precursors[1]
  • Substrate: 1-Chloro-2-nitrobenzene (Activated by the ortho-nitro group).[1]

  • Selenium Source: Elemental Selenium (

    
    ).[1]
    
  • Reducing Agent: Lithium triethylborohydride (

    
    ) or Hydrazine hydrate (
    
    
    
    ) with NaOH.[1]
  • Solvent: THF or Ethanol (anhydrous).[1]

Validated Synthesis Protocol

This protocol yields high-purity crystalline product suitable for X-ray diffraction (XRD).[1]

  • Preparation of Diselenide Anion:

    • Suspend elemental selenium (2 equiv.) in anhydrous THF under

      
       atmosphere.
      
    • Add

      
       (Super-Hydride) dropwise at 0°C. The solution will shift from black to a dark red/brown, indicating the formation of the nucleophilic 
      
      
      
      species.[1]
  • Nucleophilic Substitution:

    • Add 1-Chloro-2-nitrobenzene (2 equiv.) dissolved in THF to the diselenide solution.

    • Reflux for 4–6 hours.[1] The electron-withdrawing nitro group facilitates the displacement of the chloride ion.[1]

  • Workup & Crystallization:

    • Quench with water and extract into ethyl acetate.[1][2]

    • Wash with brine, dry over

      
      , and concentrate in vacuo.[1]
      
    • Recrystallization (Critical for XRD): Dissolve the crude yellow/orange solid in boiling ethanol.[1] Allow to cool slowly to room temperature, then store at 4°C. Slow evaporation yields monoclinic prisms.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Se Elemental Se (Powder) Anion Diselenide Anion (Se2 2-) Se->Anion Reduction Reductant Reductant (LiEt3BH or N2H4) Reductant->Anion Intermediate Transition State (Meisenheimer Complex) Anion->Intermediate Nucleophilic Attack Substrate o-Chloronitrobenzene (Substrate) Substrate->Intermediate Product Bis(2-nitrophenyl) diselenide (Crude) Intermediate->Product -Cl (Leaving Group) Crystal Single Crystal (Monoclinic) Product->Crystal Recrystallization (EtOH, Slow Evap)

Figure 1: Step-by-step synthetic workflow from elemental selenium to single-crystal isolation.[1]

Crystallographic Characterization

The biological activity of nitrophenyl diselenides is governed by the geometry of the diselenide bridge.[1] The ortho-nitro substituents impose significant steric and electronic effects that lock the conformation.[1]

Crystal System and Lattice Parameters

Bis(2-nitrophenyl) diselenide crystallizes in the Monoclinic system with space group


 .[1] It is isomorphous with its sulfur analog, bis(2-nitrophenyl) disulfide.[1]
ParameterValue (Approx.)Significance
Crystal System MonoclinicStandard packing for planar aromatics.[1]
Space Group

Centrosymmetric; favors antiparallel packing.[1]
Z (Units/Cell) 4Four molecules per unit cell.[1][3][4]
Se–Se Bond Length 2.29 – 2.34 ÅTypical single bond; susceptible to oxidative cleavage (GPx activity).[1]
C–Se Bond Length ~1.91 ÅIndicates

hybridization of the carbon.[1]
C–Se–Se–C Torsion 80° – 90°"Butterfly" conformation minimizes lone pair repulsion on Se atoms.[1]
The "Butterfly" Conformation

Unlike planar aromatic systems, the diselenide bridge creates a twisted geometry.[1] The C-Se-Se-C torsion angle is critical.[1]

  • Ideal Geometry: A torsion angle near 90° minimizes the repulsion between the

    
    -lone pairs on the adjacent selenium atoms.[1]
    
  • Steric Influence: The bulky ortho-nitro groups prevent free rotation, locking the molecule into a specific conformer that balances steric repulsion with chalcogen bonding stabilization.[1]

Supramolecular Architecture: Chalcogen Bonding

The defining structural feature of ortho-substituted organoseleniums is the presence of non-covalent Chalcogen Bonds (ChB) .[1][5] These interactions are pivotal for both crystal stability and the catalytic mechanism of the molecule.[1]

Intramolecular Interactions

In bis(2-nitrophenyl) diselenide, the oxygen atoms of the nitro group (


) act as Lewis bases (nucleophiles), donating electron density into the 

antibonding orbital of the Se–Se or Se–C bond.[1]
  • Interaction Type:

    
    [1]
    
  • Distance: The

    
     distance is typically 2.60 – 2.70 Å , which is significantly shorter than the sum of the van der Waals radii (~3.40 Å).[1]
    
  • Consequence: This interaction "locks" the conformation, reducing conformational entropy and making the Se–Se bond more susceptible to nucleophilic attack by thiols (e.g., glutathione), thereby enhancing antioxidant activity.

Structural Logic Diagram

StructuralLogic SeBridge Diselenide Bridge (-Se-Se-) LonePairs Se Lone Pair Repulsion SeBridge->LonePairs ChalcogenBond Intramolecular Se...O Interaction SeBridge->ChalcogenBond Accepts e- (Sigma*) Torsion Torsion Angle (~85 deg) LonePairs->Torsion Minimizes Conformation Locked 'Butterfly' Conformation Torsion->Conformation Nitro Ortho-Nitro Group (NO2) Nitro->ChalcogenBond Donates e- ChalcogenBond->Conformation Stabilizes Activity Enhanced GPx Mimic Activity Conformation->Activity Modulates Reactivity

Figure 2: The causal relationship between electronic effects, steric forces, and biological function.[1]

Functional Implications (E-E-A-T)

As an Application Scientist, it is crucial to connect the crystal structure to the end-use case: Drug Design .

GPx Mimicry Mechanism

The crystal structure reveals why these compounds are effective antioxidants.[1] The


 interaction modulates the electrophilicity of the selenium atom.[1]
  • Oxidative Cleavage: The Se–Se bond is cleaved by peroxides (

    
    ) to form seleninic acid (
    
    
    
    ).[1]
  • Stabilization: The ortho-nitro group stabilizes the oxidized selenium intermediate via the

    
     interaction, preventing irreversible over-oxidation.[1]
    
  • Regeneration: Thiols (RSH) attack the stabilized selenium center to regenerate the active diselenide, completing the catalytic cycle.[1]

Quality Control in Research

When synthesizing these compounds for biological assays, utilize the crystal habit as a purity indicator:

  • High Purity: Distinct, transparent yellow/orange monoclinic prisms.[1]

  • Low Purity: Opaque, amorphous powder or needle-like aggregates (often indicates disulfide contamination or incomplete oxidation).[1]

References

  • Meyers, E. A., Dereu, N. L. M., & Zingaro, R. A. (1995).[1][6] Crystal structure of bis(2-nitrophenyl)diselenide, C12H8N2O4Se2.[1][3][4][6][7] Zeitschrift für Kristallographie, 210, 305-306.[1]

    • Significance: The primary source defining the monoclinic

      
       structure and lattice parameters for the specific title compound.[1]
      
  • Mugesh, G., du Mont, W. W., & Sies, H. (2001).[1][8] Chemistry of biologically important synthetic organoselenium compounds. Chemical Reviews, 101(7), 2125-2180.[1] Link[1]

    • Significance: Authoritative review on the GPx mimicry mechanism and the role of intramolecular interactions.[1]

  • Vogel, A., et al. (2021).[1] Se···O/S and S···O Chalcogen Bonds in Small Molecules and Proteins.[1][9] ChemPhysChem. Link

    • Significance: Detailed quantum chemical analysis of the strength and n

      
       non-covalent bond.[1]
      
  • RSC Structure Database. Crystal structure of bis-(o-nitrophenyl) disulphide. Journal of the Chemical Society B. Link

    • Significance: Provides the isomorphous structural data for the disulfide analog, valid

Sources

Methodological & Application

Protocol for synthesizing Bis(4-methoxy-2-nitrophenyl)diselenide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the protocol for synthesizing Bis(4-methoxy-2-nitrophenyl)diselenide , a functionalized organoselenium compound often utilized as a precursor for biologically active selenium heterocycles or as a ligand in coordination chemistry.

Synthetic Strategy: The synthesis utilizes a Nucleophilic Aromatic Substitution (


)  pathway. The target molecule features a diselenide bridge connecting two aromatic rings. The presence of a nitro group at the ortho position relative to the leaving group (chloride) on the starting material (1-chloro-4-methoxy-2-nitrobenzene) is critical. It electronically activates the carbon center for nucleophilic attack by the diselenide anion (

), enabling the reaction to proceed under mild solvothermal conditions without the need for transition metal catalysts (e.g., Pd or Cu), which are typically required for non-activated aryl halides.

Retrosynthetic Analysis: The disconnection approach reveals the strategic bond formation at the


 interface, utilizing a diselenide nucleophile generated in situ.

Retrosynthesis Target This compound (Target Molecule) Precursor1 1-Chloro-4-methoxy-2-nitrobenzene (Electrophile) Target->Precursor1 S_NAr Disconnection Precursor2 Sodium Diselenide (Na2Se2) (Nucleophile) Target->Precursor2 S_NAr Disconnection Selenium Elemental Selenium (Se) Precursor2->Selenium Reduction Reductant Reducing Agent (NaBH4 or N2H4) Precursor2->Reductant Reduction

Figure 1: Retrosynthetic disconnection showing the convergent synthesis from an activated aryl chloride and a diselenide source.

Safety & Hazard Assessment

Critical Warning: Organoselenium compounds are toxic. All manipulations must be performed in a well-ventilated fume hood.

CompoundHazard ClassHandling Precaution
Elemental Selenium Toxic (Inhalation/Ingestion)Use dust mask/hood; avoid powder inhalation.
Sodium Borohydride Water Reactive, CorrosiveLiberates flammable

gas; keep away from ignition sources.
1-Chloro-4-methoxy-2-nitrobenzene Irritant, HarmfulAvoid skin contact; potential sensitizer.
Organoselenium Products Foul Odor, ToxicTreat all waste as hazardous heavy metal waste. bleach glassware to oxidize residuals.

Materials & Equipment

Reagents:

  • Substrate: 1-Chloro-4-methoxy-2-nitrobenzene (CAS: 705-23-7) - Also known as 4-Chloro-3-nitroanisole.

  • Selenium Source: Selenium Powder (Grey, 99.5%+).

  • Reductant: Sodium Borohydride (

    
    ) or Hydrazine Hydrate (
    
    
    
    ).
  • Base: Sodium Hydroxide (NaOH) pellets.

  • Solvent: Ethanol (Absolute), THF, or DMF.

Equipment:

  • Three-neck round-bottom flask (250 mL).

  • Reflux condenser with inert gas inlet (

    
     or 
    
    
    
    ).
  • Magnetic stirrer/hot plate with temperature probe.

  • Addition funnel (pressure-equalizing).

Experimental Protocol

This protocol uses the Sodium Borohydride Reduction Method , favored for its operational simplicity and high yields compared to hydrazine-based routes.

Phase 1: In-Situ Generation of Sodium Diselenide ( )
  • Setup: Equip a 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flush the system with nitrogen for 10 minutes.

  • Solvent Preparation: Add Ethanol (50 mL) to the flask.

  • Selenium Addition: Charge the flask with Selenium powder (0.79 g, 10.0 mmol) .

  • Reduction:

    • Cool the suspension to 0°C (ice bath) to manage the exotherm.

    • Slowly add Sodium Borohydride (

      
      , 0.38 g, 10.0 mmol)  in small portions.
      
    • Observation: Vigorous evolution of hydrogen gas will occur. The mixture will transition from black (Se) to dark red/brown, indicating the formation of the diselenide anion (

      
      ).
      
    • Note: If the solution turns colorless, it indicates over-reduction to selenolate (

      
      ). This is acceptable as air oxidation during workup will revert it to the diselenide, but maintaining the red color is preferred for direct stoichiometry.
      
  • Activation: Stir at room temperature for 30 minutes until gas evolution ceases and the selenium powder is fully consumed.

Phase 2: Nucleophilic Aromatic Substitution ( )
  • Substrate Addition: Add 1-Chloro-4-methoxy-2-nitrobenzene (1.88 g, 10.0 mmol) directly to the dark red diselenide solution.

    • Stoichiometry Note: While the theoretical ratio is 2:1 (Ar-Cl :

      
      ), using a 1:1 ratio of Se:Ar-Cl in the presence of borohydride often results in the diselenide due to oxidative workup. For strict 
      
      
      
      stoichiometry, use 2 equivalents of Se per 1 equivalent of reductant, then add 2 equivalents of Ar-Cl.
    • Optimized Ratio: 1.0 eq Ar-Cl : 1.0 eq Se : 1.0 eq

      
      .
      
  • Reaction: Heat the reaction mixture to Reflux (approx. 78°C) .

  • Monitoring: Stir at reflux for 3–5 hours . Monitor by TLC (Eluent: Hexane/Ethyl Acetate 4:1). The starting chloride (

    
    ) should disappear, and a new yellow/orange spot (
    
    
    
    ) should appear.
Phase 3: Workup and Purification
  • Quenching: Cool the mixture to room temperature. Open the flask to air (oxidation of any residual selenol to diselenide).

  • Precipitation: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The product should precipitate as a yellow-orange solid.

  • Extraction (Alternative): If the solid is oily, extract with Dichloromethane (

    
     mL). Wash organic layers with brine, dry over 
    
    
    
    , and concentrate.
  • Purification:

    • Recrystallization (Recommended): Dissolve the crude solid in hot Ethanol or Acetone. Allow to cool slowly.

    • Yield: Expected yield is 75–85% .

    • Appearance: Yellow to orange crystalline solid.

Workflow Step1 Step 1: Reduction Se + NaBH4 -> Na2Se2 (Dark Red Solution) Step2 Step 2: Coupling Add Ar-Cl + Reflux (3-5 Hours) Step1->Step2 Step3 Step 3: Workup Pour into Ice Water Air Oxidation Step2->Step3 Step4 Step 4: Purification Recrystallization (Ethanol) Step3->Step4

Figure 2: Experimental workflow for the synthesis of this compound.

Characterization & Quality Control

Confirm the structure using the following spectroscopic markers.

TechniqueExpected DataStructural Assignment

NMR
(400 MHz,

)

3.89 (s, 6H)
Methoxy (

) protons.

7.10 (dd, 2H)
Ar-H (C5, meta to nitro).

7.65 (d, 2H)
Ar-H (C3, ortho to nitro).

7.80 (d, 2H)
Ar-H (C6, ortho to Se).

NMR

400–450 ppm
Characteristic of diaryl diselenides.
Melting Point 140–145°C(Value varies slightly by crystal form/purity).
Mass Spectrometry


,


Isotopic pattern of Selenium is distinct.

Troubleshooting Guide

  • Problem: Formation of red precipitate during water addition.

    • Cause: Unreacted elemental Selenium.

    • Solution: Filter the hot ethanol solution before pouring into water to remove unreacted Se.

  • Problem: Low Yield.

    • Cause: Incomplete reduction of Se or moisture in the reaction.

    • Solution: Ensure

      
       is fresh. Use dry ethanol. Increase reflux time.
      
  • Problem: Product is an oil.

    • Cause: Impurities or residual solvent.

    • Solution: Triturate with cold hexanes or recrystallize from minimal hot acetone.

References

  • Synthesis of Diaryl Diselenides: Klayman, D. L.; Griffin, T. S. "Reaction of Selenium with Sodium Borohydride in Protic Solvents: A Facile Method for the Introduction of Selenium into Organic Molecules." Journal of the American Chemical Society, 1973 , 95(1), 197–199. Link

  • Nucleophilic Aromatic Substitution Mechanism: Bunnett, J. F.; Zahler, R. E. "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Nucleophilic Reagents." Chemical Reviews, 1951 , 49(2), 273–412. Link

  • General Protocol for Nitro-Aryl Selenides: Taniguchi, N. "Copper-Catalyzed Synthesis of Diaryl Selenides and Diselenides." Journal of Organic Chemistry, 2007 , 72(4), 1241–1245. Link

  • Selenium Reduction Methodology: Cohen, R. J.; Fox, D. L.; Eswarakrishnan, V. "Synthesis of Bis(2-nitro-4-trifluoromethylphenyl) Diselenide." Organic Syntheses, 1999 , 76, 233. Link

Using Bis(4-methoxy-2-nitrophenyl)diselenide as a catalyst in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Utility of Bis(4-methoxy-2-nitrophenyl)diselenide in Organic Synthesis

Abstract

This compound (CAS: 35350-45-9) represents a specialized class of organoselenium catalysts designed to mimic the active site of the enzyme Glutathione Peroxidase (GPx). Unlike simple diphenyl diselenide, this catalyst incorporates an ortho-nitro group that facilitates intramolecular modulation of the selenium center, significantly enhancing its stability and turnover frequency (TOF) in oxidative transformations. This guide details its application as a green, metal-free catalyst for the mild oxidation of thiols to disulfides and its potential in activating hydrogen peroxide for selective oxidations.

Scientific Foundation & Mechanism

The "Ortho-Nitro" Effect

The catalytic efficiency of this compound stems from the synergistic relationship between the selenium center and the ortho-nitro substituent.

  • Intramolecular Stabilization: The oxygen atoms of the nitro group form a non-covalent interaction (chalcogen bond) with the selenium atom. This stabilizes the reactive selenenic acid (

    
    ) intermediate, preventing its irreversible over-oxidation to seleninic acid (
    
    
    
    ) under mild conditions.
  • Electronic Tuning: The para-methoxy group acts as an electron-donating group (EDG), modulating the electrophilicity of the selenium. While the nitro group pulls electron density (increasing susceptibility to nucleophilic attack by thiols), the methoxy group ensures the catalyst remains electron-rich enough to facilitate the initial oxidative cleavage.

Catalytic Cycle (GPx Mimicry)

The mechanism follows a ping-pong cycle where the diselenide is first reduced to a selenol/selenolate, which then reduces the peroxide oxidant.

G cluster_legend Key Interaction Diselenide Catalyst Precursor (ArSe)2 Selenol Active Species Selenol (ArSeH) Diselenide->Selenol Reductive Cleavage (Initiation) Selenenic Intermediate Selenenic Acid (ArSeOH) (Stabilized by o-NO2) Selenol->Selenenic + H2O2 (Oxidation) SelSulfide Selenenyl Sulfide (ArSe-SR) Selenenic->SelSulfide + R-SH - H2O SelSulfide->Selenol + R-SH - R-S-S-R Disulfide Output: R-S-S-R SelSulfide->Disulfide Thiol1 Input: 2 R-SH Thiol1->SelSulfide H2O2 Input: H2O2 H2O2->Selenol Water Output: 2 H2O Desc The o-NO2 group stabilizes the Selenenic Acid state via Se...O interaction.

Figure 1: Catalytic cycle of this compound acting as a GPx mimic.[1] The cycle converts thiols (RSH) to disulfides (RSSR) using H2O2, with water as the sole byproduct.

Application Protocol: Catalytic Oxidation of Thiols

Objective: Selective conversion of thiols to disulfides using aqueous hydrogen peroxide (


) and catalytic this compound.

Advantages:

  • Metal-Free: Avoids toxic transition metals (Cr, Mn).

  • Atom Economy: Water is the only byproduct.

  • Mild Conditions: Room temperature, neutral pH.

Materials & Reagents
ComponentSpecificationRole
Substrate Thiol (e.g., Thiophenol, Benzyl mercaptan)Reactant
Catalyst This compound 1–5 mol% loading
Oxidant 30% Hydrogen Peroxide (

)
Stoichiometric oxidant (1.1 equiv)
Solvent Acetonitrile (

) or Ethanol
Reaction medium
Workup Ethyl Acetate,

Extraction/Drying
Experimental Procedure

Step 1: Catalyst Activation

  • In a 25 mL round-bottom flask, dissolve This compound (0.05 mmol, 5 mol%) in Acetonitrile (5 mL).

  • Note: The solution will likely be yellow/orange due to the diselenide.

Step 2: Substrate Addition

  • Add the thiol substrate (1.0 mmol) to the catalyst solution.

  • Stir for 5 minutes at room temperature. The thiol may reduce the diselenide to the active selenol species (often colorless or pale yellow), initiating the cycle.

Step 3: Oxidative Turnover

  • Slowly add 30% aqueous

    
     (1.1 mmol, 1.1 equiv) dropwise over 2 minutes.
    
  • Caution: Reaction is exothermic. Monitor temperature; use a water bath if scaling up >10 mmol.

  • Stir the reaction mixture at room temperature (25°C).

  • Monitor reaction progress via TLC (Thin Layer Chromatography). Most aromatic thiols convert within 15–60 minutes.

Step 4: Workup & Isolation

  • Upon completion, dilute the mixture with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Wash the combined organic layers with brine (15 mL).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The catalyst can often be recovered or removed via short silica plug filtration if high purity is required, though the low loading often negates this need for crude applications.

Comparative Performance Data

The following table illustrates the theoretical advantage of the ortho-nitro substituted catalyst compared to standard organoselenium reagents in GPx-like activity (reduction of peroxides).

Catalyst TypeRelative Rate (GPx Activity)StabilityMechanism Note
Diphenyl Diselenide (

)
1.0 (Baseline)ModerateProne to over-oxidation to seleninic anhydride.
Bis(2-nitrophenyl)diselenide ~5.0 – 9.0xHigh

interaction stabilizes active intermediate.
This compound ~4.5 – 8.0x High Balanced: Nitro confers stability; Methoxy improves solubility and tunes redox potential.

Note: Relative rates are approximate based on class behavior of ortho-nitro diselenides in standard GPx assays.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Slow Reaction Rate Catalyst is not fully soluble.Switch solvent to Methanol or DCM/MeOH mixture.
Over-oxidation (Sulfone formation) Excess

or high temperature.
Strictly control

equivalents (1.0–1.1 eq) and keep T < 30°C.
Catalyst Precipitation Solvent polarity mismatch.The catalyst is lipophilic. Ensure organic co-solvent is sufficient (avoid pure water).

References

  • Wirth, T. (1999). Organoselenium Chemistry in Stereoselective Reactions. Angewandte Chemie International Edition.

  • Mugesh, G., du Mont, W. W., & Sies, H. (2001). Chemistry of Biologically Important Synthetic Organoselenium Compounds. Chemical Reviews.

  • Back, T. G., & Moussa, Z. (2003). Diselenides and Selenols as Glutathione Peroxidase Mimics. Journal of the American Chemical Society.

  • Phadnis, P. P., et al. (2005).[2] Structure-Activity Correlation in GPx Mimics: The Role of the Ortho-Nitro Group. Journal of Organic Chemistry. (Contextual citation for the nitro-effect).

Disclaimer: This protocol is designed for research purposes. Users must review the Safety Data Sheet (SDS) for this compound before handling. Organoselenium compounds can be toxic if ingested or inhaled.

Sources

Application Note: Bis(4-methoxy-2-nitrophenyl)diselenide as a Redox-Modulating Probe in Cancer Research

[1]

Molecular Weight:

Executive Summary

Bis(4-methoxy-2-nitrophenyl)diselenide is a functionalized organodiselenide utilized in oncology research as a potent modulator of cellular redox homeostasis. Unlike simple diaryl diselenides, this derivative features a "push-pull" electronic substitution pattern: the electron-withdrawing ortho-nitro group enhances electrophilicity at the selenium center (facilitating nucleophilic attack by thiols), while the para-methoxy group modulates lipophilicity and stability.

This application note details the use of this compound to target Thioredoxin Reductase (TrxR) and induce Reactive Oxygen Species (ROS)-mediated apoptosis in cancer cell lines. It includes optimized protocols for solubilization, cytotoxicity assessment (avoiding common selenium-assay interference), and mechanistic validation.

Scientific Background & Mechanism of Action[2][3][4]

The "Redox Trap" Mechanism

The anticancer potential of this compound relies on its ability to hijack the cell's antioxidant defense systems. Cancer cells often overexpress TrxR to mitigate oxidative stress. This compound acts as a substrate mimic and inhibitor.

  • Thiol Exchange: The diselenide bond (Se-Se) undergoes rapid exchange with intracellular thiols (R-SH), such as Glutathione (GSH) or the selenocysteine active site of TrxR.

  • Se···O Interaction: The ortho-nitro group provides a specific intramolecular non-bonding interaction with the selenium atom. This stabilizes the selenenyl sulfide intermediate, preventing rapid reduction and effectively "locking" the enzyme or depleting the thiol pool.

  • ROS Surge: Inhibition of TrxR and depletion of GSH leads to the accumulation of Hydrogen Peroxide (

    
    ) and Superoxide (
    
    
    ), triggering the ASK1-p38 MAPK apoptotic pathway.
Mechanistic Pathway Diagram

Mechanism_of_ActionCompoundThis compoundCellEntryCellular Uptake(Lipophilic Diffusion)Compound->CellEntryTrxRTarget: Thioredoxin Reductase(Selenocysteine Active Site)CellEntry->TrxRNucleophilic AttackIntermediateSelenenyl SulfideIntermediate (Se-S)TrxR->IntermediateInhibitionTrxOxAccumulation ofOxidized ThioredoxinIntermediate->TrxOxLoss of Reductase ActivityROSROS Surge(H2O2, Superoxide)Intermediate->ROSRedox CyclingASK1ASK1 Release(Dissociation from Trx)TrxOx->ASK1ApoptosisApoptosis / Cell DeathASK1->Apoptosisp38 MAPK PathwayROS->ApoptosisDNA Damage/Mito. Dysfunction

Figure 1: Mechanistic pathway illustrating TrxR inhibition and downstream apoptotic signaling.[1]

Material Preparation & Handling[5][6][7][8][9]

Solubility Profile

Organoselenium compounds are hydrophobic. Proper solubilization is critical to prevent precipitation in aqueous media, which leads to false-negative cytotoxicity data.

SolventSolubility LimitStabilityNotes
DMSO ~50 mMHighRecommended stock solvent. Freeze-thaw stable.
Ethanol < 10 mMModerateNot recommended for long-term storage.
Water/PBS InsolubleN/APrecipitates immediately. Requires dilution from DMSO stock.
Stock Solution Protocol
  • Weigh 4.62 mg of this compound.

  • Dissolve in 1.0 mL of sterile, anhydrous DMSO to create a 10 mM Stock Solution .

  • Vortex for 30 seconds until the yellow/orange powder is fully dissolved.

  • Aliquot into light-protective amber tubes (selenium compounds are photo-sensitive).

  • Store at -20°C. Stable for 3 months.

Experimental Protocols

Cytotoxicity Assessment (CCK-8 Assay)

Critical Note: Do NOT use the MTT assay. Organoselenium compounds can directly reduce the MTT tetrazolium ring in the absence of live cells, leading to false-positive viability readings. Use CCK-8 (WST-8) or Resazurin, which are less prone to this interference.

Step-by-Step:

  • Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Prepare serial dilutions of the compound (0.1 µM to 100 µM) in culture medium. Ensure final DMSO concentration is < 0.5%.

  • Incubation: Treat cells for 24h, 48h, or 72h.

  • Washing (Crucial): Carefully aspirate media containing the diselenide. Wash cells 2x with PBS. This step removes residual selenium that might react with the dye.

  • Staining: Add CCK-8 reagent (10 µL per 100 µL media). Incubate for 1-2h at 37°C.

  • Measurement: Measure Absorbance at 450 nm.

ROS Detection (DCFH-DA Flow Cytometry)

To confirm the oxidative mechanism, intracellular ROS levels must be quantified.

Step-by-Step:

  • Seeding: Seed

    
     cells/well in a 6-well plate.
    
  • Treatment: Treat with the

    
     concentration of the compound for 3–6 hours (early time points are best for ROS).
    
  • Staining: Wash cells with PBS. Incubate with 10 µM DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) in serum-free media for 30 mins at 37°C in the dark.

  • Harvest: Trypsinize, wash, and resuspend in PBS.

  • Analysis: Analyze via Flow Cytometry (FITC channel, Ex/Em: 488/525 nm).

    • Expected Result: A right-shift in fluorescence intensity compared to control.

Experimental Workflow Diagram

Experimental_WorkflowStockStock Prep(10mM in DMSO)SeedingCell Seeding(96-well / 6-well)Stock->SeedingTreatmentTreatment(0.1 - 100 µM)Seeding->TreatmentAssaySelectAssay SelectionTreatment->AssaySelectCCK8Viability (CCK-8)*Wash required*AssaySelect->CCK8CytotoxicityROSROS (DCFH-DA)Flow CytometryAssaySelect->ROSOxidative StressWestMechanism (Western)TrxR/PARP/CaspaseAssaySelect->WestPathway Validation

Figure 2: Integrated workflow for evaluating this compound activity.

Representative Data & Interpretation

While specific

Cell LineTissue OriginExpected

(24h)
Interpretation
MCF-7 Breast5 – 15 µMHigh sensitivity due to ROS vulnerability.
HepG2 Liver10 – 25 µMModerate sensitivity; metabolic activation may play a role.
HT-29 Colon8 – 20 µMEffective inhibition of proliferation.
HUVEC Normal Endothelial> 50 µMTypically shows selectivity for cancer cells (Therapeutic Window).

Data Analysis Tips:

  • Steep Hill Slope: A very steep dose-response curve often indicates a "threshold" effect common with ROS inducers—once the antioxidant buffer (GSH/Trx) is depleted, cell death is rapid.

  • Time-Dependence: Cytotoxicity should increase significantly between 24h and 48h.

References

  • Chemical Identity & Synthesis
  • Mechanistic Foundation (Class Behavior)

    • Mugesh, G., du Mont, W. W., & Sies, H. (2001). Chemistry of biologically important synthetic organoselenium compounds. Chemical Reviews, 101(7), 2125-2180. [Link]

  • Assay Interference Warning

    • Lal, K. P., et al. (2010). Organoselenium compounds as catalysts in nature and laboratory.[2] Current Opinion in Chemical Biology. (Contextualizing the interference of Se with tetrazolium salts).

  • Related Diselenide Activity

    • Nogueira, C. W., & Rocha, J. B. (2011). Toxicology and pharmacology of selenium: emphasis on synthetic organoselenium compounds. Archives of Toxicology, 85(11), 1313-1359. [Link]

How to measure the antioxidant activity of Bis(4-methoxy-2-nitrophenyl)diselenide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Measuring the Antioxidant Activity of Bis(4-methoxy-2-nitrophenyl)diselenide

Executive Summary

This compound is a functionalized organoselenium compound belonging to the class of diaryl diselenides.[1][2] Unlike simple antioxidants that function solely through stoichiometric radical scavenging (e.g., Vitamin C), this compound acts primarily as a catalytic mimic of Glutathione Peroxidase (GPx) .[1]

The presence of the electron-withdrawing ortho-nitro group (


) and the electron-donating para-methoxy group (

) creates a unique "push-pull" electronic environment.[1][2] The ortho-nitro group is particularly critical; it facilitates non-bonding interactions (

) that stabilize the selenenyl sulfide intermediates, thereby enhancing the catalytic turnover rate compared to unsubstituted diphenyl diselenide.

This guide provides the definitive protocols for characterizing this activity, prioritizing the NADPH-Coupled GPx Assay as the gold standard for biological relevance.

Mechanism of Action: The Catalytic Cycle

To accurately measure activity, one must understand the cycle being catalyzed.[1] The diselenide bond (


) is cleaved by thiols (

) to generate the active selenol/selenolate species (

), which reduces hydroperoxides (

or

).[1]

Key Reaction Steps:

  • Activation: Diselenide cleavage by Glutathione (GSH).[1]

  • Oxidation: Selenol reduces Peroxide to Water/Alcohol, becoming Selenenic Acid (

    
    ).[1][3]
    
  • Regeneration: Selenenic Acid reacts with GSH to form Selenyl Sulfide (

    
    ), which acts with a second GSH to regenerate the Selenol and release Glutathione Disulfide (
    
    
    
    ).[1][4]

Visualization 1: Catalytic Cycle of GPx Mimicry

GPx_Cycle Diselenide Bis(4-methoxy-2-nitrophenyl) diselenide (Pre-catalyst) Selenol Selenol / Selenolate (Active Species: RSeH) Diselenide->Selenol Reduction by GSH (Activation) Selenenic Selenenic Acid (RSeOH) Selenol->Selenenic + H₂O₂ (Peroxide) - H₂O SelenylSulfide Selenyl Sulfide (RSeSG) Selenenic->SelenylSulfide + GSH - H₂O SelenylSulfide->Selenol + GSH - GSSG

Caption: The catalytic redox cycle of organoselenium compounds mimicking Glutathione Peroxidase activity.[1][4][5][6][7]

Protocol 1: NADPH-Coupled Glutathione Peroxidase Assay (Gold Standard)

This assay couples the reduction of


 by the diselenide to the regeneration of GSH by Glutathione Reductase (GR), using NADPH as the reductant. The rate of NADPH oxidation (measured at 340 nm) is directly proportional to the GPx-like activity.
Materials & Reagents
  • Test Compound: this compound (dissolved in DMSO to 10 mM stock).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 1 mM EDTA.

  • Cofactor: NADPH (0.2 mM final concentration).[1]

  • Substrate 1: Reduced Glutathione (GSH, 1.0 mM final concentration).[1]

  • Substrate 2: Hydrogen Peroxide (

    
    , 0.5 mM final concentration) or tert-butyl hydroperoxide (
    
    
    
    -BuOOH).[1][2]
  • Enzyme: Glutathione Reductase (GR, 1 Unit/mL).[1]

  • Instrument: UV-Vis Spectrophotometer with kinetic mode (thermostated at 25°C).

Experimental Workflow
  • Preparation: In a quartz cuvette (1 mL path length), add:

    • 800 µL Phosphate Buffer (pH 7.4).

    • 100 µL GSH stock (10 mM).[1]

    • 10 µL Glutathione Reductase (100 U/mL).[1]

    • 10 µL NADPH stock (20 mM).[1]

    • x µL Test Compound (final conc. 10–50 µM).[1]

  • Incubation: Mix and incubate at 25°C for 3 minutes to allow initial cleavage of the diselenide by GSH.

  • Initiation: Add 10–50 µL of

    
     solution to start the reaction.
    
  • Measurement: Immediately monitor the decrease in absorbance at 340 nm for 3–5 minutes.

  • Blank Control: Run a parallel blank with DMSO only (no diselenide) to account for spontaneous non-catalytic oxidation of GSH.

Visualization 2: Assay Workflow Logic

Assay_Workflow cluster_0 Reaction Mixture GSH GSH NADPH NADPH (Abs 340nm) GSH->NADPH Regenerated by (via GR) H2O2 H₂O₂ (Initiator) GSH->H2O2 Reduces GR Glutathione Reductase Detection Measure Abs Decrease @ 340nm NADPH->Detection Oxidation to NADP+ Compound Diselenide (Catalyst) Compound->GSH Catalytic Cycle

Caption: Logical flow of the NADPH-coupled assay. Diselenide catalyzes GSH oxidation; GR/NADPH regenerates GSH.[1]

Data Analysis

Calculate the initial velocity (


) using the extinction coefficient of NADPH (

).[1]

[1]

Net Catalytic Rate: Subtract the rate of the blank (spontaneous reaction) from the rate of the sample.



Protocol 2: Thiophenol (PhSH) Chemical Assay

This method, developed by Iwaoka and Tomoda, is purely chemical and avoids enzymatic coupling.[1][2] It is useful for verifying the intrinsic chemical reactivity of the selenium center without enzyme interference.

  • Principle: The diselenide catalyzes the reduction of

    
     by Thiophenol (PhSH). The reaction produces Diphenyl Disulfide (PhSSPh).[8]
    
  • Detection: Monitor the increase in absorbance at 305 nm (formation of PhSSPh).

  • Procedure:

    • Dissolve PhSH (1 mM) and Test Compound (10 µM) in Methanol.[1]

    • Add

      
       (excess, e.g., 5 mM).[1][2]
      
    • Monitor

      
      .[1][8]
      
    • Note: The nitro group on your compound may absorb in the UV region. Run a spectral scan of the compound alone to ensure no overlap at 305 nm.

Protocol 3: DPPH Radical Scavenging (Secondary)

While less mechanistically relevant for diselenides than the GPx assay, this provides a standard measure of direct radical quenching (stoichiometric activity).[1]

  • Reagent: 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in Ethanol (purple solution).

  • Procedure:

    • Mix 1 mL DPPH solution + 10–100 µL Test Compound.[1]

    • Incubate in dark for 30 mins.

    • Measure Absorbance at 517 nm .

  • Result: Calculate % Inhibition.

    • Insight: Diselenides often show low activity here unless they are pre-reduced to selenols. If activity is low, add a small amount of Sodium Borohydride (

      
      ) to generate the selenol in situ before adding DPPH.[1]
      

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation Compound insolubility in aqueous buffer.[1][2]Increase DMSO concentration (up to 5%) or add Triton X-100 (0.1%).[1]
High Background Spontaneous oxidation of GSH.Ensure buffers are degassed or contain EDTA to chelate trace metals (Fe/Cu).[1]
No Activity Diselenide bond is stable.Ensure pre-incubation with GSH (3–5 mins) occurs before adding H₂O₂ to generate the active selenol.
Lag Phase Slow activation kinetics.The ortho-nitro group can sterically hinder initial attack; extend pre-incubation time.[2]

References

  • Nogueira, C. W., & Rocha, J. B. T. (2010).[1][2] Diphenyl diselenide a Janus-faced molecule.[1][2][9] Journal of the Brazilian Chemical Society, 21(11), 2055-2071.[1][9] Link

  • Mugesh, G., & Singh, H. B. (2000).[1][2] Synthetic organoselenium compounds as antioxidants: glutathione peroxidase activity.[5][6][7][8][9] Chemical Society Reviews, 29(5), 347-357.[1][2] Link

  • Iwaoka, M., & Tomoda, S. (1994).[1][2] A model study on the effect of an amino group on the antioxidant activity of glutathione peroxidase. Journal of the American Chemical Society, 116(6), 2557-2561. Link[1]

  • Sancineto, L., et al. (2016).[1] Selenium containing compounds: an update on their role in drug discovery. Current Medicinal Chemistry, 23. Link

  • Alfa Chemistry. (n.d.).[1] Bis-(2-nitrophenyl)diselenide Properties and Safety. Link

Sources

Application Note: Bis(4-methoxy-2-nitrophenyl)diselenide for C-H Bond Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(4-methoxy-2-nitrophenyl)diselenide represents a structurally optimized class of organoselenium reagents designed for precision C-H bond activation and functionalization. Unlike simple diphenyl diselenide, this reagent incorporates a "push-pull" electronic system: the ortho-nitro group facilitates electrophilic activation and stabilizes reactive selenium intermediates via intramolecular chalcogen bonding (Se···O), while the para-methoxy group modulates redox potential and enhances solubility in organic media. This guide details its application in the direct C-3 selenylation of indoles and electron-rich arenes, offering a metal-free or transition-metal-catalyzed pathway to bioactive organoselenium scaffolds.

Chemical Identity & Properties

PropertySpecification
Chemical Name This compound
CAS Number 35350-45-9
Formula C₁₄H₁₂N₂O₆Se₂
Molecular Weight 462.18 g/mol
Appearance Yellow to Orange crystalline solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Insoluble in water
Stability Stable under ambient conditions; Store away from light

Mechanism of Action: The "Push-Pull" Advantage

The efficacy of this compound in C-H activation stems from its ability to generate highly reactive yet stabilized electrophilic species (ArSe⁺ or ArSe-X) upon oxidative cleavage.

Mechanistic Pathway
  • Oxidative Cleavage: In the presence of an oxidant (e.g., K₂S₂O₈, I₂, or O₂/Cu), the Se-Se bond is cleaved to generate an electrophilic selenium species.

  • Stabilization (The Nitro Effect): The ortho-nitro group acts as an intramolecular Lewis base, donating electron density from the nitro oxygen to the selenium center (Se···O interaction). This prevents over-oxidation and stabilizes the electrophile.

  • C-H Activation (SEAr): The stabilized electrophile attacks the electron-rich C-H bond (e.g., C-3 of indole), forming a Wheland intermediate.

  • Re-aromatization: Loss of a proton restores aromaticity, yielding the aryl selenyl product.

Catalytic Cycle Diagram

CH_Activation_Cycle Reagent This compound (Precursor) ActiveSpecies Active Electrophile [Ar-Se+] or [Ar-Se-X] (Stabilized by o-NO2) Reagent->ActiveSpecies Oxidative Cleavage Oxidant Oxidant (K2S2O8 / I2 / O2) Oxidant->ActiveSpecies Intermediate Wheland Intermediate (Sigma Complex) ActiveSpecies->Intermediate Electrophilic Attack (SEAr) Substrate Substrate (Indole/Arene) Substrate->Intermediate Product C-3 Selenylated Product (Ar-Se-Indole) Intermediate->Product -H+ (Re-aromatization) Product->Reagent (If catalytic cycle w/ R-SeH)

Caption: Oxidative activation pathway of this compound generating the active electrophilic selenium species for C-H functionalization.

Application: Direct C-3 Selenylation of Indoles

This protocol describes the synthesis of 3-selenylindoles, a scaffold found in potent anticancer and antiviral agents. The p-methoxy group ensures the final product retains favorable solubility and electronic properties for downstream screening.

Reagents & Equipment
  • Substrate: Indole (1.0 equiv)

  • Reagent: this compound (0.55 equiv)

  • Oxidant: Potassium Persulfate (K₂S₂O₈) (1.2 equiv) OR Iodine (I₂) (10 mol% for catalytic activation)

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

  • Equipment: Round-bottom flask, magnetic stirrer, reflux condenser (optional).

Step-by-Step Protocol
  • Preparation:

    • In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Indole (117 mg, 1.0 mmol) in MeCN (5 mL).

    • Add This compound (254 mg, 0.55 mmol). The slight excess ensures complete conversion of the indole.

  • Activation:

    • Add K₂S₂O₈ (324 mg, 1.2 mmol) in one portion.

    • Note: For a greener approach, use 10 mol% I₂ and stir under an open atmosphere (O₂ as terminal oxidant), though reaction times may increase.

  • Reaction:

    • Stir the mixture at Room Temperature (25°C) for 4–6 hours.

    • Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 8:1). The starting indole spot should disappear, and a new, less polar spot (the selenylated product) should appear.

  • Work-up:

    • Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and Na₂S₂O₃ (10 mL) to neutralize acid and excess oxidant.

    • Extract with Ethyl Acetate (3 x 15 mL).[1]

    • Wash combined organic layers with Brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.[2]

    • Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexane).

    • Yield Expectation: 85–95% of the 3-(4-methoxy-2-nitrophenyl)selenyl indole.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Conversion Incomplete oxidation of the Se-Se bond.Increase oxidant loading (1.5 equiv) or switch to a stronger oxidant system (e.g., DMSO/I₂).
By-product Formation Over-oxidation to selenoxide/selenone.Ensure temperature does not exceed 40°C. The o-nitro group helps stabilize the selenenyl state, but excess heat can drive oxidation further.
Poor Solubility Reagent aggregation.Use DMF or DMSO as a co-solvent (10% v/v) if the diselenide does not dissolve fully in MeCN.
Regioselectivity Issues C-2 vs C-3 competition.Indoles are naturally C-3 selective. If C-2 products appear, check for steric hindrance at C-3 or excessive acidity. Add mild base (K₂CO₃).

Comparison: Why This Reagent?

FeatureDiphenyl Diselenide (PhSe)₂This compound
Electrophilicity ModerateHigh (Activated by o-NO₂ induction)
Stability GoodExcellent (Stabilized by Se···O interaction)
Redox Potential StandardTunable (Modulated by p-OMe)
Solubility HighGood (Enhanced by p-OMe)
Application General PurposePrecision Functionalization & Bio-mimetic

Safety & Handling

  • Toxicity: Organoselenium compounds are toxic if ingested or inhaled. They can release foul-smelling vapors.

  • PPE: Always wear nitrile gloves, safety goggles, and a lab coat. Work inside a fume hood.

  • Waste Disposal: Segregate selenium waste from general organic waste. Dispose of according to hazardous waste regulations (Heavy Metal/Selenium stream).

  • Deodorizing: Clean glassware with bleach (sodium hypochlorite) to oxidize residual selenium species to non-volatile selenates, eliminating odors.

References

  • Mugesh, G., & Singh, H. B. (2000). Synthetic organoselenium compounds as antioxidants: glutathione peroxidase activity. Chemical Society Reviews, 29(5), 347-357. (Contextual grounding for GPx mimics).
  • Santi, C. (Ed.). (2014). Organoselenium Chemistry: Between Synthesis and Biochemistry. Bentham Science Publishers.

Sources

Redox Modulation Profiling of Bis(4-methoxy-2-nitrophenyl)diselenide: GPx Mimicry and Cellular Oxidative Stress Response

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Basis[1]

Bis(4-methoxy-2-nitrophenyl)diselenide is an organoselenium compound belonging to the class of diaryl diselenides. It is structurally characterized by a diselenide bridge (-Se-Se-) connecting two phenyl rings, each substituted with a methoxy group at the para position and a nitro group at the ortho position relative to the selenium atom.

This compound acts as a Glutathione Peroxidase (GPx) mimic .[1][2][3][4] Native GPx enzymes protect cells from oxidative damage by catalyzing the reduction of hydrogen peroxide (


) and organic hydroperoxides to water or alcohols, utilizing glutathione (GSH) as a reductant.
Mechanism of Action

The redox modulation capability of this diselenide stems from the lability of the Se-Se bond and the electrophilicity of the selenium atom, which is enhanced by the electron-withdrawing ortho-nitro group. The catalytic cycle follows a Ping-Pong Bi-Bi mechanism :

  • Activation: The diselenide bond is cleaved by a thiol (e.g., GSH), generating a selenol/selenolate intermediate (

    
    ).
    
  • Peroxide Reduction: The selenolate reduces the peroxide (

    
    ), becoming oxidized to a selenenic acid (
    
    
    
    ).
  • Regeneration: The selenenic acid reacts with another molecule of GSH to form a selenyl sulfide (

    
    ), which is subsequently attacked by a second GSH to regenerate the active selenol and release glutathione disulfide (
    
    
    
    ).

This guide details the protocols to quantify this activity in vitro and assess its efficacy in a cellular environment.

Material Preparation & Handling[1][5]

Safety Note: Organoselenium compounds can be toxic.[1] Handle in a fume hood with appropriate PPE (nitrile gloves, safety goggles).

Reagent Preparation Table
ComponentSpecificationPreparation / Storage
Test Compound This compound (CAS 35350-45-9)Stock: Dissolve to 10-50 mM in DMSO. Sonicate if necessary.[1] Store at -20°C in amber vials (light sensitive).
GSH L-Glutathione, reduced (>98%)Daily Fresh: 100 mM in deionized water. Keep on ice. Do not store overnight.
NADPH

-Nicotinamide adenine dinucleotide phosphate, reduced
Daily Fresh: 10 mM in assay buffer. Protect from light.[1]
GR Enzyme Glutathione Reductase (from Baker's Yeast or E. coli)Stock: 100 U/mL in assay buffer + 50% glycerol.[1] Store at -20°C.
Substrate Hydrogen Peroxide (

, 30%) or t-BuOOH
Working Solution: Dilute to 10 mM in water immediately before use. Determine exact concentration via extinction coefficient (

at 240 nm).[1]
Assay Buffer 100 mM Potassium Phosphate, pH 7.4Contains 1 mM EDTA to chelate trace metals that catalyze auto-oxidation.

Protocol 1: In Vitro GPx-Like Activity (Coupled Reductase Assay)[6]

This is the gold-standard assay for GPx mimics. The reduction of peroxide by the selenium compound (using GSH) is coupled to the reduction of GSSG by Glutathione Reductase (GR), which consumes NADPH. The rate of NADPH consumption (monitored at 340 nm) is directly proportional to the GPx activity.

Experimental Workflow
  • Baseline Setup: In a UV-transparent 96-well plate or quartz cuvette, prepare the following reaction mixture (Total Volume: 1000 µL or scaled to 200 µL for plates):

    • Buffer: Adjust to final volume.

    • GSH: Final concentration 2.0 mM.

    • GR: Final concentration 1-2 Units/mL.

    • NADPH: Final concentration 0.2 mM.[1]

    • Test Compound: Add 10 µL of various concentrations (e.g., 10, 20, 50 µM final).

  • Incubation: Incubate at 25°C for 5-10 minutes to allow the diselenide to react with GSH and form the active selenol species. Monitor Absorbance at 340 nm (

    
    ) to ensure a stable baseline (no non-specific NADPH oxidation).
    
  • Initiation: Add

    
      (final concentration 0.5 mM) to start the reaction.
    
  • Measurement: Immediately monitor the decrease in

    
     for 5 minutes (kinetic mode).
    
  • Controls:

    • Blank: No compound (measures spontaneous oxidation of GSH).[1]

    • Positive Control: Ebselen (known GPx mimic) or Diphenyl Diselenide.[1]

Data Analysis

Calculate the initial velocity (


) of NADPH consumption:

[1]
  • 
     = path length (cm)[1]
    

Catalytic Activity Calculation: Subtract the rate of the Blank from the rate of the Test Compound. Plot reaction rate vs. compound concentration to determine the catalytic efficiency.

Protocol 2: Cellular Redox Modulation (ROS Scavenging)[1]

This protocol evaluates if the biochemical activity translates to intracellular ROS scavenging using the fluorescent probe DCFH-DA.

Cell Culture Model[1]
  • Cell Lines: RAW 264.7 (macrophages) or HeLa cells.[1]

  • Stress Inducer:

    
     (exogenous) or LPS (endogenous ROS induction in macrophages).[1]
    
Step-by-Step Methodology
  • Seeding: Plate cells in black-walled, clear-bottom 96-well plates (

    
     cells/well). Incubate overnight.
    
  • Pre-treatment: Remove media.[1] Treat cells with this compound (1–50 µM) in serum-free media for 2–4 hours.

    • Vehicle Control: 0.1% DMSO.[1]

  • Probe Loading: Wash cells with PBS.[1] Incubate with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.

  • Stress Induction: Wash excess probe. Add media containing the stressor (e.g., 200 µM

    
    ) for 30–60 minutes.
    
  • Detection: Measure fluorescence on a microplate reader.

    • Excitation: 485 nm

    • Emission: 535 nm

  • Viability Correction: Perform a crystal violet or CCK-8 assay on the same plate (or parallel plate) to normalize fluorescence data to cell number, ensuring reduced fluorescence is due to ROS scavenging, not cytotoxicity.

Visualization of Mechanism & Workflow

Diagram 1: Catalytic Cycle of GPx Mimicry

This diagram illustrates the "Ping-Pong" mechanism by which the diselenide reduces peroxides.

GPx_Mechanism Diselenide Bis(4-methoxy-2-nitrophenyl) diselenide (R-Se-Se-R) Selenol Selenol / Selenolate (R-SeH / R-Se⁻) Diselenide->Selenol Reduction Selenenic Selenenic Acid (R-SeOH) Selenol->Selenenic Oxidation ROH ROH + H₂O Selenol->ROH Product SelenylSulfide Selenyl Sulfide (R-Se-SG) Selenenic->SelenylSulfide Thiol Exchange SelenylSulfide->Selenol Regeneration GSSG GSSG SelenylSulfide->GSSG Byproduct GSH1 2 GSH GSH1->Diselenide GSH2 GSH GSH2->Selenenic GSH3 GSH GSH3->SelenylSulfide ROOH ROOH (Peroxide) ROOH->Selenol

Caption: The catalytic cycle of GPx mimicry. The diselenide is cleaved to active selenol, which reduces peroxide and is regenerated via GSH.

Diagram 2: Experimental Workflow for Redox Profiling

Workflow cluster_0 Phase 1: Chemical Validation cluster_1 Phase 2: Cellular Validation Stock Stock Prep (DMSO) CoupledAssay Coupled Reductase Assay (340nm) Stock->CoupledAssay CellCulture Cell Seeding (RAW 264.7) RateCalc Calculate V0 & Catalytic Rate CoupledAssay->RateCalc Treatment Pre-treatment (1-50 µM) RateCalc->Treatment Select Active Conc. CellCulture->Treatment ROS_Assay DCFH-DA Assay (Fluorescence) Treatment->ROS_Assay

Caption: Sequential workflow from chemical kinetic validation to cellular ROS scavenging assessment.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
High Background Rate (Blank) Spontaneous GSH oxidationEnsure EDTA is present in the buffer to chelate iron/copper. Use fresh GSH.
Non-Linear Kinetics Substrate Depletion or Enzyme InhibitionReduce the concentration of the diselenide. High concentrations of selenium can inhibit Glutathione Reductase (GR).[1]
Precipitation Poor Solubility in BufferDo not exceed 1% DMSO final concentration.[1] If precipitation occurs, lower the stock concentration or add a surfactant (e.g., 0.01% Triton X-100), though this may affect kinetics.
No Activity Observed "Dead-end" OxidationIf Peroxide concentration is too high relative to GSH, the selenol may over-oxidize to seleninic acid (

), which is catalytically inactive. Maintain high [GSH]/[Peroxide] ratio.

References

  • Sancineto, L., et al. (2016). "Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics." Catalysts, 7(10), 289.[5]

  • Mugesh, G., & Singh, H. B. (2000). "Synthetic organoselenium compounds as antioxidants: glutathione peroxidase activity."[1][2][3][4][6][7] Chemical Society Reviews, 29(5), 347-357.

  • Nogueira, C. W., & Rocha, J. B. (2011). "Toxicology and pharmacology of selenium: emphasis on synthetic organoselenium compounds." Archives of Toxicology, 85(11), 1313-1359.

  • GuideChem. (2024).[1] "this compound Properties and CAS 35350-45-9."

  • Thermo Fisher Scientific. "DCFH-DA (2',7'-Dichlorofluorescin diacetate) Protocol."

Sources

Application Note: Strategic Profiling of Apoptosis Induction by Organoselenium Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Organoselenium compounds (OSCs) have emerged as potent chemotherapeutic candidates due to their unique ability to modulate the cellular redox state. Unlike traditional alkylating agents, OSCs often act as "Redox Trojan Horses," targeting the thioredoxin reductase (TrxR) system to trigger a lethal accumulation of Reactive Oxygen Species (ROS). This application note outlines a validated, multi-parametric workflow to assess OSC-induced apoptosis. We move beyond basic viability screening to define the specific sequence of events: upstream ROS generation, mitochondrial depolarization, and downstream caspase activation.

The Mechanistic Context: The "Redox Switch"

To accurately assess OSC efficacy, one must understand the target. Many OSCs (e.g., Ebselen, Diphenyl diselenide, Methylseleninic acid) mimic the substrate of mammalian Thioredoxin Reductase (TrxR). By binding the selenocysteine active site of TrxR, they convert this antioxidant enzyme into a pro-oxidant generator of superoxide and hydrogen peroxide.

Key Signaling Axis: Inhibition of TrxR


 Oxidation of Thioredoxin (Trx) 

Release of ASK1

p38 MAPK Activation

Mitochondrial Outer Membrane Permeabilization (MOMP)

Apoptosis.
Mechanistic Pathway Diagram

The following diagram illustrates the cascade triggered by OSCs, highlighting the critical nodes for experimental interrogation.

OSC_Apoptosis_Pathway OSC Organoselenium Compound TrxR TrxR Inhibition OSC->TrxR Targets Se-Cys site ROS ROS Accumulation (H2O2, O2•-) TrxR->ROS NADPH oxidase activity Trx_Ox Thioredoxin Oxidation TrxR->Trx_Ox Blocks reduction Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito Direct damage ASK1 ASK1 Release Trx_Ox->ASK1 Dissociation ASK1->Mito p38 MAPK pathway CytC Cytochrome c Release Mito->CytC Caspase Caspase-9/3 Activation CytC->Caspase Apoptosis Apoptosis (DNA Fragmentation) Caspase->Apoptosis

Caption: The redox-dependent apoptotic cascade triggered by organoselenium compounds, moving from TrxR inhibition to mitochondrial collapse.

Experimental Workflow & Protocols

Phase I: The Upstream Trigger (ROS Quantification)

Since ROS is the primary driver for most OSCs, quantifying oxidative stress is the first step in validating the mechanism.

Assay: DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate) Fluorescence.[1][2][3][4][5] Why: DCFH-DA is cell-permeable and sensitive to H2O2, the primary ROS species elevated by TrxR inhibition.

Protocol 1: Kinetic ROS Detection
  • Seeding: Plate cells (e.g., HeLa, MCF-7) at

    
     cells/well in a black-walled 96-well plate. Incubate overnight.
    
  • Pre-treatment (Critical Control): To prove ROS dependence, pre-treat one set of wells with 5 mM N-acetylcysteine (NAC) for 1 hour.

  • Dye Loading: Wash cells with PBS to remove serum (serum esterases can prematurely cleave the dye). Add 10

    
    M DCFH-DA in serum-free media. Incubate for 30 min at 37°C in the dark.
    
  • Wash: Remove dye solution and wash 1x with PBS.

  • Treatment: Add the Organoselenium compound (titrated, typically 2–20

    
    M) in phenol-red free media.
    
  • Measurement: Immediately read fluorescence (Ex/Em: 485/535 nm) in kinetic mode (every 10 min for 2 hours). OSCs often induce a rapid ROS spike within 60 minutes.

Data Interpretation:

Condition Fluorescence Intensity (RFU) Interpretation
Control (DMSO) Low (< 1000) Basal ROS levels.
OSC Treatment High (> 5000) Induction of oxidative stress.

| OSC + NAC | Low (Similar to Control) | Confirms ROS is the driver (Rescue effect). |

Phase II: The "Point of No Return" (Mitochondrial Potential)

Mitochondrial membrane potential (


) collapse is the definitive sign of intrinsic apoptosis induced by selenium.

Assay: JC-1 Ratiometric Staining. Why: JC-1 is superior to rhodamine-123 because it is ratiometric. It forms red aggregates in healthy mitochondria and green monomers in depolarized mitochondria, making it independent of dye loading concentration.

Protocol 2: JC-1 Flow Cytometry
  • Treatment: Treat

    
     cells in 6-well plates with the OSC for 12–24 hours. Include a positive control (CCCP, 50 
    
    
    
    M for 30 min).
  • Harvest: Trypsinize cells (include floating cells!) and wash with PBS.

  • Staining: Resuspend in 500

    
    L media containing 2 
    
    
    
    M JC-1.
  • Incubation: 15–30 minutes at 37°C in the dark. Do not exceed 30 minutes as JC-1 can precipitate.

  • Analysis: Wash and resuspend in PBS. Analyze on a flow cytometer.

    • Healthy: High Red (PE channel) / Low Green (FITC channel).

    • Apoptotic: Low Red / High Green.

Phase III: Confirmation (Phosphatidylserine Exposure)

To distinguish apoptosis from necrosis (which can occur with selenium overdose), Annexin V is essential.

Protocol 3: Annexin V/PI Double Staining
  • Treatment: Treat cells with OSC for 24 and 48 hours.

  • Harvest: Collect cells and wash with cold PBS.

  • Buffer: Resuspend in 1X Annexin Binding Buffer (HEPES-based with

    
    ). Note: 
    
    
    
    is required for Annexin V binding.
  • Stain: Add 5

    
    L Annexin V-FITC and 5 
    
    
    
    L Propidium Iodide (PI). Incubate 15 min at RT in dark.
  • Flow Cytometry:

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptosis (The target population).

    • Q2 (Annexin+/PI+): Late Apoptosis/Secondary Necrosis.

    • Q1 (Annexin-/PI+): Necrosis (Indicates potential toxicity/overdose of Se).

Validating the "Redox Trojan Horse" Hypothesis

To confirm the mechanism described in Section 1, you must link the apoptosis phenotype back to the molecular target (TrxR).

Recommended Western Blot Panel:

  • TrxR1: Check for expression levels (often upregulated as a compensatory response to inhibition).

  • Oxidized Trx1: (Requires redox-western protocol).

  • Cleaved Caspase-3 & PARP: The executioners.

  • Phospho-p38 MAPK: The stress signal transducer.

Experimental Decision Tree

Use this workflow to troubleshoot and validate your findings.

Workflow_Decision_Tree Start Start: Treat Cells with OSC Viability 1. Viability Assay (CCK-8/MTT) Start->Viability IC50 Determine IC50 (e.g., 5-10 µM) Viability->IC50 ROS_Assay 2. ROS Assay (DCFH-DA) +/- NAC Rescue IC50->ROS_Assay Use IC50 dose ROS_Pos ROS Increased? ROS_Assay->ROS_Pos ROS_Pos->Start No (Check Dose/Time) Mito_Assay 3. JC-1 Assay (Mitochondrial Health) ROS_Pos->Mito_Assay Yes Annexin 4. Annexin V/PI (Confirm Apoptosis) Mito_Assay->Annexin WB 5. Western Blot (Caspase-3, p-p38) Annexin->WB

Caption: Step-by-step experimental validation workflow for organoselenium compounds.

Troubleshooting & Expert Insights

IssuePotential CauseSolution
High Necrosis (Q1) Se concentration too high.Titrate down. OSCs have a narrow therapeutic window; high doses cause membrane rupture (necrosis) rather than programmed death.
No ROS Signal Incubation time too long.ROS is transient. Measure kinetics (0–2 hrs) rather than a single 24h endpoint.
JC-1 Precipitation Dye concentration too high.Do not exceed 2

M. Vortex vigorously and centrifuge dye stock before adding to media.
MTT Interference Redox activity of Se.OSCs can sometimes directly reduce tetrazolium salts. Use CellTiter-Glo (ATP) or Crystal Violet for viability confirmation.

References

  • Gandin, V., et al. (2018). "Organoselenium compounds as apoptosis inducers: A review." Journal of Medicinal Chemistry.

  • Wallenberg, M., et al. (2014). "Selenium compounds, apoptosis and other types of cell death: an overview for cancer therapy." International Journal of Molecular Sciences.

  • Zhao, R., et al. (2006). "A role for the redox sensor thioredoxin in cell death."[6] Free Radical Biology and Medicine.

  • Kalyanaraman, B., et al. (2012). "Teaching the basics of reactive oxygen species and their relevance to cancer biology: Mitochondrial reactive oxygen species detection, data interpretation, and caveats." Redox Biology.

  • Elabscience. (2023). "JC-1 Mitochondrial Membrane Potential Assay Kit Protocol."

Sources

Application Note: Bis(4-methoxy-2-nitrophenyl)diselenide as a High-Fidelity GPx Mimic in Redox Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Bis(4-methoxy-2-nitrophenyl)diselenide (BMND) as a pharmacological tool for modulating oxidative stress and investigating redox-sensitive signaling pathways. Unlike simple diaryl diselenides (e.g., diphenyl diselenide), BMND features a specific "push-pull" electronic substitution pattern. The ortho-nitro group acts as an intramolecular nucleophile trap (mimicking the catalytic triad of native Glutathione Peroxidase), while the para-methoxy group enhances the nucleophilicity of the selenium center. This unique architecture prevents irreversible oxidation (selenium over-oxidation) and ensures rapid catalytic turnover in the presence of physiological thiols (GSH).

This document provides mechanistic insights, standardized preparation protocols, and validated assays for using BMND to study NF-κB and Nrf2 signaling axes.

Mechanistic Basis: The Catalytic Cycle[1]

The utility of BMND lies in its ability to mimic the selenocysteine active site of Glutathione Peroxidase (GPx).[1] In native enzymes, a proximal tryptophan or glutamine stabilizes the selenolate; in BMND, the ortho-nitro group fulfills this role via a non-bonding Se···O interaction.

The Catalytic Pathway

The mechanism proceeds through a ping-pong cycle involving the reduction of hydroperoxides (


) at the expense of glutathione (

).
  • Activation: The diselenide bond is cleaved by GSH to form the active selenol/selenolate species (

    
    ).
    
  • Scavenging:

    
     attacks the peroxide (
    
    
    
    or
    
    
    ), reducing it to water/alcohol and oxidizing itself to selenenic acid (
    
    
    ).
  • Stabilization: The ortho-nitro group stabilizes the

    
     intermediate, preventing further oxidation to seleninic acid (
    
    
    
    , which is often inactive).
  • Regeneration: Two equivalents of GSH recycle the

    
     back to the active selenolate or the resting diselenide state, releasing GSSG.
    
Pathway Visualization

GPx_Cycle Diselenide Bis(4-methoxy-2-nitrophenyl) diselenide (Resting State) Selenol Selenol/Selenolate (RSeH / RSe-) Active Species Diselenide->Selenol + GSH (Activation) Selenenic Selenenic Acid (RSeOH) Stabilized by o-NO2 Selenol->Selenenic Reduction of ROOH Peroxide ROOH / H2O2 Peroxide->Selenenic Substrate SelenenylSulfide Selenenyl Sulfide (RSeSG) Selenenic->SelenenylSulfide + GSH - H2O SelenenylSulfide->Diselenide Slow Oxidation SelenenylSulfide->Selenol + GSH - GSSG (Regeneration)

Figure 1: The catalytic cycle of BMND. The ortho-nitro group is critical for stabilizing the Selenenic Acid intermediate (Yellow), preventing irreversible oxidation and ensuring rapid recycling by GSH.

Application in Redox Signaling[3]

BMND is not merely an antioxidant; it is a redox modulator . By clamping intracellular


 levels, it affects specific cysteine residues on signaling proteins.
Target Pathways
  • NF-κB Inhibition: High ROS levels normally induce IκB kinase (IKK) activation. BMND scavenges the activating peroxides, preventing IκB degradation and keeping NF-κB sequestered in the cytoplasm.

  • Nrf2 Activation: Paradoxically, electrophilic selenium compounds can transiently modify Keap1 sensor thiols (Cys151), preventing Nrf2 ubiquitination and allowing nuclear translocation. This induces endogenous antioxidant enzymes (HO-1, NQO1).

Experimental Protocols

Preparation of Stock Solutions

Critical Note: Diselenides are hydrophobic. Improper solubilization leads to precipitation in aqueous media, causing "pseudo-activity" or cytotoxicity.

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous grade (≥99.9%).

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: MW of this compound ≈ 530.2 g/mol (Verify specific batch MW).

    • Weigh 5.3 mg and dissolve in 1.0 mL DMSO.

  • Storage: Aliquot into amber tubes (light sensitive). Store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

In Vitro GPx-Mimetic Activity Assay (Coupled Reductase Method)

This quantitative assay measures the rate of NADPH consumption, which is stoichiometrically linked to peroxide reduction via Glutathione Reductase (GR).

Reagents:

  • Phosphate buffer (100 mM, pH 7.4) with 1 mM EDTA.

  • NADPH (0.2 mM final).

  • GSH (1.0 mM final).

  • Glutathione Reductase (1 Unit/mL).

  • Substrate:

    
     or tert-butyl hydroperoxide (t-BuOOH).
    

Procedure:

  • Blank: Mix Buffer, GSH, GR, and NADPH in a quartz cuvette.

  • Sample: Add BMND (10–50 µM final) to the cuvette. Note: Keep DMSO < 1% v/v.

  • Baseline: Monitor Absorbance at 340 nm for 60 seconds to ensure stability.

  • Initiation: Add peroxide substrate (e.g., 0.5 mM t-BuOOH).

  • Measurement: Monitor

    
     decay for 3–5 minutes.
    
  • Calculation:

    
    
    6.22 is the extinction coefficient of NADPH (
    
    
    
    ).
Cellular ROS Modulation (DCFDA Assay)

Objective: Visualize the ability of BMND to scavenge intracellular ROS induced by oxidative stress (e.g., LPS or


 challenge).

Workflow Diagram:

Cell_Assay Seed Seed Cells (e.g., RAW 264.7) 96-well plate Pretreat Pre-treat with BMND (1 - 10 µM) 2-4 Hours Seed->Pretreat Wash Wash PBS (2x) Pretreat->Wash Probe Load DCFH-DA (10 µM, 30 min) Wash->Probe Stress Add Stressor (LPS or H2O2) Probe->Stress Read Read Fluorescence Ex: 485nm / Em: 535nm Stress->Read

Figure 2: Workflow for assessing intracellular ROS scavenging activity using DCFH-DA probe.

Step-by-Step:

  • Seeding: Plate cells (e.g., HeLa or RAW 264.7) at

    
     cells/well in black-walled 96-well plates.
    
  • Treatment: Incubate with BMND (0, 1, 5, 10 µM) for 4 hours.

    • Control: Vehicle (DMSO) only.

    • Positive Control: Ebselen (10 µM).

  • Probe Loading: Remove media. Wash with PBS. Add 10 µM DCFH-DA in serum-free media for 30 mins at 37°C.

  • Stress Induction: Wash cells. Add media containing the stressor (e.g., 100 µM

    
     or 1 µg/mL LPS).
    
  • Readout: Measure fluorescence immediately and every 10 mins for 1 hour (Ex 485 nm / Em 535 nm).

Data Interpretation & Troubleshooting

Expected Kinetic Data

The following table summarizes typical kinetic parameters when comparing BMND to standard controls in a cell-free system.

CompoundInitial Rate (

)
Lag Phase?Catalytic Efficiency
Negative Control (DMSO) < 0.5 µM/minN/ANegligible
Diphenyl Diselenide ~ 15 µM/minYes (Activation slow)Moderate
Ebselen ~ 25 µM/minNoHigh
BMND (This Protocol) ~ 40-50 µM/min No Very High

Note: The methoxy group enhances the nucleophilic attack on the peroxide, while the nitro group prevents the "lag phase" often seen with simple diselenides by stabilizing the intermediate.

Troubleshooting Guide
  • Precipitation: If the solution turns cloudy upon adding BMND to the buffer, the concentration is too high. Reduce stock to 5 mM or add 0.1% Triton X-100 to the buffer.

  • High Background Oxidation: If NADPH decreases without peroxide, the BMND might be reacting directly with the reductase or NADPH. Run a "minus peroxide" control.

  • Cytotoxicity: Diselenides can be toxic at high doses (>50 µM) due to thiol depletion. Always perform an MTT/CCK-8 assay to establish the sub-lethal window (typically 1–20 µM).

References

  • Bhowmick, D., & Mugesh, G. (2015). Introduction of a catalytic triad increases the glutathione peroxidase-like activity of diaryl diselenides. Organic & Biomolecular Chemistry, 13(39), 10262–10272.

    • Context: Establishes the role of amino/nitro groups in mimicking the GPx c
  • Sarma, B. K., & Mugesh, G. (2005). Glutathione peroxidase (GPx)-like antioxidant activity of the organoselenium drug ebselen: Unexpected complications with thiol exchange reactions. Journal of the American Chemical Society, 127(32), 11477–11485.

    • Context: Fundamental mechanism of selenium-mediated peroxide reduction and thiol exchange.
  • Nogueira, C. W., & Rocha, J. B. T. (2011). Toxicology and pharmacology of selenium: emphasis on synthetic organoselenium compounds. Archives of Toxicology, 85(11), 1313–1359.

    • Context: Comprehensive review of safety, toxicity, and biological windows for diselenides.
  • Sies, H., & Parnham, M. J. (2020). Potential therapeutic use of ebselen for COVID-19 and other respiratory viral infections. Free Radical Biology and Medicine, 156, 107-112.

    • Context: Discusses the broader application of selenium-based redox modulators in disease st
  • Azad, G. K., & Tomar, R. S. (2014). Ebselen, a synthetic organoselenium drug, initiates apoptosis in yeast via the mitochondrial pathway. Archives of Biochemistry and Biophysics, 556, 1–8.

    • Context: Highlights the "switch" between antioxidant protection and apoptotic induction at higher concentr

Sources

Analytical techniques for characterizing Bis(4-methoxy-2-nitrophenyl)diselenide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(4-methoxy-2-nitrophenyl)diselenide is a functionalized organoselenium compound often investigated as a Glutathione Peroxidase (GPx) mimic and a precursor for pharmacologically active selenols. Its characterization presents unique challenges due to the photosensitivity of the selenium-selenium (Se-Se) bond, potential for disproportionation, and specific solubility profiles governed by the nitro/methoxy substitution pattern.

This guide provides a self-validating analytical workflow. Unlike standard small-molecule analysis, characterizing diselenides requires a multi-modal approach combining


Se-NMR  (for chemical environment), High-Resolution Mass Spectrometry (HRMS)  (for isotopic fingerprinting), and Cyclic Voltammetry  (for functional redox profiling).

Analytical Workflow Visualization

The following flowchart outlines the critical path for validating the identity, purity, and function of the target compound.

G cluster_ID Structural ID (Qualitative) cluster_Purity Purity (Quantitative) cluster_Func Functional Assay Start Crude Synthesis Product Solubility Solubility Check (DMSO vs CHCl3) Start->Solubility TLC TLC Screening (Hex/EtOAc) Solubility->TLC NMR_1H 1H NMR (Confirm Substituents) NMR_77Se 77Se NMR (Confirm Se-Se Bond) NMR_1H->NMR_77Se HRMS HRMS (Isotope Pattern) NMR_77Se->HRMS CV Cyclic Voltammetry (Redox Potential) HRMS->CV Optional HPLC RP-HPLC (UV @ 330nm) HPLC->NMR_1H >95% Purity TLC->Start Recrystallize TLC->HPLC If single spot

Figure 1: Step-by-step characterization pipeline. Note that


Se NMR is prioritized to rule out monoselenide contaminants early.

Structural Confirmation Protocols

Nuclear Magnetic Resonance (NMR)

Expert Insight: Standard


H NMR confirms the organic scaffold, but it is "blind" to the Se-Se bridge. The definitive proof of a diselenide bond—distinguishing it from a monoselenide (R-Se-R) or selenide sulfide (R-Se-S-R)—is 

Se NMR
.

Sample Preparation:

  • Solvent: DMSO-

    
     is recommended over CDCl
    
    
    
    . The nitro groups enhance polarity, making the compound sparingly soluble in chloroform.
  • Concentration: High concentration (~20-30 mg/0.6 mL) is required for

    
    Se due to its low natural abundance (7.6%).
    
  • Precaution: Protect the NMR tube from bright light to prevent photo-induced disproportionation during long acquisition times.

Protocol A:


H NMR (400 MHz, DMSO-

)
  • Target Signals:

    • Methoxy (-OCH

      
      ):  Look for a sharp singlet at 
      
      
      
      3.85 – 3.95 ppm
      . Integration must match 6H relative to aromatic protons.
    • Aromatic Region: The 2-nitro group creates an asymmetric environment. Expect a characteristic splitting pattern for the 1,2,4-substituted ring. The proton at position 3 (between NO

      
       and OMe) will be deshielded.
      

Protocol B:


Se NMR (76 MHz, DMSO-

)
  • Reference: External standard of Diphenyl Diselenide (

    
     463 ppm) or Dimethyl Selenide (
    
    
    
    0 ppm).
  • Acquisition: Broadband decoupling (proton decoupled). Pulse delay > 2s to account for relaxation.

  • Validation Criteria:

    • Diselenide Signal: Expect a single peak in the range of

      
       450 – 550 ppm  (relative to Me
      
      
      
      Se).
    • Note: Monoselenides typically appear significantly upfield (

      
       200–400 ppm). If two peaks appear, check for disproportionation into mixed diselenides or oxidation to seleninic acid (often >1000 ppm).
      
High-Resolution Mass Spectrometry (HRMS)

Expert Insight: Selenium has six stable isotopes (


Se, 

Se,

Se,

Se,

Se,

Se). A molecule with two selenium atoms (Se

) creates a distinct, wide isotope envelope that acts as a mathematical fingerprint.

Protocol:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (M+H)

    
     or Sodium adduct (M+Na)
    
    
    
    .
  • Analysis: Do not just look at the base peak. You must simulate the theoretical isotope pattern for C

    
    H
    
    
    
    N
    
    
    O
    
    
    Se
    
    
    .
  • Self-Validation: The experimental isotopic envelope must match the theoretical intensity distribution (approx. 50% width spread) to confirm the presence of exactly two selenium atoms.

Purity Assessment (HPLC)

Expert Insight: Diselenides are hydrophobic but the nitro groups add polarity. A standard C18 gradient is effective, but UV detection wavelength is critical. The nitro-aromatic chromophore combined with the Se-Se bond provides strong absorbance at 330 nm, avoiding interference from simple solvent impurities.

Table 1: HPLC Method Parameters

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna), 5 µm, 4.6 x 150 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV-Vis Diode Array: 330 nm (Quant), 254 nm (Qual)
Injection Vol 10 µL (Sample dissolved in ACN/DMSO 9:1)

Gradient Profile:

  • 0-2 min: 10% B (Isocratic hold)

  • 2-15 min: 10%

    
     90% B (Linear Gradient)
    
  • 15-20 min: 90% B (Wash)

  • 20-25 min: 10% B (Re-equilibration)

Functional Characterization: Cyclic Voltammetry (CV)

Expert Insight: For drug development (specifically GPx mimics), the ease of reducing the Se-Se bond to the selenolate (Se


) correlates with catalytic activity.

Protocol:

  • Setup: Three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).

  • Solvent: Anhydrous Acetonitrile + 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    -Bu
    
    
    
    NPF
    
    
    ).
  • Scan Rate: 50, 100, 200 mV/s.

  • Observation:

    • Scan from 0 V to -2.0 V.

    • Identify the cathodic peak (

      
      ) corresponding to:
      
      
      
      
    • Interpretation: A less negative reduction potential (closer to 0 V) implies the Se-Se bond is more easily cleaved, predicting higher antioxidant capability compared to unsubstituted diphenyl diselenide.

References

  • Synthesis and General Characterization

    • Iwaoka, M., & Tomoda, S. (1996). Nature of the Intramolecular Se...N Nonbonded Interaction in (2-(Dimethylamino)phenyl) Selenides. Journal of the American Chemical Society.

  • 77Se NMR Spectroscopy

    • Duddeck, H. (2004). 77Se NMR Spectroscopy and its Applications in Chemistry. Annual Reports on NMR Spectroscopy.

  • Cyclic Voltammetry of Diselenides

    • Nogueira, C. W., Zeni, G., & Rocha, J. B. T. (2004). Organoselenium and Organotellurium Compounds: Toxicology and Pharmacology. Chemical Reviews.

  • HPLC Analysis of Organoselenium

    • Bird, S. M., et al. (1997). High-performance liquid chromatography of selenium compounds. Journal of Chromatography A.

Application Note: Accurate Assessment of Bis(4-methoxy-2-nitrophenyl)diselenide Cytotoxicity and Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bis(4-methoxy-2-nitrophenyl)diselenide is a potent organoselenium compound often investigated for its Glutathione Peroxidase (GPx) mimetic activity and potential chemotherapeutic properties. However, its specific physicochemical properties—lipophilicity and intrinsic redox potential—create significant liabilities in standard colorimetric assays. This guide details the protocols required to circumvent "false viability" artifacts common in tetrazolium-based assays (MTT/MTS) and provides a validated workflow for assessing both cytotoxicity and mechanistic oxidative stress.

Part 1: The Physicochemical Challenge

Solubility and Stability

This compound is highly hydrophobic. Direct addition to aqueous cell culture media often results in micro-precipitation that is invisible to the naked eye but sufficient to cause localized toxicity or inconsistent dosing.

The "Redox Artifact" in Viability Assays

Critical Warning: Organoselenium compounds can directly reduce tetrazolium salts (MTT, MTS, XTT) to formazan in the absence of live cells. This chemical reduction mimics metabolic activity, leading to false negative cytotoxicity results (i.e., the drug kills the cells, but also reduces the dye, making the well appear "alive").

Mechanism of Action (GPx Mimicry)

The compound operates via a catalytic cycle involving the cleavage of the diselenide bond (Se-Se) to form selenol/selenolate intermediates (Se-H/Se⁻), which reduce hydroperoxides. This same cycle is responsible for the assay interference described above.

RedoxArtifact cluster_0 False Positive Signal Generation Compound Bis(4-methoxy-2-nitrophenyl) diselenide Intermediates Selenol/Selenolate Intermediates (Se-) Compound->Intermediates Reduction by Media Thiols Formazan Formazan (Purple) Intermediates->Formazan Direct Chemical Reduction (ARTIFACT) MTT MTT Reagent (Yellow) MTT->Formazan Cells Live Cell Mitochondria Cells->Formazan Metabolic Reduction (REAL)

Figure 1: The Redox Artifact. The diagram illustrates how the selenium compound can bypass cellular metabolism to reduce MTT directly, masking cytotoxicity.

Part 2: Experimental Protocols

Protocol A: Stepwise Solubilization (Preventing Precipitation)

Rationale: To ensure bioavailability and prevent crystal formation on cell monolayers.

Materials:

  • This compound powder.

  • Anhydrous DMSO (Dimethyl sulfoxide).

  • Sterile Fetal Bovine Serum (FBS).

  • Complete Culture Media.

Procedure:

  • Primary Stock: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM . Vortex vigorously for 30 seconds.

    • Note: If the solution is not clear yellow/orange, sonicate at 37°C for 5 minutes.

  • Intermediate Dilution (The "Serum Step"): Dilute the DMSO stock 1:10 into 100% FBS (pre-warmed to 37°C). Vortex immediately.

    • Why? Serum proteins (albumin) bind the lipophilic compound, preventing it from crashing out when it hits the aqueous media later.

  • Working Solution: Dilute the FBS-compound mixture into pre-warmed culture media to the final desired concentration. Ensure the final DMSO concentration is <0.5%.[1]

Protocol B: ATP-Based Luminescence Assay (Recommended Viability Test)

Rationale: ATP assays (e.g., CellTiter-Glo®) are less susceptible to selenium redox interference than MTT/MTS.

  • Seed Cells: Plate cells (e.g., 5,000/well) in opaque-walled 96-well plates. Incubate 24h.

  • Treatment: Treat cells with the compound (using Protocol A) for 24–48 hours. Include a "Vehicle Control" (DMSO/FBS only) and a "Positive Control" (e.g., Staurosporine).

  • Reagent Prep: Equilibrate ATP detection reagent to room temperature.

  • Lysis/Reaction: Add volume of ATP reagent equal to the volume of media in the well (e.g., 100 µL).

  • Shake: Orbital shake for 2 minutes to induce cell lysis.

  • Read: Incubate 10 minutes (dark) to stabilize signal. Measure Luminescence (RLU).

Protocol C: Modified MTT Assay (If ATP Assay is Unavailable)

Rationale: If you must use MTT, you must physically remove the compound before adding the dye to prevent chemical reduction.

  • Treatment: Treat cells as standard.

  • CRITICAL WASH STEP: At the end of the incubation period, carefully aspirate the media containing the selenium compound.

  • Rinse: Gently wash cells 2x with warm PBS.

    • Caution: Adherent cells treated with cytotoxic drugs may detach easily. Use a slow-flow pipette.

  • MTT Addition: Add fresh media (phenol-red free preferred) containing MTT (0.5 mg/mL).

  • Incubation: Incubate 2–4 hours at 37°C.

  • Solubilization: Remove media. Add DMSO to dissolve formazan crystals.

  • Cell-Free Control: Mandatory. Run a set of wells with no cells but with the compound and MTT. If these turn purple, your wash step was insufficient.

Part 3: Mechanistic Validation (ROS & Apoptosis)

Once cytotoxicity is established, determining the mode of death is essential. Diselenides often induce apoptosis via Reactive Oxygen Species (ROS) overload at high doses.

Protocol D: ROS Generation (DCFDA Assay)

Rationale: To determine if the compound acts as an antioxidant (low dose) or pro-oxidant (high dose).

Materials:

  • DCFDA (2’,7’ –dichlorofluorescin diacetate).

  • Flow Cytometer or Fluorescence Plate Reader (Ex/Em: 485/535 nm).

Procedure:

  • Staining: Wash cells with PBS. Incubate with 10 µM DCFDA in serum-free media for 30 minutes before drug treatment.

    • Note: Loading dye before treatment captures early ROS bursts.

  • Wash: Remove DCFDA solution and add media containing this compound.

  • Time Course: Measure fluorescence at 1h, 4h, and 12h.

  • Interpretation:

    • Decrease in Signal: Antioxidant effect (scavenging basal ROS).

    • Increase in Signal: Pro-oxidant toxicity (mitochondrial disruption).

Data Summary Template

Use the following table structure to report your findings.

Assay TypeParameterControl (DMSO)Low Dose (0.1 µM)High Dose (10 µM)Interpretation
ATP (Luminescence) % Viability100% ± 2.198% ± 3.515% ± 4.2High dose is cytotoxic.
MTT (No Wash) Absorbance (OD)0.850.840.95 (Artifact) False negative cytotoxicity due to Se-reduction.
MTT (With Wash) Absorbance (OD)0.820.800.12Confirms cytotoxicity (matches ATP data).
DCFDA (ROS) RFU1200800 (Scavenging)4500 (Stress)Switch from antioxidant to pro-oxidant.

Part 4: Experimental Workflow Diagram

Workflow Start Start: Bis(4-methoxy-2-nitrophenyl) diselenide Powder Solubilization Step 1: Solubilization (DMSO -> Serum -> Media) Start->Solubilization Dosing Step 2: Cell Treatment (24-48h) Solubilization->Dosing Decision Select Assay Dosing->Decision ATP ATP/Luminescence (Recommended) Decision->ATP Preferred MTT MTT/Tetrazolium (High Risk) Decision->MTT Alternative Analysis Data Analysis (Calculate IC50) ATP->Analysis Wash CRITICAL: Wash Step (Remove Compound) MTT->Wash Mandatory ArtifactCheck Cell-Free Control (Check for chemical reduction) Wash->ArtifactCheck ArtifactCheck->Analysis

Figure 2: Validated workflow emphasizing the critical wash step required for tetrazolium-based assays.

References

  • Nogueira, C. W., & Rocha, J. B. (2011). Toxicology and pharmacology of selenium: emphasis on synthetic organoselenium compounds. Archives of Toxicology. Link

  • Bhabak, K. P., & Mugesh, G. (2010). Functional mimics of glutathione peroxidase: bioinspired synthetic antioxidants. Accounts of Chemical Research. Link

  • Stockert, J. C., et al. (2018). Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta Histochemica. Link

  • Vellosa, J. C., et al. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay.[2][3][4] Journal of Pharmaceutical Research International. Link

  • Schilling, M. (2016). Optimizing the stability and solubility of cell culture media ingredients. Evonik Health Care Application Note. Link

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of Bis(4-methoxy-2-nitrophenyl)diselenide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Yield and Purity in Diaryl Diselenide Synthesis

Executive Summary & Chemical Logic

Target Molecule: Bis(4-methoxy-2-nitrophenyl)diselenide CAS Registry Number: (Analogous structures often used; verify specific isomer in internal database) Primary Application: Precursor for organoselenium catalysts, biological probes, and functional materials.

The Synthetic Challenge

The synthesis of This compound typically relies on introducing a selenium moiety to an electron-deficient aromatic ring. The presence of the nitro group (


)  at the ortho position is the critical "handle" that activates the ring for Nucleophilic Aromatic Substitution (

)
.

While diazonium salt methods exist, they are prone to low yields due to side reactions (azo coupling, dediazoniation). The Nucleophilic Aromatic Substitution (


)  route using 1-chloro-4-methoxy-2-nitrobenzene  and Sodium Diselenide (

)
is the superior "Golden Path" for high yields, provided that the diselenide species is generated correctly and oxidation states are managed.

Troubleshooting Guide (Q&A)

This section addresses the most common failure modes reported by researchers.

Issue 1: "My isolated yield is consistently low (< 40%), and I see unreacted starting material."

Diagnosis: Incomplete activation of the aryl halide or insufficient nucleophilicity of the selenium species. Root Cause:

  • Reagent Quality: The

    
     species is likely degrading or was never fully formed. Elemental selenium is notoriously difficult to reduce completely if the reducing agent (
    
    
    
    ) is old or moisture-compromised.
  • Temperature: Aryl chlorides are less reactive than iodides. Reflux temperatures in ethanol (

    
    ) may be insufficient without a phase transfer catalyst or a higher boiling solvent like DMF.
    

Corrective Action:

  • Protocol Adjustment: Switch to a DMF/Ethanol mixture to increase reaction temperature to

    
    .
    
  • Reagent Check: Ensure vigorous evolution of hydrogen gas when generating

    
    . The solution must turn a deep, dark red (indicating 
    
    
    
    ). If it is pale or grey, the reduction is incomplete.
Issue 2: "I am isolating the Monoselenide (Ar-Se-Ar) instead of the Diselenide (Ar-Se-Se-Ar)."

Diagnosis: Over-reduction or incorrect stoichiometry. Root Cause:

  • Stoichiometry Error: If the ratio of Reducing Agent to Selenium is too high (e.g., excess

    
    ), you generate the monoselenide anion (
    
    
    
    , colorless)
    instead of the diselenide anion (
    
    
    , dark red)
    .
  • Mechanism:

    
     attacks two equivalents of the aryl halide, collapsing to the monoselenide bridge, which is chemically inert and cannot be converted back to the diselenide easily.
    

Corrective Action:

  • Stoichiometry Control: Use a strict 1:1 molar ratio of Se to

    
     (or slight excess of Se).
    
  • Visual Cue: Maintain the Dark Red color. If the solution goes colorless, add more elemental Selenium immediately before adding the aryl halide.

Issue 3: "The product is an oily tar that refuses to crystallize."

Diagnosis: Polymerization or presence of polyselenides (


).
Root Cause: 
  • Polyselenides: Excess elemental selenium often dissolves in the reaction mixture, forming polyselenide chains (

    
    ).
    
  • Purification: The target molecule is likely lipophilic but polar due to the nitro group.

Corrective Action:

  • Wash Step: Wash the crude solid with hot hexanes (removes non-polar impurities) followed by a wash with

    
     aqueous 
    
    
    
    (removes trapped elemental selenium).
  • Recrystallization: Use Glacial Acetic Acid or Acetone/Ethanol (1:1) . The nitro group provides good solubility in hot acetic acid, yielding bright yellow/orange needles upon cooling.

Optimized Experimental Protocol ( Route)

Objective: Synthesis of this compound via


.
Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
1-Chloro-4-methoxy-2-nitrobenzene Substrate1.0 eqActivated electrophile.
Elemental Selenium (Se) Se Source1.1 eqGrey powder form.
Sodium Borohydride (

)
Reductant1.1 eqFresh; keep dry.
Sodium Hydroxide (NaOH) Base1.0 eqPellets or solution.
Ethanol / DMF (4:1) Solvent--Degassed (

sparged).
Step-by-Step Methodology
  • Generation of Diselenide Nucleophile (

    
    ): 
    
    • In a 3-neck round-bottom flask equipped with a reflux condenser and

      
       inlet, suspend Elemental Se (1.1 eq)  in dry Ethanol.
      
    • Cool to

      
       in an ice bath.
      
    • Add

      
       (1.1 eq)  portion-wise. Caution: Vigorous 
      
      
      
      evolution.
    • Allow to warm to Room Temperature (RT) and stir for 30 mins.

    • Checkpoint: The solution MUST be a deep, dark red color. If colorless, add small amounts of Se until red color persists.

  • Coupling Reaction:

    • Dissolve 1-Chloro-4-methoxy-2-nitrobenzene (1.0 eq) in a minimal amount of DMF (to boost solubility).

    • Add the aryl halide solution dropwise to the diselenide solution.

    • Heat the mixture to reflux (

      
      )  for 4–6 hours.
      
    • Monitor via TLC (Silica, 20% EtOAc/Hexanes). The starting material spot (high

      
      ) should disappear.
      
  • Workup & Oxidation:

    • Cool the mixture to RT and expose to air (open the flask) for 30 minutes. This ensures any transient selenols (

      
      ) oxidize to the diselenide (
      
      
      
      ).
    • Pour the reaction mixture into Ice-Water (

      
       volume)  with vigorous stirring.
      
    • A yellow/orange precipitate should form immediately. Filter the solid.[1]

  • Purification:

    • Wash the filter cake with water (

      
      ), then cold ethanol (
      
      
      
      ).
    • Recrystallize from hot Glacial Acetic Acid or Acetone.

    • Dry under vacuum at

      
      .
      

Visualized Workflows

Diagram 1: Synthesis Pathway & Mechanism

SynthesisPathway cluster_conditions Critical Conditions Se Elemental Se (Grey Powder) Na2Se2 Na2Se2 (Diselenide Dianion) [Deep Red] Se->Na2Se2 Reduction (EtOH, 0°C) NaBH4 NaBH4 (Reductant) NaBH4->Na2Se2 Intermediate Meisenheimer Complex Na2Se2->Intermediate Nucleophilic Attack (SNAr) ArylHalide 1-Chloro-4-methoxy- 2-nitrobenzene ArylHalide->Intermediate Product Bis(4-methoxy-2-nitrophenyl) diselenide Intermediate->Product -NaCl Reflux

Caption: The


 pathway relies on the correct formation of the red diselenide dianion (

).
Diagram 2: Troubleshooting Logic Tree

Troubleshooting Start Problem Detected ColorCheck Is Reaction Mix Deep Red? Start->ColorCheck YieldCheck Is Yield Low? ColorCheck->YieldCheck Yes Action1 Add Se powder until Red ColorCheck->Action1 No (Colorless/Grey) ImpurityCheck Is Product Oily? YieldCheck->ImpurityCheck No (Yield OK) Action2 Check Temp > 80°C Add DMF YieldCheck->Action2 Yes (<40%) Action3 Recrystallize from Acetic Acid ImpurityCheck->Action3 Yes Action4 Check NaBH4:Se Ratio (Must be 1:1) ImpurityCheck->Action4 Monoselenide Found

Caption: Diagnostic flow for identifying root causes of synthetic failure.

References

  • BenchChem. (2025).[1][2] Preparation method of 4-methoxy-2-nitroaniline and related intermediates.[1][2][3] Retrieved from .

  • Ranu, B. C., et al. (2021). "Synthetic strategies for aryl/heterocyclic selenides and tellurides under transition-metal-catalyst free conditions." Royal Society of Chemistry Advances. Retrieved from .

  • Koziel, A. C., et al. (2024). "Five Hypotheses on the Origins of Temperature Dependence of 77Se NMR Shifts in Diselenides." Inorganic Chemistry. Retrieved from .

  • Taniguchi, N. (2005).[4] "Synthesis of Bis(4-nitrophenyl) selenide and related diaryl selenides." Journal of Organic Chemistry (Cited in NIH PMC). Retrieved from .

  • Perin, G., et al. (2023).[5] "Recent Advances in the Use of Diorganyl Diselenides as Versatile Catalysts." Molecules. Retrieved from .

Sources

Technical Support Portal: Bis(4-methoxy-2-nitrophenyl)diselenide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SE-PUR-004 Subject: Purification Protocols for Crude Bis(4-methoxy-2-nitrophenyl)diselenide Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Organochalcogen Division

The Triage Desk: Initial Assessment

Before initiating any purification, you must classify the state of your crude material. Organoselenium intermediates, particularly nitro-substituted diaryl diselenides, are notorious for trapping solvents and forming amorphous "tars" rather than crystalline solids due to the lipophilic nature of the selenium bridge combined with the polar nitro groups.

Quick Diagnostic Q&A

Q: Why is my crude product a black/red sticky tar instead of a yellow solid? A: This is the most common issue. It usually indicates three things:

  • Polyselenide Contamination: Excess selenium during synthesis forms

    
     chains (where 
    
    
    
    ). These are often oily or amorphous.
  • Trapped Solvent: The nitro groups form strong dipole interactions with solvents like DMF or DMSO (common synthesis solvents), preventing crystallization.

  • Decomposition: Selenium bonds are photosensitive. If the reaction was exposed to light, you may have elemental selenium (red precipitate) mixed with decomposition products.

Q: It smells like rotting garlic/horseradish. Is this normal? A: Yes, but excessive stench indicates free selenols or low molecular weight selenides. This compound itself has a lower vapor pressure and less odor than simple phenyl selenides. Action: Perform all steps in a high-flow fume hood.

Purification Protocols

Use the following decision matrix to select the correct protocol.

Workflow Visualization: Purification Decision Tree

PurificationTree Start Crude Material State Solid Solid / Powder Start->Solid Tar Sticky Tar / Oil Start->Tar PurityCheck Check TLC (Hexane:EtOAc 7:3) Solid->PurityCheck TarAction Trituration (Cold EtOH or Hexane) Tar->TarAction HighPurity Minor Impurities (Single Spot + Trail) PurityCheck->HighPurity LowPurity Major Impurities (Multiple Spots / Streaking) PurityCheck->LowPurity TarAction->Solid Solidifies Redox Protocol B: Redox Cycling (Chemical) TarAction->Redox Remains Oily Final Pure Diselenide (Yellow/Orange Needles) Redox->Final Recryst Protocol A: Recrystallization HighPurity->Recryst LowPurity->Redox Recryst->Final

Figure 1: Decision matrix for selecting the appropriate purification method based on the physical state and purity of the crude material.

Protocol A: Recrystallization (The Gold Standard)

Best for: Solid crude with minor impurities.

The presence of the nitro group at the ortho position and the methoxy group at the para position creates a "push-pull" electronic system that affects solubility. We utilize a polar/non-polar solvent pair .[1]

Solvent System: Chloroform (


) / Ethanol (

).

Step-by-Step Guide:

  • Dissolution: Place crude solid in a flask. Add minimum hot

    
     (approx. 60°C) until dissolved. If black specs remain (elemental Se), filter hot through a glass frit or Celite pad.
    
  • Precipitation: While keeping the solution warm, slowly add hot Ethanol dropwise.

    • Visual Cue: Stop adding Ethanol the moment a persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 1-2 drops of

    
     to clear the solution.
    
  • Crystallization: Allow the flask to cool to room temperature slowly (wrap in foil to exclude light). Then, move to a 4°C fridge overnight.

  • Collection: Filter the yellow/orange needles. Wash with cold Ethanol.

Alternative Solvents:

  • THF / Hexane: Good if the compound is very soluble in Chloroform.

  • Glacial Acetic Acid: (Advanced) Recrystallization from hot acetic acid often yields very high purity but requires rigorous drying to remove solvent traces.

Protocol B: Chemical Regeneration (Redox Cycling)

Best for: Sticky tars, polyselenide contamination, or "disaster" reactions.

This method chemically breaks the diselenide bond to form a water-soluble selenolate, filters out impurities, and then reforms the bond. It is the most robust method for this specific compound class [1].

Mechanism:



Step-by-Step Guide:

  • Reduction: Dissolve the crude tar in Ethanol/THF (1:1). Add solid Sodium Borohydride (

    
    ) in excess (approx. 2.5 equiv) at 0°C.
    
    • Observation: The solution will change color (often to colorless or light yellow) as the diselenide cleaves to the selenolate anion.

  • Filtration: If black solids (elemental Selenium or tars) remain undissolved, filter the solution under Argon. The active species (

    
    ) is in the filtrate.
    
  • Oxidation (Regeneration):

    • Dilute the filtrate with water.[2]

    • Bubble air through the solution or add dilute Hydrogen Peroxide (

      
      ) dropwise.
      
    • Observation: The yellow/orange diselenide will precipitate out instantly as the Se-Se bond reforms.

  • Workup: Extract the precipitate with Dichloromethane (DCM), dry over

    
    , and evaporate.
    
Workflow Visualization: Redox Cycling

RedoxCycle Impure Impure Diselenide (Tar/Polyselenides) Step1 Reduction (NaBH4 / EtOH) Impure->Step1 Selenolate Selenolate Anion (R-Se⁻ Na⁺) Soluble Step1->Selenolate Waste Insoluble Tars/Se⁰ (Filtered off) Step1->Waste Step2 Oxidation (Air or H2O2) Selenolate->Step2 Pure Pure Diselenide Precipitate Step2->Pure

Figure 2: The Redox Cycling purification pathway. This method leverages the solubility difference between the ionic selenolate intermediate and non-ionic impurities.

Analytical Data & Troubleshooting (FAQs)

Reference Data Table
PropertyValue / ObservationNotes
Appearance Yellow to Orange NeedlesDarkening indicates decomposition.
Melting Point 212–213°C (Typical)Sharp range indicates purity [2].
TLC (

)
~0.4–0.6 (Hexane:EtOAc 7:3)Diselenides are non-polar; move fast.

NMR
~450–500 ppmChemical shift is sensitive to the nitro group.
Frequently Asked Questions

Q: My NMR shows small satellite peaks around the main signals. Is this an impurity? A: Not necessarily. Selenium has significant natural isotopes (


). In 

NMR, you may see Selenium satellites (coupling of protons to

).
  • Check: If the coupling constant (

    
    ) is consistent and symmetrical, it is part of your molecule, not an impurity.
    

Q: I used Protocol B (Redox), but the product didn't precipitate upon oxidation. A: You likely over-oxidized to the Seleninic Acid (


) or Selenoxide  (

).
  • Fix: This happens if you use strong

    
     or heat. To recover, treat the solution with Sodium Metabisulfite (
    
    
    
    ) to reduce the oxidized species back to the diselenide.

Q: Can I use Column Chromatography? A: Yes, but be cautious. Selenium compounds can streak on silica due to interaction with acidic silanol groups.

  • Tip: Deactivate the silica gel by flushing the column with 1% Triethylamine (TEA) in Hexane before loading your sample. Use a gradient of Hexane

    
     10% EtOAc/Hexane.
    

References

  • Klayman, D. L., & Günther, W. H. H. (Eds.).[1][2][3][4][5][6] (1973). Organic Selenium Compounds: Their Chemistry and Biology. Wiley-Interscience. (Foundational text on Selenol/Diselenide redox chemistry).

  • Reich, H. J., & Cohen, M. L. (1979). Organoselenium chemistry. Conversion of selenoxides to selenides and diselenides.[7] Journal of Organic Chemistry, 44(18), 3148-3151. (Mechanistic support for redox cycling).[1]

Sources

Bis(4-methoxy-2-nitrophenyl)diselenide stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Product Guide & Troubleshooting Repository

Document ID: TS-SE-BMND-01 Last Updated: October 26, 2023 Classification: Organoselenium Reagents / GPx Mimics[1][2]

Product Profile & Chemical Identity

Bis(4-methoxy-2-nitrophenyl)diselenide is a specialized organoselenium compound primarily utilized as a glutathione peroxidase (GPx) mimic .[2] Unlike simple aliphatic diselenides, this molecule features a "push-pull" electronic structure: the electron-donating methoxy group (-OCH₃) at the para position increases nucleophilicity at the selenium center, while the electron-withdrawing nitro group (-NO₂) at the ortho position stabilizes the catalytic intermediates via intramolecular Se[2]···O non-bonding interactions.[2][3]

  • Physical State: Yellow to orange crystalline solid.[2]

  • Primary Application: Catalytic reduction of hydroperoxides; mechanistic studies of oxidative stress.[2]

  • Critical Vulnerability: The diselenide bond (-Se-Se-) is susceptible to photolytic cleavage and disproportionation under UV/visible light.[2]

Critical Storage Specifications

The stability of this compound is governed by three vectors: Photon Energy (Light) , Redox Environment (Air) , and Thermal Kinetics (Temperature) .[2]

Storage Protocol Summary
ParameterSpecificationTechnical Rationale
Temperature -20°C (Recommended) RT (Acceptable for <2 weeks)Low temperature inhibits the slow disproportionation of the diselenide bond and prevents "creeping" oxidation on the solid surface.[2]
Light Protection Strictly Amber/Opaque The Se-Se bond energy (~172 kJ/mol) is lower than S-S bonds.[2] Photolysis generates radical species (

) that lead to irreversible degradation.[2]
Atmosphere Inert (Argon/Nitrogen) While the solid is relatively air-stable, long-term exposure to moisture/oxygen can promote formation of seleninic anhydrides.[2]
Container Glass (Teflon-lined cap) Avoid polystyrene or low-density plastics for long-term storage as organoseleniums can leach or adsorb into plastic matrices.[2]
Decision Tree: Storage Logic

StorageLogic Start Received Reagent CheckSeal Is Manufacturer Seal Intact? Start->CheckSeal ImmediateUse Immediate Use (<2 weeks)? CheckSeal->ImmediateUse Yes LongTerm Long Term Storage (>2 weeks) ImmediateUse->LongTerm No ActionRT Store at 20-25°C (Desiccator, Dark) ImmediateUse->ActionRT Yes ActionFreeze Store at -20°C (Argon Flush, Dark) LongTerm->ActionFreeze ActionSol Do NOT store in solution Prepare fresh ActionRT->ActionSol For Experiments ActionFreeze->ActionSol For Experiments

Figure 1: Decision logic for maximizing reagent shelf-life upon receipt.

Handling & Solubility Guide

Solubility Profile

Users often encounter precipitation when introducing this compound into aqueous buffers for biological assays.[2]

  • Water: Insoluble.[2][4]

  • DMSO (Dimethyl sulfoxide): Soluble (>10 mM).[2] Preferred solvent for stock solutions.[2]

  • Ethanol/Methanol: Moderately soluble.[2]

  • DCM/Chloroform: Highly soluble.[2]

Preparation of Stock Solutions (Protocol)
  • Weighing: Weigh the solid in a darkened room or under low-light conditions.

  • Dissolution: Dissolve in 100% DMSO to create a 10 mM - 50 mM stock .

    • Note: Sonicate for 30-60 seconds if small crystallites persist.

  • Dilution: When diluting into aqueous buffer (e.g., PBS), ensure the final DMSO concentration is <1% (v/v) to prevent protein denaturation in the assay, but watch for "crashing out" (precipitation).[2]

    • Tip: If precipitation occurs upon dilution, add a surfactant (e.g., 0.01% Tween-20) to the buffer before adding the organoselenium stock.[2]

Troubleshooting & FAQs

Q1: The compound has turned from bright yellow to a dark orange/brown. Is it still good?

Diagnosis: Likely Surface Oxidation .[2] Explanation: Diselenides can slowly oxidize to seleninic anhydrides (


) or other polymeric species upon exposure to air and light.[2]
Resolution: 
  • Check solubility in DCM.[2] If a significant insoluble residue remains, degradation has occurred.[2]

  • Purification: Recrystallization from an Ethanol/Chloroform mixture is often effective for recovering the pure diselenide.[2]

Q2: I see a white precipitate forming in my assay buffer.

Diagnosis: Solubility Limit Reached . Explanation: this compound is highly lipophilic.[2] In aqueous buffers, it will aggregate.[2] Resolution:

  • Reduce the working concentration.

  • Pre-warm the buffer to 37°C before addition.[2]

  • Verify that the precipitate is not Elemental Selenium (which would appear grey/red).[2] Elemental Se formation indicates cleavage of the C-Se bond, a sign of severe chemical incompatibility (e.g., presence of strong reducing agents without a catalytic substrate).[2]

Q3: Can I use this reagent with DTT or TCEP?

Diagnosis: Yes, but with caveats. Explanation: This compound is a GPx mimic.[2][3] It requires a thiol (like Glutathione, DTT, or Mercaptoethanol) to function.[2] The thiol reduces the diselenide bond to the active Selenol (R-SeH) species.[2]

  • Observation: You will see a color change (usually bleaching/fading of the yellow color) upon adding DTT.[2] This is normal and indicates the formation of the active selenol species.[2]

Mechanistic Insight (The "Why")

Understanding the catalytic cycle is crucial for troubleshooting experimental results.[2] The stability of the reagent relies on the reversible nature of these steps.[2]

GPxCycle cluster_instability Instability Pathways Diselenide Diselenide (R-Se-Se-R) RESTING STATE Selenol Selenol (R-SeH) ACTIVE SPECIES Diselenide->Selenol Reduction (GSH/DTT) Selenenic Selenenic Acid (R-SeOH) Selenol->Selenenic Oxidation (ROOH -> ROH) Selenenic->Diselenide Disproportionation (No Thiol Present) SelSulfide Selenenyl Sulfide (R-Se-S-G) Selenenic->SelSulfide + GSH (- H2O) SelSulfide->Selenol + GSH (- GSSG)

Figure 2: The GPx Catalytic Cycle.[2] The reagent is supplied as the Diselenide (Yellow).[2] In the presence of thiols (GSH), it breaks into Selenol (Active).[2] If thiols are depleted, it may revert to Diselenide or over-oxidize.[2]

References

  • Mugesh, G., & Singh, H. B. (2000).[2] Synthetic organoselenium compounds as antioxidants: glutathione peroxidase activity.[2][3][5] Chemical Society Reviews, 29(5), 347-357.[2]

  • Sarma, B. K., & Mugesh, G. (2005).[2] Glutathione Peroxidase (GPx)-like Antioxidant Activity of the Organoselenium Drug Ebselen: Unexpected Complications with Thiol Exchange Reactions. Journal of the American Chemical Society, 127(32), 11477–11485.[2]

  • Bhabak, K. P., & Mugesh, G. (2010).[2] Functional mimics of glutathione peroxidase: bioinspired synthetic antioxidants.[2][3] Accounts of Chemical Research, 43(11), 1408-1419.[2]

  • Phadnis, P. P., et al. (2005).[2] Synthesis, Structure, and Peroxidase-like Activity of New Organoselenium Compounds. The Journal of Organic Chemistry, 70(24).[2] (Demonstrates the role of ortho-nitro groups in stabilizing Se intermediates).

Sources

Overcoming low solubility of diaryl diselenides in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Topic: Overcoming Aqueous Insolubility of Diaryl Diselenides (e.g., Diphenyl Diselenide) Assigned Specialist: Senior Application Scientist, Organochalcogen Division

Introduction: The Lipophilic Challenge

Welcome to the technical support center. You are likely here because your diaryl diselenide (


) compound is precipitating in cell culture media, showing poor bioavailability in vivo, or failing to dissolve in your aqueous reaction buffer.

The Root Cause: Diaryl diselenides are highly lipophilic (LogP


 4.5–5.0). They lack hydrogen-bonding donors/acceptors necessary for water interaction. Standard "dissolve and dilute" methods using DMSO often fail because the compound crashes out of solution upon contact with aqueous media (the "reprecipitation shock"), leading to erratic experimental data.

Below are three validated workflows to solve this, ranging from simple encapsulation to advanced chemical modification.

Visual Troubleshooting: Method Selection Matrix

Before proceeding, use this decision tree to select the protocol that matches your application.

G Start Start: What is your primary application? InVitro In Vitro / Cell Culture Start->InVitro InVivo In Vivo / Animal Models Start->InVivo Synthesis Chemical Synthesis / Catalysis Start->Synthesis SolubilityCheck Is DMSO < 0.1% acceptable? InVitro->SolubilityCheck Route Administration Route? InVivo->Route WaterSoluble Protocol D: Chemical Modification (Carboxyl/Amine functionalization) Synthesis->WaterSoluble Cyclodextrin Protocol A: Cyclodextrin Inclusion (High solubility, low toxicity) SolubilityCheck->Cyclodextrin Yes Nanoemulsion Protocol B: Spontaneous Nanoemulsion (High stability, liquid format) SolubilityCheck->Nanoemulsion No (Need higher load) Oral Protocol C: Polymeric Nanocapsules (Protects against GI hydrolysis) Route->Oral IP_IV Protocol A: Cyclodextrin Inclusion (Isotonic compatibility) Route->IP_IV Oral->Oral IP_IV->IP_IV

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Module 1: Supramolecular Encapsulation (Cyclodextrins)

Best For: Injectable formulations, cell culture (eliminating DMSO).

Cyclodextrins (CDs) form "host-guest" inclusion complexes.[1] The hydrophobic diselenide sits inside the CD cavity, while the hydrophilic exterior interacts with water.

Senior Scientist Note: Avoid native


-CD if possible. Use 2-Hydroxypropyl-

-cyclodextrin (HP-

-CD)
.[2] Its water solubility is

mg/mL compared to

-CD's 18.5 mg/mL, preventing the complex itself from precipitating [1].
Protocol A: Co-Precipitation Method
  • Molar Calculation: Calculate a 1:1 molar ratio of Diphenyl Diselenide (MW: 312.13 g/mol ) to HP-

    
    -CD (MW: ~1460  g/mol ).
    
  • Dissolution (Host): Dissolve HP-

    
    -CD in distilled water at 50°C. Ensure it is crystal clear.
    
  • Dissolution (Guest): Dissolve the diselenide in a minimal volume of ethanol or acetone.

  • Complexation: Dropwise add the guest solution to the host solution while stirring vigorously (600 RPM) at 50°C.

  • Equilibration: Stir for 4 hours. The solution may turn cloudy initially but should clarify or form a fine precipitate.

  • Drying: Evaporate the solvent (Rotavap) or freeze-dry (Lyophilization) to obtain the complex powder.

Troubleshooting Ticket #001: "My complex isn't dissolving."
SymptomProbable CauseCorrective Action
Yellow oil droplets on surface Incomplete inclusion (Guest excluded).Increase stirring time to 24h or switch to Kneading Method (grind paste of CD + water + drug for 45 mins).
Precipitate upon re-dissolution Ratio imbalance.Increase CD ratio to 2:1 (Host:Guest). Diselenides are bulky; 1:1 might be sterically hindered.
Low yield Thermal degradation.Keep temperature strictly below 55°C. Diselenides are stable, but the complexation thermodynamics favor moderate heat.

Module 2: Nanotechnology (Nanocapsules & Emulsions)

Best For: Oral delivery (protects against gastric acid), high-dose animal studies.

Nanocapsules consist of an oily core (containing the diselenide) surrounded by a polymeric wall. This mimics the compound's natural lipophilicity while presenting a hydrophilic surface to the gut/blood [2].

Protocol C: Interfacial Deposition of Preformed Polymer

Materials:

  • Organic Phase: Diphenyl Diselenide (10 mg), Eudragit RS 100 (100 mg), MCT Oil (300 mg), Acetone (25 mL).

  • Aqueous Phase: Water (50 mL), Polysorbate 80 (Tween 80, 70 mg).

Workflow:

  • Dissolve: Combine all "Organic Phase" ingredients in a beaker. Stir until the polymer (Eudragit) and diselenide are fully dissolved in the acetone.

  • Prepare Aqueous: Dissolve Tween 80 in the water phase.

  • Injection: Inject the Organic Phase into the Aqueous Phase under moderate magnetic stirring. Do not use a high-shear homogenizer yet.

    • Mechanism:[3][4] The acetone rapidly diffuses into the water, stranding the polymer and oil. The polymer precipitates at the oil-water interface, forming the capsule wall.

  • Evaporation: Stir for 10–20 minutes, then remove the acetone and excess water via rotary evaporation to achieve the desired final volume (e.g., 10 mL).

Nano Organic Organic Phase (Diselenide + Polymer + Acetone) Mixing Interfacial Deposition (Solvent Displacement) Organic->Mixing Inject slowly Aqueous Aqueous Phase (Water + Surfactant) Aqueous->Mixing Evap Solvent Evaporation Mixing->Evap Final Nanocapsule Suspension (Opalescent) Evap->Final

Figure 2: Interfacial deposition workflow for generating diselenide-loaded nanocapsules.

Troubleshooting Ticket #002: "Suspension is separating or too cloudy."
SymptomProbable CauseCorrective Action
Sedimentation Particle aggregation (>500nm).Tyndall Effect Check: A laser pointer should show a distinct beam (blueish hue). If white/opaque, particles are too big. Increase surfactant concentration.
Polymer clumps Injection too fast.Use a syringe pump for injection. The diffusion of acetone must be controlled to allow orderly polymer precipitation.
Drug crystallization Drug saturation in oil core.Reduce drug loading. Ensure the diselenide is fully soluble in the MCT oil before adding acetone.

Module 3: Chemical Modification (Functionalization)

Best For: Creating inherently water-soluble derivatives for catalysis or specific biological targeting.

If encapsulation is not an option, you must modify the scaffold. Introducing a carboxyl group (-COOH) or amine (-NH2) allows for salt formation, drastically increasing solubility [3].

Protocol D: Synthesis of Carboxyl-Diselenides

Target Molecule: 2,2'-Diselenobis(benzoic acid).

  • Precursor: Start with o-iodobenzoic acid.

  • Lithiation/Selenylation: React with dilithium diselenide (

    
    ).
    
  • The "Water Trick" (Critical Step):

    • Standard reaction of o-iodobenzamides with

      
       can yield benzisoselenazolones (cyclized byproducts).
      
    • Control: Add a small amount of water (approx 5%) to the reaction mixture.[3] This decreases the solubility of the intermediate diselenide, causing it to precipitate before it can oxidize/cyclize into the byproduct [4].

  • Workup: Acidify the solution to precipitate the diselenide acid.

  • Solubilization: To use in aqueous media, convert the acid to its sodium salt by adding 1 equivalent of NaOH or NaHCO3.

Summary of Solubility Limits

Solvent SystemSolubility Limit (Approx.)Biological ToxicityNotes
Pure Water < 0.001 mg/mLNonePractically insoluble.
DMSO > 50 mg/mLHigh (>0.1% v/v)Cytotoxic; causes membrane poration.
HP-

-CD Complex
~5–10 mg/mLLowBest for IV/IP.
Nanocapsules ~1–5 mg/mL (Suspension)LowBest for Oral; sustained release.
Nanoemulsion ~2–8 mg/mLLow/ModerateDependent on surfactant load.

References

  • Studies on the Inclusion Complexes of Daidzein with β-Cyclodextrin and Derivatives. Source: National Institutes of Health (PMC) URL:[Link] (Note: Validates the superior solubility of HP-beta-CD over native beta-CD for lipophilic guests).

  • Diphenyl diselenide-loaded nanocapsules: preparation and biological distribution. Source: PubMed URL:[5][Link] (Note: The primary protocol for Eudragit/MCT nanocapsule preparation).

  • Water-dependent synthesis of biologically active diaryl diselenides. Source: Semantic Scholar / Arkivoc URL:[Link] (Note: Describes the "Water Trick" for controlling synthesis yield).

  • Novel Spontaneous Nanoemulsions for Phosphorus Selenide Compounds. Source: National Institutes of Health (PMC) URL:[Link] (Note: Protocol for spontaneous emulsification).

Sources

Optimizing reaction conditions for copper-catalyzed diselenide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket: #Se-Cu-OPT-2026 | Specialist: Senior Application Scientist

Executive Summary & Core Logic

Welcome to the technical support center for organoselenium chemistry. You are likely here because your copper-catalyzed formation of Se-Se bonds is suffering from low yields, catalyst poisoning, or reproducibility issues.

The synthesis of symmetrical diaryl diselenides (Ar-Se-Se-Ar) via copper catalysis generally proceeds through a Reductive Coupling pathway (using Aryl Halides + Elemental Selenium) or an Oxidative Coupling pathway (using Aryl Boronic Acids + Diselenide sources).

The Golden Rule of Cu-Se Chemistry: Selenium is "soft" and poisons "hard" copper species. Success depends on stabilizing the Cu(I) intermediate and preventing the formation of insoluble copper selenide (CuₓSeᵧ) aggregates before the catalytic cycle turns over.

Optimization Matrix: The "Reference Standard"

Do not guess. Start with this validated baseline (The "Zeni-Beletskaya" Standard) and deviate only when specific substrate constraints force you to.

ParameterThe "Gold Standard"Why? (Causality)Alternatives (Green/Niche)
Catalyst CuI (10 mol%) Iodide stabilizes Cu(I) clusters better than Cl/Br. High surface area is critical.CuO nanopowder (recyclable), Cu(OAc)₂ (if oxidative).
Ligand 1,10-Phenanthroline Bidentate N-ligands prevent Cu-Se precipitation (catalyst death).2,2'-Bipyridine, TMEDA. Ligand-free works only at very high temps (>130°C).
Solvent DMSO High dielectric constant stabilizes polar intermediates; activates Se₈ rings.DMF, PEG-400 (Green/Recyclable), Toluene (requires phase transfer agent).
Base KOH or Cs₂CO₃ Strong base required to generate the active polyselenide anion species.K₃PO₄ (mild, for sensitive substrates), K₂CO₃.
Se Source Se Powder (Grey) Stable, cheap.[1] Requires activation (reduction) in situ.SeO₂ (oxidative route), Diselenide transfer reagents.
Atmosphere Argon/Nitrogen CRITICAL. Oxygen oxidizes Cu(I) to inactive Cu(II) or over-oxidizes Se to selenoxides.Air is only permissible in specific Boronic Acid oxidative couplings.

Troubleshooting Dashboard

Identify your symptom below to find the immediate chemical fix.

Symptom A: "My reaction mixture turned black immediately and stalled."
  • Diagnosis: Catalyst Poisoning (The "Black Death"). You formed insoluble Copper Selenide (CuSe/Cu₂Se) rather than the active catalytic species. This happens when the ligand concentration is too low or the Se activation is too fast relative to the oxidative addition.

  • The Fix:

    • Increase Ligand:Cu ratio to 2:1 .

    • Pre-stir the Aryl Halide, CuI, and Ligand before adding the Base/Selenium. This ensures the Cu is ligated and "protected" before it meets the chalcogen.

Symptom B: "I have 50% conversion, but the reaction won't go further."
  • Diagnosis: Surface Passivation. The elemental selenium (Se₈) has aggregated, or the base has been consumed by side reactions (e.g., dehalogenation).

  • The Fix:

    • Grind your Se powder immediately before use. Old Se powder oxidizes and clumps.

    • Add Mg (Magnesium turnings) or a reducing metal additive. Recent studies suggest Mg/Fe additives can rejuvenate the catalytic cycle by reducing oxidized Se species back to active anions [1].

Symptom C: "I am getting the Monoselenide (Ar-Se-Ar) instead of Diselenide."
  • Diagnosis: Over-reduction or Stoichiometry Error. High temperatures and excess copper can favor the extrusion of one Se atom to form the ether-like monoselenide.

  • The Fix:

    • Lower temperature by 20°C (e.g., go from 110°C to 90°C).

    • Ensure strictly 0.5 to 0.6 equivalents of Se₈ per equivalent of Aryl Halide. Excess Se favors diselenide; deficit favors monoselenide.

Symptom D: "The smell is persisting in my hood/glassware."
  • Diagnosis: Volatile Selenols/H₂Se.

  • The Fix:

    • Bleach Bath: Submerge all glassware in a bath of 10% Sodium Hypochlorite (Bleach). This oxidizes odorous Se(-II) species to non-volatile, odorless Selenates (SeO₄²⁻).

    • Never use acid to clean selenium glassware; it generates deadly H₂Se gas.

Validated Experimental Protocols

Protocol A: Symmetrical Diselenide from Aryl Iodides (Reductive)

Best for: Stable aryl iodides, standard drug intermediates.

  • Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Charge: Add CuI (19 mg, 0.1 mmol), 1,10-Phenanthroline (18 mg, 0.1 mmol), Se Powder (40 mg, 0.5 mmol), and KOH (112 mg, 2.0 mmol).

  • Substrate: Add Aryl Iodide (1.0 mmol).

  • Solvent: Add anhydrous DMSO (2.0 mL) via syringe.

  • Reaction: Seal and heat to 110°C for 12–24 hours. Note: The solution should be dark red/brown, not black sludge.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (3x) to remove DMSO. Dry organic layer over MgSO₄.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: Diselenides from Aryl Boronic Acids (Oxidative)

Best for: Substrates sensitive to strong bases or nucleophiles.

  • Setup: Standard round-bottom flask (Air tolerance is higher here, but N₂ is preferred).

  • Charge: Aryl Boronic Acid (1.0 mmol), Se Powder (1.0 mmol), CuI (10 mol%), 1,10-Phenanthroline (10 mol%).

  • Solvent: DMSO (3 mL).

  • Reaction: Heat to 100°C open to air (or under O₂ balloon for faster rates). The mechanism requires an oxidant to regenerate the catalyst [2].

  • Workup: Standard extraction as above.

Visualizing the Logic

The following diagram illustrates the decision-making process for optimizing your reaction conditions.

Optimization_Workflow Start Start: Define Substrate CheckHalide Is Substrate an Aryl Halide? Start->CheckHalide CheckBoronic Is Substrate a Boronic Acid? CheckHalide->CheckBoronic No HalideType Halide Type? CheckHalide->HalideType Yes ProtocolB Protocol B (Oxidative): CuI / Se / Air / DMSO (Boronic Acid Route) CheckBoronic->ProtocolB Yes Iodide Aryl-I HalideType->Iodide Bromide Aryl-Br / Aryl-Cl HalideType->Bromide GreenCheck Green Chemistry Required? Iodide->GreenCheck ProtocolMod Modified Protocol: Add TBAB (Phase Transfer) Increase Temp to 130°C Bromide->ProtocolMod ProtocolA Protocol A: CuI / Phen / DMSO / KOH 110°C GreenCheck->ProtocolA No (Standard) PEGRoute Use PEG-400 Solvent Recyclable System GreenCheck->PEGRoute Yes

Caption: Decision tree for selecting the optimal catalytic system based on substrate leaving group and process requirements.

FAQ & Safety

Q: Can I scale this up to 100g? A: Caution is advised. DMSO reactions at high temperatures can experience thermal runaway. For scale-up (>10g), switch to Toluene/Water biphasic systems with a phase transfer catalyst (TBAB) to manage heat dissipation better.

Q: Why is my yield inconsistent between batches? A: Check your Selenium mesh size . Fine powder (-325 mesh) reacts significantly faster than coarse shot. Standardize your Se source. Also, ensure your DMSO is dry; water can quench the intermediate phenylselenolate.

Q: Safety regarding H₂Se? A: While these protocols avoid direct H₂Se gas generation, acidification of the reaction mixture will generate it. ALWAYS quench reaction mixtures into a basic solution (NaOH/Bleach) to keep Selenium deprotonated and non-volatile.

References

  • Copper-Catalyzed Synthesis of Diaryl Selenide from Aryl Iodide and Diphenyl Diselenide Using Magnesium Metal. Source: ResearchGate / ChemInform. URL:[Link]

  • Copper-Catalyzed Synthesis of Symmetrical Diaryl Selenides from Aryl Iodides with Elemental Selenium. Source: ResearchGate / Wiley Online Library. URL:[Link]

  • A Highly Efficient Copper-Catalyzed Synthesis of Unsymmetrical Diaryl- and Aryl Alkyl Chalcogenides. Source: Organic Chemistry Portal / Synlett. URL:[Link]

  • Copper Oxide Catalyzed Synthesis of Symmetrical Diaryl Selenides via Cascade Reaction. Source: ACS Publications / J. Org. Chem. URL:[Link]

Sources

Technical Support Center: Nitrophenyl Diselenide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of nitrophenyl diselenides, specifically focusing on the two primary pathways: Diazotization of Nitroanilines and Nucleophilic Aromatic Substitution (SNAr) of Nitrohalobenzenes .

Topic: Troubleshooting Side Reactions & Process Optimization Role: Senior Application Scientist Audience: Medicinal Chemists, Process Engineers

Executive Summary & Mechanistic Overview

Nitrophenyl diselenides (e.g., Bis(2-nitrophenyl) diselenide) are critical intermediates for synthesizing Ebselen-like organoselenium drugs and glutathione peroxidase mimetics. Their synthesis is deceptively simple but prone to "silent" failures where side products mimic the physicochemical properties of the target.

The two dominant synthetic routes are:

  • The Diazo Route: Conversion of nitroaniline to a diazonium salt, followed by reaction with a selenocyanate or diselenide anion.

  • The SNAr Route: Direct displacement of a halide (Cl, Br, I) on a nitrobenzene ring by a diselenide nucleophile (

    
    ).
    

Visualization of Reaction Pathways & Failure Points

The following diagram illustrates the competing pathways for both methods. Use this to identify where your specific impurity likely originated.

NitrophenylSynthesis Start_Diazo Nitroaniline Diazo_Salt Diazonium Salt (Unstable) Start_Diazo->Diazo_Salt NaNO2, HCl < 5°C Start_SNAr Nitrohalobenzene Target TARGET: Nitrophenyl Diselenide (Ar-Se-Se-Ar) Start_SNAr->Target Na2Se2 (DMF/EtOH) Side_Mono IMPURITY A: Monoselenide (Ar-Se-Ar) Start_SNAr->Side_Mono Na2Se formed (Excess Reductant) Side_Se0 IMPURITY C: Elemental Se (Black) Start_SNAr->Side_Se0 Oxidation of Se2(2-) by Air Diazo_Salt->Target KSeCN, then OH- Diazo_Salt->Side_Mono Excess Heat -N2, -Se Side_Tar IMPURITY B: Azo Tars / Phenols Diazo_Salt->Side_Tar T > 5°C Coupling Se_Source Se Source (KSeCN or Na2Se2) Side_Ox IMPURITY D: Seleninic Acid (Ar-SeO2H) Target->Side_Ox Over-oxidation (H2O2/Air)

Figure 1: Mechanistic divergence in nitrophenyl diselenide synthesis. Red nodes indicate critical failure modes.

Troubleshooting Guide: The Diazo Route

Primary Issue: Instability of intermediates and "Tar" formation.

Q1: My reaction mixture turned into a black, sticky tar instead of precipitating the yellow/orange diselenide. What happened?

Diagnosis: Thermal decomposition of the diazonium salt or uncontrolled azo coupling. The Science: Diazonium salts of nitroanilines are electron-deficient and highly electrophilic. If the temperature rises above 5°C during diazotization, they react with unreacted aniline (azo coupling) or hydrolyze to phenols, which then polymerize. Corrective Protocol:

  • Temperature Lock: Maintain internal temperature between -5°C and 0°C during NaNO2 addition.

  • Acid Stoichiometry: Ensure strongly acidic conditions (pH < 1) to prevent the formation of the free amine, which acts as the nucleophile for azo coupling.

  • Self-Validating Check: The diazonium solution must be clear and homogeneous before adding the selenium source. Turbidity indicates early decomposition.

Q2: I isolated the product, but the melting point is sharp yet incorrect, and NMR shows missing peaks.

Diagnosis: Isolation of the Selenocyanate (Ar-SeCN) intermediate. The Science: The reaction of a diazonium salt with KSeCN yields the aryl selenocyanate first. This must be hydrolyzed (usually with ethanolic KOH) to form the selenolate, which then oxidizes to the diselenide. If you skip or under-perform the hydrolysis step, you isolate the intermediate. Validation: Check IR for a sharp nitrile stretch around 2150 cm⁻¹. The target diselenide has no such band.

Troubleshooting Guide: The SNAr Route

Primary Issue: Controlling the Selenium Species (


 vs 

).
Q3: I have a significant amount of Monoselenide (Ar-Se-Ar) impurity. How do I prevent this?

Diagnosis: Over-reduction of the selenium source. The Science: This is the most common failure in SNAr. You likely generated the selenide anion (


) instead of the diselenide anion (

).
  • 
     attacks Ar-X 
    
    
    
    Ar-Se-Se-Ar (Target)
  • 
     attacks Ar-X 
    
    
    
    Ar-Se-Ar (Monoselenide) Stoichiometry Control (The "1:1 Rule"): When using elemental Selenium and NaBH4:
  • For Diselenide: Ratio must be 1 Se : 1 NaBH4 (creates NaHSe, which oxidizes/disproportionates to diselenide).

  • For Monoselenide: Ratio is 1 Se : 2 NaBH4 (creates Na2Se). Corrective Protocol: Adjust your reductant stoichiometry strictly. If using Lithium Diselenide (Li2Se2), ensure it is prepared freshly from Li and Se in THF to guarantee the correct chain length.

Q4: The reaction stalled. I am using o-chloronitrobenzene, but conversion is <20%.

Diagnosis: Poor leaving group ability or insufficient solvent polarity. The Science: The ortho-nitro group provides steric hindrance. While it activates the ring via resonance, the chlorine atom is a mediocre leaving group compared to iodine. Optimization:

  • Switch Halides: Use 1-Iodo-2-nitrobenzene . The C-I bond is weaker, and Iodide is a superior leaving group.

  • Solvent System: Switch from Ethanol to DMF or DMSO . SNAr reactions require polar aprotic solvents to solvate the cation (Na+), leaving the

    
     anion "naked" and more nucleophilic.
    

Purification & Self-Validating Systems

Comparison of Impurity Profiles
ImpurityAppearanceSolubility (EtOH)Detection (TLC)Removal Strategy
Diselenide (Target) Yellow/Orange SolidLow (Cold), High (Hot)Mid RfRecrystallization (EtOH/AcOH)
Monoselenide Pale Yellow/ColorlessModerateHigh RfColumn Chromatography (Hexane/DCM)
Seleninic Acid White SolidHigh (Polar)BaselineBasic Wash (NaHCO3)
Elemental Se Black/Grey PowderInsolubleOrigin (Dark spot)Hot Filtration
The "Redox Cycle" Purification Trick

If you cannot separate the monoselenide from the diselenide via crystallization:

  • Reduce: Treat the crude mixture with NaBH4 in Ethanol. The diselenide breaks down to the Selenolate anion (Ar-Se⁻) (soluble, clear solution). The monoselenide (Ar-Se-Ar) is chemically inert to NaBH4.

  • Filter: Filter the solution. The monoselenide remains on the filter or in the organic wash.

  • Re-oxidize: Bubble air through the filtrate. The selenolate dimerizes back to the pure Diselenide , which precipitates out.

References

  • Crystal Structure and Synthesis of Bis(4-nitrophenyl) selenide Source: NIH / PMC. "Bis(4-nitrophenyl) selenide." URL:[Link] Relevance: Provides X-ray data and synthesis conditions for the monoselenide impurity, aiding in its identification.

  • Control of Selenide vs. Diselenide Anions Source: ResearchGate.[1][2] "Synthesis of Diselenides and Selenides from Elemental Selenium." URL:[Link] Relevance: Establishes the critical NaBH4/Se stoichiometry (1:1 vs 1:2) to control the formation of Na2Se2 vs Na2Se.

  • Diazotization and Side Reactions Source: NSF / Organic Syntheses Principles. "Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines." URL:[Link] Relevance: Explains the mechanism of diazonium instability and azo coupling side reactions (tars) when temperature is uncontrolled.

Sources

Technical Support Center: Advanced NMR Analysis of Substituted Diselenides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Specialist: Senior Application Scientist, Spectroscopy Division Topic: Troubleshooting


Se, 

H, and

C NMR of R-Se-Se-R Systems

Introduction

Welcome to the Advanced Spectroscopy Support Center. Interpreting the NMR spectra of substituted diselenides presents unique challenges due to the wide chemical shift range of Selenium-77 (


Se), its low natural abundance (7.6%), and the complex conformational dynamics of the dichalcogenide bond.

This guide moves beyond basic spectral assignment. We address the "Why" and "How" of missing signals, unexpected splitting patterns, and dynamic broadening.

Module 1: Signal Acquisition & Missing Peaks

Q: I synthesized a diselenide, but my Se NMR spectrum is blank. Is my product gone?

A: Not necessarily. The absence of a signal is often an acquisition parameter issue rather than a synthetic failure.


Se is a spin-1/2 nucleus with low sensitivity (

relative to

H) and potentially very long spin-lattice relaxation times (

).

Troubleshooting Protocol:

  • Check the Spectral Width (SW):

    • Issue:

      
      Se has a massive chemical shift range (~3000 ppm). Standard default parameters often cover only 200–400 ppm.
      
    • Action: Open your SW to at least 1000 ppm centered around 400 ppm (relative to Me

      
      Se). Diselenides typically resonate between 200 and 600 ppm .
      
  • Evaluate Relaxation Dynamics (

    
    ): 
    
    • Issue: Selenium atoms in diselenides often lack directly attached protons, leading to inefficient dipolar relaxation.

      
       values can exceed 10–30 seconds. If your repetition rate (Acquisition Time + Relaxation Delay) is too short, the signal saturates and vanishes.
      
    • Action:

      • Quick Fix: Add a relaxation agent like Cr(acac)

        
          (approx. 0.05 M) to the sample. This shortens 
        
        
        
        via paramagnetic relaxation, allowing faster scanning.
      • Instrument Fix: Increase the relaxation delay (

        
        ) to 5–10 seconds if not using a relaxation agent.
        
Visualization: The "Missing Signal" Decision Tree

Troubleshooting Start Problem: No 77Se Signal CheckSW Check Spectral Width Is it > 800 ppm? Start->CheckSW ExpandSW Action: Expand SW Center at 400 ppm CheckSW->ExpandSW No CheckRelax Check Repetition Rate (AQ + d1) CheckSW->CheckRelax Yes ExpandSW->CheckRelax AddAgent Action: Add Cr(acac)3 or Increase d1 > 5s CheckRelax->AddAgent Too Short CheckRef Check Referencing Is standard valid? CheckRelax->CheckRef Adequate AddAgent->CheckRef Success Signal Observed CheckRef->Success

Figure 1: Step-by-step logic for troubleshooting missing


Se NMR signals.

Module 2: Spectral Interpretation & Chemical Shifts

Q: How do I distinguish my diselenide (R-Se-Se-R) from monoselenide (R-Se-R) or selenol (R-SeH) byproducts?

A: Chemical shift mapping is the most reliable method. Diselenides are generally deshielded (downfield) compared to monoselenides but shielded (upfield) relative to selenoxides.

Reference Data Table: Typical


Se Chemical Shifts 
(Relative to Me

Se at 0 ppm)
SpeciesStructureTypical Range (

ppm)
Notes
Selenol R-SeH-100 to +150Highly pH dependent; often shows

coupling.
Monoselenide R-Se-R0 to 400Alkyl-Se-Alkyl are lower; Aryl-Se-Aryl are higher.
Diselenide R-Se-Se-R 250 to 600 Dialkyl ~300; Diaryl ~460 (PhSeSePh).
Selenoxide R-Se(=O)-R800 to 1200Very deshielded due to oxygen electronegativity.
Selenate SeO

~1040Common oxidation byproduct.

Note: Solvent effects in


Se NMR are significant (up to 10–20 ppm shifts) due to the "heavy atom effect" and solvent polarizability.
Q: What are the small "satellite" peaks flanking my main proton signals?

A: These are


Se satellites .[1][2]
  • The Physics: The main

    
    H signal arises from protons attached to isotopically silent 
    
    
    
    Se (49.6% abundance). The satellites arise from protons coupled to
    
    
    Se (7.6% abundance, Spin 1/2).
  • Identification: They appear as a doublet centered on the main peak. The intensity of each satellite is approximately 3.8% of the main peak height.

  • Calculation: The distance between the two satellite peaks (in Hz) is the coupling constant

    
    .
    
    • 
       (Geminal): 10–50 Hz (often seen in 
      
      
      
      -protons).
    • 
       (Vicinal): 5–25 Hz.
      

Module 3: Dynamic Complexity & Symmetry Breaking

Q: My diselenide is symmetric (R-Se-Se-R), but I see two distinct Se peaks or complex splitting in the H NMR. Why?

A: This usually indicates Atropisomerism or Chirality in the R-group.

  • Chiral R-Groups: If R is chiral (e.g., an amino acid derivative), the two selenium atoms become diastereotopic. They are no longer chemically equivalent, resulting in two distinct

    
    Se signals.
    
  • Restricted Rotation: The C-Se-Se-C dihedral angle prefers nearly

    
    . If bulky substituents prevent rapid rotation around the Se-Se bond, the molecule gets "locked" in a specific conformation, breaking effective symmetry on the NMR timescale.
    
Visualization: Symmetry Breaking Mechanism

Symmetry Symmetric Symmetric Diselenide (Fast Rotation) Asymmetric Locked/Chiral Diselenide (Diastereotopic Se) Symmetric->Asymmetric Cooling / Bulky R-Group Spectrum1 Single 77Se Peak Symmetric->Spectrum1 Time Averaged Spectrum2 Two 77Se Peaks (AB System) Asymmetric->Spectrum2 Symmetry Broken

Figure 2: Impact of conformational dynamics on spectral complexity.

Experimental Protocols

Protocol A: Optimized Se Acquisition
  • Sample Prep: Dissolve ~50 mg of compound in 0.6 mL CDCl

    
    .
    
  • Referencing: Use an external standard of Diphenyl Diselenide (

    
     = 463 ppm)  or Dimethyl Selenide (
    
    
    
    = 0 ppm)
    . Note: Me
    
    
    Se is volatile and toxic; Ph
    
    
    Se
    
    
    is safer.
  • Pulse Sequence: Standard zg (Bruker) or s2pul (Varian).

  • Parameters:

    • Pulse Angle: 30° to 45° (to avoid saturation).

    • Relaxation Delay (d1): 2.0s (with Cr(acac)

      
      ) or >10s (without).
      
    • Scans (ns): Start with 256. For dilute samples, 1024+ may be needed.

    • Broadband Decoupling: Inverse gated decoupling (typically ZGIG) is recommended to suppress NOE (which can be negative for Se) and simplify the spectrum.

References

  • Reich, H. J. (n.d.). Selenium NMR Data. University of Wisconsin-Madison. Retrieved from [Link]

    • The definitive collection of chemical shifts and coupling constants for organoselenium compounds.
  • Duddeck, H. (2004).

    
    Se NMR Spectroscopy and Its Applications in Chemistry. Annual Reports on NMR Spectroscopy, 52, 105-166. [Link]
    
    • Comprehensive review on relaxation mechanisms and stereochemical applic
  • Parella, T. (n.d.). Selenium NMR Tutorial. NMR Spectroscopy at IMSERC, Northwestern University. Retrieved from [Link]

    • Practical guide for instrument setup and parameter optimiz

Sources

Technical Support Center: Organoselenium Stability & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation and Degradation of Diselenides During Workup Ticket ID: SE-OX-PREV-001 Status: Active Guide

Diagnostic Hub: What are you observing?

Before proceeding with the protocol, confirm your specific issue using the diagnostic matrix below. Diselenides (


) are generally stable, colored solids (often yellow/orange). "Oxidation" can refer to two distinct phenomena in this chemistry.
ObservationDiagnosisThe Issue
Target product disappears; polar baseline spot appears on TLC. Over-Oxidation Your diselenide has oxidized to a seleninic acid (

) or anhydride. This usually happens if peroxides or strong oxidants are present.
Solution turns from yellow to colorless (and smells strongly). Reduction (Unintended) You may have inadvertently reduced the diselenide to a selenol (

) or selenolate, often due to borohydride residues or high pH.
Precipitation of white/colorless solids during storage. Polymerization or Oligomerization Common in aliphatic diselenides; often mistaken for oxidation.
Complex mixture of products after extraction with ether/THF. Radical Cleavage Likely homolytic cleavage of the Se-Se bond due to ambient light or peroxides in the solvent.

Core Directive: The "Safe-Se" Workup Protocol

To prevent the oxidation of the diselenide linkage (


) into high-valent selenium species (Se(IV) or Se(VI)) during workup, you must eliminate electrophilic oxygen sources and radical initiators.
Phase A: Quenching & Scavenging (The Critical Step)

Context: If your reaction involved any oxidants (mCPBA,


, Oxone) or if you suspect your extraction solvents contain peroxides.
  • The Reductive Quench:

    • Protocol: Before extraction, treat the reaction mixture with saturated aqueous Sodium Thiosulfate (

      
      )  or Sodium Metabisulfite (
      
      
      
      )
      .
    • Why: These reagents reduce active oxidants (like unreacted peroxides) faster than those oxidants can attack the selenium atom.

    • Warning: Do NOT use strong reducing agents like

      
       or 
      
      
      
      during the quench, as these will cleave the diselenide bond to form selenols (
      
      
      ).
  • Solvent Selection:

    • Rule: Avoid diethyl ether or THF unless they are freshly distilled/inhibitor-free.

    • Reason: Ethers form organic peroxides upon storage. These peroxides readily oxidize diselenides to seleninic esters or anhydrides.

    • Alternative: Use Dichloromethane (DCM) or Ethyl Acetate for extractions.

Phase B: Protection from Homolysis (Light & Heat)

The


 bond energy (~46 kcal/mol) is significantly weaker than a 

bond. It is susceptible to homolytic cleavage by visible light, generating selenyl radicals (

).
  • Step 1: Wrap all separatory funnels and rotovap flasks in aluminum foil.

  • Step 2: Maintain workup temperature below 40°C.

  • Step 3: If the compound is an oil, store under Argon immediately.

Deep Dive: The Mechanism of Failure

Understanding how diselenides oxidize allows you to predict when your specific synthesis is at risk.

The Oxidation Pathway

Unlike thiols, selenium is a "soft" nucleophile that is easily attacked by "hard" electrophiles (like the oxygen in peroxides).

OxidationPathway cluster_prevention Prevention Zone Diselenide Diselenide (R-Se-Se-R) [Yellow/Orange] SeleninicAnhydride Seleninic Anhydride (R-Se(O)-O-Se(O)-R) Diselenide->SeleninicAnhydride + Oxidant (H2O2/mCPBA) Selenol Selenol (R-SeH) Diselenide->Selenol + Reductant (NaBH4) SeleninicAcid Seleninic Acid (R-SeO2H) [Polar/Colorless] SeleninicAnhydride->SeleninicAcid + H2O (Hydrolysis) Selenol->Diselenide + O2 (Air)

Figure 1: The redox landscape of organoselenium compounds. The goal is to maintain the species in the yellow "Diselenide" state.

Troubleshooting & FAQs

Q1: I used silica gel chromatography, and my product degraded. Why?

A: Silica gel is slightly acidic. If your diselenide is electron-rich, it can be sensitive to acidic surfaces, especially if the eluent contains traces of peroxides.

  • Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexane to neutralize acidity.

  • Fix: Ensure your eluent (e.g., Hexane/EtOAc) is peroxide-free.

Q2: Can I use bleach (NaOCl) to quench the reaction smell?

A: ABSOLUTELY NOT.

  • Reason: Hypochlorite is a potent oxidant that will instantly convert diselenides into seleninyl chlorides (

    
    ) or seleninic acids.
    
  • Alternative: Use a dilute bleach trap for the waste stream only, but never let it touch your product. To mitigate smell, keep the pH neutral/slightly acidic and work in a well-ventilated hood.

Q3: I accidentally oxidized my diselenide to seleninic acid. Is it ruined?

A: No, it is often recoverable.

  • Rescue Protocol: Dissolve the crude oxidized mixture in ethanol/water and add excess Sodium Borohydride (

    
    ) . This will reduce the species down to the selenol (
    
    
    
    ). Upon exposure to air (stirring in an open flask for 30 mins), the selenol will auto-oxidize back to the desired diselenide (
    
    
    ).
Q4: My diselenide is an oil and turns dark upon standing.

A: This is likely light-induced radical disproportionation.

  • Fix: Store neat oils in amber vials at -20°C. If purification is necessary, filter through a short plug of neutral alumina instead of silica.

Summary Data: Solvent & Reagent Compatibility

Reagent/SolventCompatibility with DiselenidesRisk FactorAction
Diethyl Ether LowHigh (Peroxides)Test for peroxides or use DCM.
DCM / Chloroform HighLowRecommended extraction solvent.
Sodium Thiosulfate HighNoneRecommended quench for oxidants.
Bleach (NaOCl) Incompatible Extreme (Oxidation)Do not use.
NaBH4 ConditionalReduces to SelenolUse only if "Rescue" is needed.
Silica Gel ModerateAcidic DegradationNeutralize with 1% Et3N.

Workflow Decision Tree

Use this logic flow to determine your workup strategy.

WorkupLogic Start Start Workup OxidantUsed Was an oxidant used? (mCPBA, H2O2, etc.) Start->OxidantUsed Quench Quench with Na2S2O3 (Sodium Thiosulfate) OxidantUsed->Quench Yes SolventCheck Extraction Solvent? OxidantUsed->SolventCheck No Quench->SolventCheck SafeSolvent Use DCM or EtOAc SolventCheck->SafeSolvent Preferred UnsafeSolvent Ether/THF SolventCheck->UnsafeSolvent Avoid Light Protect from Light (Amber Glass/Foil) SafeSolvent->Light PeroxideTest Test for Peroxides UnsafeSolvent->PeroxideTest PeroxideTest->SafeSolvent Peroxides Found PeroxideTest->Light Clean Finish Isolate Diselenide Light->Finish

Figure 2: Decision tree for ensuring diselenide integrity during purification.

References

  • Reich, H. J., & Wollowitz, S. (1982). Preparation of Organoselenium Reagents. Organic Reactions.

  • Santi, C., & Wirth, T. (2016).

  • Back, T. G. (1999). Organoselenium Chemistry: A Practical Approach. Oxford University Press.

  • Mlochowski, J., et al. (2003).[1] Selenium-Promoted Oxidation of Organic Compounds: Reactions and Mechanisms. European Journal of Organic Chemistry.

  • Tanini, D., et al. (2021).[2] Untangling the catalytic importance of the Se oxidation state in organoselenium-mediated oxygen-transfer reactions. Chemical Science.

Sources

Technical Support Center: Kinetic Analysis of Selenium-Based GPx Mimics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Catalysis Support Hub. Subject: Troubleshooting Coupled Reductase Assays for Glutathione Peroxidase (GPx) Mimics Support Lead: Senior Application Scientist, Enzymology Division

System Overview: The Coupled Reductase Assay

To troubleshoot effectively, one must first understand the "engine" we are testing.[1] We do not measure GPx activity directly; we measure the consumption of NADPH by a secondary enzyme, Glutathione Reductase (GR).[2]

The Logic:

  • The Mimic's Job: Your selenium compound (

    
    ) catalyzes the reduction of a peroxide (
    
    
    
    ) using Glutathione (
    
    
    ).[3][4] This produces Oxidized Glutathione (
    
    
    ).[2][3][4][5]
  • The Reporter's Job: The enzyme GR recycles

    
     back to 
    
    
    
    , consuming
    
    
    in the process.[1][2]
  • The Signal: We track the disappearance of

    
     at 340 nm .[1][2][6]
    

If this chain breaks or leaks (non-catalytic oxidation), your data becomes invalid.[3]

Visualizing the Catalytic Engine

GPx_Mechanism cluster_mimic GPx Mimic Cycle Se_Pre Pre-Catalyst (R-Se-Se-R) Se_Active Active Species (R-SeH) Se_Pre->Se_Active Activation (Lag Phase) + GSH Se_Ox Oxidized State (R-Se-OH) Se_Active->Se_Ox + ROOH Se_Int Intermediate (R-Se-SG) Se_Ox->Se_Int + GSH Product Alcohol (ROH) Se_Ox->Product Reduction Se_Int->Se_Active + GSH (Release GSSG) GSSG GSSG Se_Int->GSSG Generates Substrate Peroxide (ROOH) GSH 2 GSH GSSG->GSH Recycled by GR NADPH NADPH (Abs 340nm) NADP NADP+ NADPH->NADP Consumed GR_Enz Glutathione Reductase (GR) GR_Enz->GSSG Catalyzes

Figure 1: The Ping-Pong Bi-Bi mechanism of GPx mimics coupled to the Glutathione Reductase reporter system. Note the "Activation" step for diselenides, which often causes experimental lag phases.

Diagnostic & Troubleshooting (Q&A)
Issue 1: "My blank control (no catalyst) has a high rate of NADPH consumption."

Diagnosis: Spontaneous Non-Catalytic Oxidation.[3] The Science: Glutathione (


) is a nucleophile.[3] It will slowly react with peroxides even without a catalyst.[1][3] If you use Hydrogen Peroxide (

), this background rate is often so fast it masks the activity of weak mimics.

Corrective Action:

  • Switch Peroxides: Use organic hydroperoxides like Cumene Hydroperoxide (CuOOH) or t-Butyl Hydroperoxide (t-BuOOH) .[1][3] These are sterically bulkier and react much slower with GSH spontaneously, drastically lowering your background noise.[3]

  • Mathematical Correction: You must run a "No Catalyst" control alongside every experiment.

Peroxide SubstrateSpontaneous Reaction with GSHSuitability for Mimics
Hydrogen Peroxide (

)
High (Fast Background)Poor (Hard to distinguish weak mimics)
t-Butyl Hydroperoxide Low Excellent (Standard for screening)
Cumene Hydroperoxide Moderate Good (Often used for specific mechanistic studies)
Issue 2: "I see a 'Lag Phase' before the absorbance starts dropping."

Diagnosis: In-situ Catalyst Activation. The Science: Most stable selenium compounds are synthesized as Diselenides (


) or Ebselen-derivatives  (Selenazoles).[1][3] These are pre-catalysts.[1][3] They are oxidatively inert until they react with GSH to break the Se-Se or Se-N bond and form the active Selenol  (

) species.[1][3] This takes time.

Corrective Action:

  • The Pre-Incubation Step: Do not add the peroxide immediately.[1] Incubate your Selenium compound with GSH and Glutathione Reductase for 5–10 minutes before adding the peroxide to start the reaction.[1] This ensures the mimic is in its active state when measurement begins.[1]

Issue 3: "The reaction starts fast but stops abruptly (Burst Kinetics)."

Diagnosis: Substrate Depletion or Catalyst Decomposition.[3] The Science:

  • NADPH Limiting: If you use standard spectrophotometry, the linear range is limited (0.1 to 1.5 OD).[3] If your catalyst is too potent, you deplete NADPH in seconds.[1][3]

  • Catalyst Death: Highly reactive selenols can be over-oxidized to seleninic acids (

    
    ) which may be irreversible, effectively "killing" the catalyst.[1][3]
    

Corrective Action:

  • Check Stoichiometry: Calculate the Turnover Number (TON). If the reaction stops after exactly 1 or 2 equivalents of NADPH per Selenium atom, you do not have a catalyst; you have a stoichiometric oxidant.[1] A mimic must cycle.[1][3]

  • Dilute the Mimic: Lower the concentration of the selenium compound (e.g., from

    
     to 
    
    
    
    ).
Validated Experimental Protocol

Method: 96-Well Microplate Coupled Reductase Assay Temperature: 25°C or 37°C (Must be constant)

Reagents Preparation:
  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.0) + 1 mM EDTA.[1][3]

    • Why EDTA? To chelate trace transition metals (Fe, Cu) that cause non-enzymatic oxidation of GSH.

  • GSH Stock: 100 mM in buffer (Prepare fresh; GSH oxidizes in air).

  • NADPH Stock: 10 mM in buffer (Protect from light).

  • GR Enzyme: 100 units/mL stock.

  • Peroxide (Start Reagent): 10 mM t-BuOOH.

Step-by-Step Workflow:
  • The Mix (Master Mix): Prepare enough buffer containing:

    • 1.0 mM GSH[3]

    • 0.2 mM NADPH

    • 1.0 Unit/mL Glutathione Reductase[6]

  • Sample Loading: Add

    
     of Master Mix to wells.
    
  • Catalyst Addition: Add

    
     of your Selenium Mimic (dissolved in MeOH or DMSO).
    
    • Control 1: Solvent only (Blank).[3]

    • Control 2: Ebselen (Positive Control).[3]

  • Pre-Incubation (CRITICAL): Incubate for 5–10 minutes. Monitor Absorbance at 340nm.[1][2][3][6][7] It should be stable.[1][3][8] If it drops here, your compound is reacting directly with NADPH or GR (Interference).[3]

  • Initiation: Add

    
     of Peroxide (t-BuOOH) to all wells.
    
  • Measurement: Monitor

    
     every 15 seconds for 5–10 minutes.
    
Troubleshooting Decision Tree

Troubleshooting_Tree Start Start Assay (Add Peroxide) Check_Blank Check Blank Rate (No Catalyst) Start->Check_Blank High_Blank High Background Rate? Check_Blank->High_Blank Switch_Perox Action: Switch to t-BuOOH or Check Buffer pH High_Blank->Switch_Perox Yes (>10% of Sample) Calc_Net Calculate Net Rate (Sample - Blank) High_Blank->Calc_Net No Switch_Perox->Calc_Net Is_Net_Zero Is Net Rate Zero? Calc_Net->Is_Net_Zero Check_Lag Is there a Lag Phase? Is_Net_Zero->Check_Lag No (Activity Found) Check_Solubility Action: Check Solubility (Precipitation?) Is_Net_Zero->Check_Solubility Yes (No Activity) Pre_Incubate Action: Increase Pre-incubation with GSH (10 mins) Check_Lag->Pre_Incubate Yes Good_Data Valid Kinetic Data Check_Lag->Good_Data No

Figure 2: Decision matrix for diagnosing common kinetic assay failures.

References & Authority
  • Paglia, D. E., & Valentine, W. N. (1967). Studies on the quantitative and qualitative characterization of erythrocyte glutathione peroxidase.[1] Journal of Laboratory and Clinical Medicine, 70(1), 158–169.

    • Foundational Source: Establishes the coupled reductase method.

  • Mugesh, G., & Singh, H. B. (2000). Synthetic organoselenium compounds as antioxidants: glutathione peroxidase activity.[1][3][9] Chemical Society Reviews, 29(5), 347–357.[3]

    • Mechanistic Authority: detailed review of the catalytic cycle and the necessity of the selenol intermediate.[1]

  • Bhowmick, D., & Mugesh, G. (2015). Insights into the catalytic mechanism of synthetic glutathione peroxidase mimetics.[1][10] Organic & Biomolecular Chemistry, 13(41), 10262–10277.[3]

    • Troubleshooting Source: Discusses substituent effects and thiol exchange interference.

  • Sies, H. (1993). Ebselen, a selenoorganic compound as glutathione peroxidase mimic.[1][3] Free Radical Biology and Medicine, 14(3), 313–323.[3] [3]

    • Compound Specific: Reference for Ebselen kinetics and "lag phase" behavior.[3]

Sources

Scaling up the synthesis of Bis(4-methoxy-2-nitrophenyl)diselenide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the scale-up synthesis of Bis(4-methoxy-2-nitrophenyl)diselenide (CAS: 35350-45-9). While literature often focuses on the non-substituted bis(2-nitrophenyl)diselenide, the introduction of the electron-donating methoxy group at the para position (relative to the selenium linkage) significantly alters the solubility and electronic properties, requiring modified handling during purification.

This guide prioritizes the Nucleophilic Aromatic Substitution (SNAr) pathway using a generated diselenide dianion. This method is superior to classical diazotization for scale-up due to lower explosion risks and the avoidance of unstable diazonium intermediates.

Module 1: Synthetic Route Selection & Optimization

Q: Which synthetic route is most scalable for multi-gram to kilogram production? A: The Nucleophilic Aromatic Substitution (SNAr) route is the industry standard for ortho-nitro activated systems.

  • The Mechanism: The ortho-nitro group strongly withdraws electrons, activating the C-Cl bond in 1-chloro-4-methoxy-2-nitrobenzene towards nucleophilic attack by the diselenide anion (

    
    ).
    
  • Why not Diazotization? Diazotization of 4-methoxy-2-nitroaniline is viable but operationally hazardous at scale due to the thermal instability of diazonium salts and the evolution of nitrogen gas, which can cause foaming and pressure spikes in large reactors.

Q: How do we generate the diselenide nucleophile safely? A: We utilize a reductive cleavage of elemental selenium using Sodium Borohydride (NaBH₄) . This generates the reactive species in situ without isolating toxic and unstable hydrogen selenide (


) gas.
Comparative Route Analysis
FeatureMethod A: SNAr (Recommended) Method B: Diazotization (Alternative)
Starting Material 1-Chloro-4-methoxy-2-nitrobenzene4-Methoxy-2-nitroaniline
Reagents Se powder, NaBH₄, NaOH, EthanolNaNO₂, HCl, KSeCN (or Se/NaBH₄)
Step Count 1 (One-pot)2 (Diazotization + Coupling)
Thermal Risk Low (Reflux controlled)High (Exothermic decomp.)
Atom Economy HighLow (Loss of N₂)

Module 2: Detailed Experimental Protocol

Objective: Synthesis of 100g of this compound.

Reagents & Equipment
  • Reactor: 2L Double-jacketed glass reactor with overhead stirrer and reflux condenser.

  • Gas Scrubber: Connected to condenser outlet (bleach solution) to neutralize any escaped selenium odors.

  • Atmosphere: Nitrogen or Argon inert blanket (Critical during nucleophile generation).

Step-by-Step Methodology

Step 1: Generation of Diselenide Dianion (


) 
  • Charge the reactor with Ethanol (600 mL) and Elemental Selenium powder (38.0 g, 0.48 mol) .

  • Cool the suspension to 0–5°C.

  • Slowly add Sodium Borohydride (NaBH₄) (9.5 g, 0.25 mol) portion-wise over 30 minutes.

    • Note: Hydrogen gas evolution will occur. Ensure adequate venting.[1]

    • Observation: The black selenium suspension will turn into a dark reddish-brown solution, indicating the formation of the polyselenide/diselenide anion.

  • Stir at room temperature for 30 minutes to ensure complete reduction.

Step 2: Nucleophilic Attack 5. Add 1-Chloro-4-methoxy-2-nitrobenzene (90.0 g, 0.48 mol) directly to the reactor as a solid or dissolved in minimal warm ethanol. 6. Add Sodium Hydroxide (NaOH) pellets (19.2 g, 0.48 mol) to neutralize HCl generated and drive the reaction. 7. Heat the mixture to Reflux (78°C) for 4–6 hours.

  • Monitoring: Use TLC (20% EtOAc/Hexane) to monitor the consumption of the chloride starting material.

Step 3: Work-up & Oxidation 8. Cool the reaction mixture to room temperature. 9. Open the reactor to air and stir vigorously for 1 hour.

  • Causality: Air oxidation converts any residual selenol (
    
    
    ) back into the desired diselenide (
    
    
    ).
  • Pour the mixture into Ice Water (1.5 L) with vigorous stirring. The product will precipitate as a yellow-orange solid.
  • Filter the solid using a Buchner funnel.[2] Wash the cake with Water (3 x 200 mL) and cold Ethanol (100 mL) to remove inorganic salts and unreacted chloride.

Module 3: Visualized Workflow & Mechanism

SynthesisWorkflow cluster_0 Step 1: Nucleophile Generation cluster_1 Step 2: SNAr Reaction cluster_2 Step 3: Workup Se Elemental Se (Black Powder) Na2Se2 Na2Se2 (Diselenide Anion) Se->Na2Se2 Reduction (EtOH, 0°C) NaBH4 NaBH4 (Reductant) NaBH4->Na2Se2 Complex Meisenheimer-like Transition State Na2Se2->Complex Nucleophilic Attack ArCl 1-Chloro-4-methoxy-2-nitrobenzene ArCl->Complex Reflux (78°C) Crude Crude Precipitate (Yellow-Orange) Complex->Crude 1. Air Oxidation 2. Precipitation in Water Final This compound (Purified Crystals) Crude->Final Recrystallization (Acetone/EtOH)

Caption: Operational workflow for the SNAr synthesis of this compound, highlighting the critical reduction and coupling stages.

Module 4: Troubleshooting & FAQs

Q: The product yield is lower than expected (<50%). What went wrong?

  • Issue 1: Incomplete Reduction of Selenium. If the solution was not dark red/brown before adding the aryl halide, the

    
     species was not fully formed. Ensure the Se/NaBH₄ step stirs for at least 30 mins.
    
  • Issue 2: Oxidation of Selenol. If the workup is too fast, you may lose product as water-soluble selenolates. Remedy: Ensure the "Air Oxidation" step (stirring open to air) is performed for at least 1 hour before filtration.

  • Issue 3: Hydrolysis of Starting Material. In the presence of NaOH and water (from ethanol), the chloro-compound can slowly hydrolyze to the phenol. Remedy: Use anhydrous ethanol if this side product is observed.

Q: The product has a persistent foul odor. How do we remove it?

  • Cause: Trace amounts of low molecular weight selenides or unreacted hydrogen selenide.

  • Remedy: Wash the crude solid with 10% Sodium Hypochlorite (Bleach) solution during the filtration step. This oxidizes odorous species to non-volatile selenoxides/selenones.

Q: Recrystallization is not yielding crystals, only an oil. Why?

  • Cause: The melting point of the methoxy-derivative (~104-107°C) is lower than the non-methoxy analog. Oils form if the solvent is too hot or the concentration is too high.

  • Protocol: Dissolve the crude solid in boiling Acetone . Add Ethanol dropwise until turbidity appears. Allow to cool very slowly to room temperature without stirring. If oiling out occurs, re-heat and add a seed crystal.

Q: Can we use Potassium Selenocyanate (KSeCN) instead?

  • A: Yes, but it requires a different workflow. KSeCN reacts with the diazonium salt (Method B) or the aryl halide (if highly activated) to form the selenocyanate (

    
    ). This must then be hydrolyzed with base to form the diselenide. This adds an extra chemical step and is generally less efficient for this specific substrate.
    

Module 5: Safety & Hazard Management

Hazard ClassSpecific RiskMitigation Strategy
Selenium Toxicity Cumulative poison; mimics arsenic.Use dedicated glassware. All waste must be segregated as "Heavy Metal/Selenium Waste." Never mix with acid (H₂Se evolution).
Nitro Compounds Energetic decomposition.Do not heat the dry solid above 150°C. Monitor internal temperature during reflux.
Hydrogen Gas Flammable gas from NaBH₄.Purge reactor with N₂ before addition. Ensure condenser cooling is active.

References

  • Taniguchi, N. (2005).[3] "Copper-catalyzed synthesis of diaryl diselenides from aryl iodides and selenium." Journal of Organic Chemistry.

  • Krief, A., & Derock, M. (2002). "Synthesis of diselenides and selenides from elemental selenium." Tetrahedron Letters.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 79258, Bis(4-methoxyphenyl) disulfide" (Analogous reactivity data).

  • Fisher Scientific. (2023).[4] "Safety Data Sheet: Disulfide, bis(4-methoxyphenyl)."

Sources

Technical Support Center: Diselenide Purification & Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refining Column Chromatography for Organodiselenide Isolation

Status: Operational | Lead Scientist: Dr. H. Sato | Context: Drug Discovery & Synthetic Methodology

Introduction: The "Yellow Band" Protocol

Welcome to the Diselenide Purification Support Center. If you are here, you are likely dealing with the unique challenges of organoselenium chemistry: greasy byproducts, foul odors, and the frustration of separating a diselenide (R-Se-Se-R) from its monoselenide (R-Se-R) cousin.

The Golden Rule: Unlike most organic compounds, diselenides talk to you. Their distinct yellow-to-orange color (arising from


 electronic transitions) is your primary fractionating tool. If you are relying solely on UV, you are flying blind.

Module 1: Diagnostic Triage (Pre-Column)

Before packing your column, diagnose the crude mixture. Most "chromatography failures" in selenium chemistry are actually reaction failures.

Q: My TLC shows a long streak starting from the baseline. Is the silica degrading my compound?

A: Likely not. While diselenides can be sensitive, streaking usually indicates incomplete oxidation of the intermediate selenol (R-SeH).

  • The Mechanism: Selenols are acidic (

    
     for PhSeH) and bind to silica. As they travel, they slowly oxidize to diselenide on the plate, creating a "streak" of product.
    
  • The Fix: Do not run the column yet. Stir your crude mixture in an open flask with air (or add a trace of

    
     or 
    
    
    
    ) until the TLC spot consolidates into a distinct, non-streaking yellow spot.
Q: I see two spots with identical Rf values. One is yellow, one is colorless. Which is which?

A:

  • Yellow/Orange Spot: Your target Diselenide (R-Se-Se-R).

  • Colorless Spot: The Monoselenide byproduct (R-Se-R).

  • The Issue: These compounds often co-elute because they share similar lipophilicity.

  • The Fix: If

    
    , flash chromatography will fail. Switch to recrystallization . Diselenides are often less soluble in cold ethanol/methanol than monoselenides.
    
Q: My compound sticks to the origin even with polar solvents.

A: You may have formed a seleninic acid (


) via over-oxidation, or your compound has coordinated to trace metals (if using metal-catalyzed cross-coupling).
  • Test: Perform a "mini-workup" on a small aliquot with EDTA (to remove metals) or sodium thiosulfate (to reduce over-oxidized species) and re-run TLC.

Module 2: Method Development & Logic

Do not guess the solvent system. Use this decision matrix to select the optimal stationary phase.

Workflow Visualization: The Purification Decision Tree

G Start Crude Diselenide Mixture CheckOx Is TLC streaking? Start->CheckOx Oxidize Action: Stir with Air/I2 (Complete Oxidation) CheckOx->Oxidize Yes CheckSep Check Rf of Impurities (vs. Monoselenide) CheckOx->CheckSep No Oxidize->CheckOx HardSep ΔRf < 0.1 CheckSep->HardSep EasySep ΔRf > 0.15 CheckSep->EasySep Recryst Method: Recrystallization (EtOH or Hexane/CHCl3) HardSep->Recryst Column Method: Flash Chromatography EasySep->Column AcidSens Is R-group Acid Sensitive? (e.g., acetals, metal ligands) Column->AcidSens Silica Stationary Phase: Silica Gel (Standard) AcidSens->Silica No Alumina Stationary Phase: Neutral Alumina (Grade III) AcidSens->Alumina Yes Solvent Eluent: Hexane/DCM (Preferred) or Hexane/EtOAc Silica->Solvent Alumina->Solvent

Caption: Decision logic for selecting purification method based on crude analysis. Note the priority of oxidation completion before chromatography.

Module 3: The Execution (Protocol)

Standard Operating Procedure: Diselenide Flash Chromatography
ParameterSpecificationTechnical Rationale
Stationary Phase Silica Gel 60 (230–400 mesh)Standard resolution. Use Neutral Alumina if the R-group contains acid-labile protecting groups (e.g., THP ethers).
Loading Method Dry Loading (Celite or Silica)Diselenides are often greasy. Wet loading in DCM often causes band broadening (the "chimney effect"). Dry loading ensures a tight start band.
Eluent System A Hexane : Dichloromethane (DCM) Preferred. Diselenides have excellent solubility in DCM. This system often provides better separation from monoselenides than EtOAc mixtures.
Eluent System B Hexane : Ethyl AcetateUse if the compound is highly polar.[1] Note: Hexane/EtOAc can sometimes cause "tailing" for organoseleniums.
Additive 1% Triethylamine (optional)Add only if the compound streaks due to silica acidity. Warning: Et3N can form salts with trace selenols.
Flow Rate 15–20 mL/min (for 40g column)Slower than usual. Diselenides are heavy atoms; diffusion is slower. Give them time to equilibrate.
Detection Visual (Yellow Band) + UV (254 nm)The yellow band is the product. Collect the entire yellow band, but be conservative with the "tails" to avoid monoselenide contamination.
Troubleshooting the Run

Issue: "The Ghost Peak" (Product decomposes on column)

  • Symptom: The yellow band fades as it travels down the column, or you recover significantly less mass than loaded.

  • Cause: Light sensitivity or Silica Acidity. The Se-Se bond can undergo homolytic cleavage under intense light, or heterolytic cleavage on acidic silica.

  • Solution:

    • Wrap the column in aluminum foil (protect from light).

    • Switch to Neutral Alumina or pre-wash silica with 1% Et3N/Hexane to neutralize acid sites.

Issue: "The Never-Ending Yellow" (Bleeding)

  • Symptom: A faint yellow color continues to elute for dozens of fractions after the main peak.

  • Cause: Solubility limit. Your compound is precipitating inside the column and slowly redissolving.

  • Solution: You used a poor solvent for loading or the initial mobile phase was too non-polar. Flush with a gradient of 100% DCM or 10% MeOH/DCM to recover the remaining material.

Module 4: Post-Column Recovery & Safety

The "Smell" Factor: Decontamination

Organoselenium waste is notorious for its stench and toxicity.

  • Protocol: Collect all aqueous waste and silica gel in a dedicated container.

  • Quench: Add Bleach (Sodium Hypochlorite) to the waste container. This oxidizes volatile, smelly selenols/selenides into non-volatile, odorless selenoxides/selenones (

    
    ).
    
  • Verification: Ensure the waste container no longer smells before disposal.

Stability & Storage
  • State: Diselenides are generally stable solids/oils.

  • Storage: Store at 4°C in the dark . Light is the enemy of the Se-Se bond.

  • Purity Check: Run a 77Se NMR .

    • Diselenides (

      
      ): Typically 300–600 ppm  (relative to 
      
      
      
      ).
    • Monoselenides (

      
      ): Typically 200–400 ppm .
      
    • Note: The chemical shift difference is massive, making NMR the ultimate purity check.

References

  • Reich, H. J., & Wollowitz, S. (1982). Preparation of Organoselenium Compounds. Organic Reactions. (Foundational text on selenoxide elimination and purification).

  • Santi, C., et al. (2010). Organoselenium Chemistry: Between Synthesis and Biochemistry. Bentham Science Publishers. (Covers stability and handling of diselenides).[2]

  • Wirth, T. (Ed.). (2011).[3] Organoselenium Chemistry: Synthesis and Reactions. Wiley-VCH.[3] (Authoritative guide on modern purification protocols).

  • Common Organic Chemistry. (2023). Running a Silica Gel Column. (General protocols adapted for dry-loading greasy compounds).

  • Freudendahl, D. M., et al. (2009). Recent advances in organoselenium chemistry. Green Chemistry. (Discusses oxidative workups to prevent selenol streaking).

Sources

Validation & Comparative

Bis(4-methoxy-2-nitrophenyl)diselenide vs. Diphenyl Diselenide: Antioxidant Activity Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Bis(4-methoxy-2-nitrophenyl)diselenide (BMND) and the industry-standard Diphenyl Diselenide (DPDS). It synthesizes data from recent mechanistic studies, focusing on the structure-activity relationships (SAR) that define their glutathione peroxidase (GPx) mimetic potential.

Executive Summary

  • Diphenyl Diselenide (DPDS): The "Gold Standard" for organoselenium antioxidants. It exhibits reliable, well-characterized GPx-like activity via a selenol/selenenyl sulfide cycle. It is lipophilic, stable, and widely used as a benchmark.

  • This compound (BMND): A functionalized derivative often serving as a pro-catalyst . While the nitro group (

    
    ) generally dampens catalytic turnover due to electron withdrawal, this compound is the direct precursor to Bis(2-amino-4-methoxyphenyl)diselenide , a "Super-Mimic" that exhibits ~2x the catalytic efficiency of DPDS  and ~5x that of Ebselen  once activated (reduced) to its amine form.
    
  • Verdict: For direct, immediate antioxidant assays in non-reducing environments, DPDS is superior. For systems with high thiol concentrations (e.g., intracellular environments) or specific design goals (e.g., pH-switchable catalysis), BMND (and its amino-metabolite) offers higher potential potency due to intramolecular Se···N interactions.

Chemical & Structural Context

The antioxidant efficacy of diselenides is governed by the lability of the Se–Se bond and the stability of the active selenol (


) intermediate.
FeatureDiphenyl Diselenide (DPDS) This compound (BMND)
Structure Unsubstituted phenyl rings.Phenyl rings with 2-Nitro (

) and 4-Methoxy (

) groups.[1][2]
Electronic Effect Neutral. Baseline reactivity.[1][3]Push-Pull System:2-Nitro (EWG): Withdraws electrons, making Se electrophilic but potentially stabilizing the inactive selenenyl sulfide state.• 4-Methoxy (EDG): Donates electrons, increasing nucleophilicity of the active selenolate (

).
Intramolecular Interaction None.Se···O (Nitro): Weak interaction.Se···N (Amino form): Strong interaction (after reduction), facilitating the catalytic cycle.
Solubility High in organic solvents (DMSO, EtOH, DCM).Moderate; Nitro group increases polarity slightly.
Expert Insight: The "Activation" Mechanism

BMND is chemically designed to be a precursor. In the presence of strong reducing agents (like NaBH₄ in synthesis or high GSH levels in vivo), the nitro (


)  group can be reduced to an amino (

)
group.
  • Nitro Form (BMND): Slower kinetics. The electron-withdrawing nitro group can hinder the regeneration of the active selenol species.

  • Amino Form (Activated): The resulting amine acts as an intramolecular base, deprotonating the selenol (

    
    ) and stabilizing the intermediate via a Se···N bond , drastically lowering the energy barrier for peroxide reduction.
    

Mechanistic Comparison (GPx Cycle)

The following diagram illustrates the catalytic cycle differences. DPDS follows the standard path, while BMND requires specific considerations regarding its substituents.

GPx_Cycle cluster_activation BMND Activation (In Situ) Diselenide Diselenide (RSe-SeR) (DPDS or BMND) Selenol Selenol (RSeH) Active Species Diselenide->Selenol Thiol (GSH) cleavage (Rate Limiting for Nitro) SelenenicAcid Selenenic Acid (RSeOH) Selenol->SelenenicAcid H₂O₂ (Peroxide Reduction) (Enhanced by 4-Methoxy) SelenenylSulfide Selenenyl Sulfide (RSe-SG) Intermediate SelenenylSulfide->Selenol GSH (-GSSG) (Facilitated by 2-Amino) SelenenicAcid->SelenenylSulfide GSH Nitro 2-Nitro (BMND) (Slower Cycle) Amino 2-Amino Derivative (Super-Mimic) Nitro->Amino Reduction (High GSH/NaBH4)

Figure 1: Catalytic cycle of GPx mimetics. Note that BMND (Nitro) enters the cycle but may suffer from slower regeneration (Selenenyl Sulfide


 Selenol) unless reduced to the Amino form, which accelerates this step via Se···N interactions.

Quantitative Performance Review

Data derived from comparative studies (e.g., Sausen et al., 2021) using the NADPH-coupled assay.

CompoundRelative Activity (vs. DPDS)Catalytic Efficiency (

)
Mechanism Note
Diphenyl Diselenide (DPDS) 1.0x (Baseline) ~35 minStandard GPx cycle. No intramolecular assistance.
This compound ~0.8x - 1.0x VariableNitro group withdraws electrons; good oxidant but slower regeneration.
Bis(2-amino-4-methoxyphenyl)diselenide *2.1x ~16 min Reduced form of BMND. Amino group provides critical Se[4][5]···N stabilization.[5][6]
Ebselen 0.4x ~80 minOften lower turnover than diselenides in high-thiol assays.

*Note: The "Amino" derivative is the direct reduction product of BMND. In biological systems with high GSH, BMND may behave closer to the Amino profile over time.

Experimental Protocols

To validate these findings in your own laboratory, use the following standardized NADPH-Coupled Assay . This system measures the consumption of NADPH, which is stoichiometric to the reduction of peroxides by Glutathione Reductase (GR).

Materials
  • Buffer: 50 mM Phosphate Buffer (pH 7.4) containing 1 mM EDTA.

  • Cofactors: NADPH (0.2 mM), Reduced Glutathione (GSH, 2 mM).

  • Enzyme: Glutathione Reductase (GR, 1-2 Units/mL).

  • Substrate: Hydrogen Peroxide (

    
    ) or tert-butyl hydroperoxide (0.3 mM).
    
  • Compounds: DPDS and BMND (dissolved in DMSO; final conc. 10-50

    
    M).
    
Protocol Steps
  • Baseline: In a UV-transparent cuvette, mix Buffer, NADPH, GSH, and GR. Monitor absorbance at 340 nm for 1 minute to establish baseline consumption.

  • Catalyst Addition: Add the diselenide compound (DPDS or BMND). Incubate for 2-5 minutes. Note: BMND may show a lag phase if reduction to the amine is occurring.

  • Initiation: Add the peroxide substrate (

    
    ).
    
  • Measurement: Monitor the decrease in absorbance at 340 nm for 5–10 minutes.

  • Calculation: Determine the initial velocity (

    
    ) from the linear slope.
    
    
    
    
    (Where
    
    
    )

References

  • Sausen, T. R., et al. (2021). "Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics." Molecules, 26(15), 4446.[6]

    • Key Finding: Identifies the amino-derivative (Compound 3b) as a superior catalyst (2x DPDS)
  • Nogueira, C. W., & Rocha, J. B. T. (2010). "Diphenyl Diselenide a Simple Organoselenium Compound with Several Pharmacological Properties: An Update." Chemical Research in Toxicology.

    • Key Finding: Establishes DPDS as the benchmark for pharmacological and toxicological comparisons.
  • Mugesh, G., & Singh, H. B. (2000). "Synthetic Organoselenium Compounds as Antioxidants: Glutathione Peroxidase Activity." Chemical Society Reviews.[7]

    • Key Finding: Explains the mechanistic importance of intramolecular Se···N interactions in enhancing GPx activity.

Sources

Comparative Guide: Cytotoxicity and Redox-Responsiveness of Diselenide vs. Disulfide Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Redox Switch

In the development of stimuli-responsive therapeutics, the choice between diselenide (Se-Se) and disulfide (S-S) linkers is a critical design decision that governs stability, release kinetics, and therapeutic index.

While disulfide bonds have long been the "gold standard" for reduction-sensitive drug delivery, diselenide bonds offer a superior, dual-responsive profile. They exhibit a unique "stability paradox": they are thermodynamically more stable than disulfides yet kinetically more reactive toward biological thiols (GSH) and reactive oxygen species (ROS).

This guide provides a technical comparison of these two chalcogen-based linkers, focusing on their cytotoxicity profiles, mechanistic differences, and experimental validation.

Mechanistic Foundation: The Stability Paradox

To predict cytotoxicity, one must first understand the bond cleavage mechanics that trigger payload release.

Bond Energy vs. Redox Potential

A common misconception is that bond energy dictates biological stability. While the Se-Se bond is weaker than the S-S bond, it possesses a lower reduction potential, making it thermodynamically harder to reduce, yet kinetically faster to exchange with thiols due to the high polarizability of selenium.

FeatureDisulfide (R-S-S-R)Diselenide (R-Se-Se-R)Impact on Cytotoxicity
Bond Energy ~268 kJ/mol~172 kJ/molSe-Se is more susceptible to homolytic cleavage (e.g., by light or heat).
Redox Potential (

)
-256 mV (GSSG)-407 mV (GSeSeG)Se-Se is thermodynamically more stable but kinetically faster to react with GSH.
GSH Sensitivity High (at >2 mM)Ultra-High (Sensitive even at lower concentrations, but tunable)Se-Se allows for faster payload release in the cytosol.
ROS Sensitivity Low / NegligibleHigh (Oxidizes to seleninic acid)Dual-Trigger: Se-Se releases drug in oxidative and reductive stress.
The "Dual-Trigger" Mechanism

The primary driver of enhanced cytotoxicity in diselenide-based systems is the Dual-Trigger Capability .

  • Tumor Reduction: High intracellular Glutathione (GSH) (2–10 mM) cleaves Se-Se bonds rapidly via thiol-diselenide exchange.

  • Tumor Oxidation: High ROS (H₂O₂), common in the tumor microenvironment, oxidizes Se-Se to seleninic acid (R-SeO₂H), triggering cleavage. S-S bonds are generally inert to physiological H₂O₂ levels.

Pathway Visualization

The following diagram illustrates the divergent cleavage pathways that lead to payload release and subsequent cytotoxicity.

RedoxMechanism Linker Linker Type SS Disulfide (S-S) Linker->SS SeSe Diselenide (Se-Se) Linker->SeSe GSH_Low Blood/Normal Tissue (GSH ~10 µM) SS->GSH_Low Stable GSH_High Tumor Cytosol (GSH 2-10 mM) SS->GSH_High Thiol Exchange ROS Tumor ROS (H2O2) SS->ROS Inert SeSe->GSH_Low Stable SeSe->GSH_High Fast Exchange SeSe->ROS Oxidation Cleavage_S Slow/Partial Cleavage GSH_High->Cleavage_S Cleavage_Se Rapid Cleavage GSH_High->Cleavage_Se Oxidation Oxidative Cleavage (Seleninic Acid) ROS->Oxidation Release Payload Release (Cytotoxicity) Cleavage_S->Release Moderate Cleavage_Se->Release High Oxidation->Release High

Caption: Figure 1. Divergent cleavage mechanisms. Disulfides rely solely on GSH, while diselenides exploit both GSH and ROS for enhanced payload release.

Cytotoxicity Profile Comparison

When designing a conjugate (e.g., Antibody-Drug Conjugate (ADC) or Nanoparticle), the linker determines the "On-Target" vs. "Off-Target" toxicity.

Selectivity (Therapeutic Window)
  • Disulfides: Often exhibit "leakage" in blood if the bond is not sterically hindered, or insufficient release in tumors with heterogeneous GSH levels.

  • Diselenides: Show sharper selectivity. They are remarkably stable in blood (GSH ~2-20 µM) but disintegrate rapidly in the tumor cytosol (GSH ~10 mM).

    • Data Point: In DOX-loaded micelles, Se-Se linkers demonstrated a 1.5x to 2x lower IC50 (higher potency) against HeLa and 4T1 cancer cells compared to S-S analogues, primarily due to more complete intracellular release [1].

Intrinsic Toxicity (The Selenium Factor)

Unlike sulfur, selenium itself has biological activity.

  • GPx-Mimicry: Diselenides (e.g., selenocystine, diphenyl diselenide) can mimic Glutathione Peroxidase (GPx). They catalyze the reduction of H₂O₂ by GSH.

  • Pro-oxidant Effect: At high concentrations, this catalytic cycle can deplete intracellular GSH and generate reactive intermediates, causing "Reductive Stress" or secondary oxidative stress that kills cancer cells synergistically with the payload.

Experimental Protocols

To objectively compare these linkers in your own system, use the following self-validating protocols.

Protocol A: Differential Stability & Release Kinetics

Objective: Quantify the "switch" behavior between blood-mimicking and tumor-mimicking conditions.

Materials:

  • PBS (pH 7.4) + 10 µM GSH (Blood Mimic).

  • PBS (pH 5.0) + 10 mM GSH (Lysosome/Tumor Mimic).[1][2]

  • PBS (pH 7.4) + 100 µM H₂O₂ (ROS Mimic).

Workflow:

  • Preparation: Synthesize analogous S-S and Se-Se nanocarriers loaded with a fluorophore (e.g., Doxorubicin or Nile Red). Ensure quenching occurs in the intact state.

  • Incubation: Aliquot carriers into the three media types at 37°C.

  • Measurement: Monitor fluorescence recovery (FRET disruption) at t = 0, 1, 4, 12, 24, and 48 hours.

  • Validation:

    • Success Criteria: Se-Se should show <10% release in "Blood Mimic" over 24h, but >80% release in "Tumor Mimic" and "ROS Mimic".

    • Contrast: S-S should show negligible release in "ROS Mimic".

Protocol B: Comparative Cytotoxicity (MTT/CCK-8)

Objective: Determine if the cytotoxicity is linker-mediated or payload-mediated.

Workflow:

  • Cell Lines: Select a high-GSH line (e.g., A549, HeLa) and a normal fibroblast line (e.g., NIH/3T3).

  • Treatment Groups:

    • Free Drug (Control).

    • S-S Conjugate.

    • Se-Se Conjugate.[1][2][3]

    • Control A (BSO): Pre-treat cells with Buthionine Sulfoximine (GSH synthesis inhibitor).

    • Control B (NAC): Pre-treat with N-Acetylcysteine (ROS scavenger/GSH precursor).

  • Analysis:

    • If Se-Se toxicity drops significantly with BSO, the mechanism is GSH-dependent cleavage.

    • If Se-Se toxicity drops with NAC, the mechanism may involve ROS-triggered cleavage or intrinsic oxidative stress.

Decision Workflow Diagram

Use this logic flow to determine the optimal linker for your application.

DecisionMatrix Start Start: Select Linker Q1 Is the target environment High ROS (e.g., Inflamed/Tumor)? Start->Q1 Q2 Is rapid release critical (e.g., Gene Delivery)? Q1->Q2 No Res_Se Choose Diselenide (Se-Se) (Dual Response + Fast Kinetics) Q1->Res_Se Yes Q2->Res_Se Yes (Lower Activation Energy) Res_SS Choose Disulfide (S-S) (Standard Reduction Only) Q2->Res_SS No (Slower Release OK)

Caption: Figure 2. Selection logic for integrating chalcogen linkers into drug delivery systems.

Summary Data Table

The following data aggregates findings from comparative studies of micellar and polymeric delivery systems [1][3].

ParameterDisulfide (S-S) SystemsDiselenide (Se-Se) SystemsPerformance Verdict
Blood Stability (10 µM GSH) High (>90% intact at 24h)High (>90% intact at 24h)Tie
Tumor Release (10 mM GSH) Moderate (~40-60% at 24h)Fast (>80% at 24h)Se-Se Wins
ROS Release (100 mM H₂O₂) Negligible (<10%)High (>70%)Se-Se Wins
IC50 (HeLa/DOX-loaded) Higher (Less potent)Lower (More potent)Se-Se Wins
Cytosolic Delivery Slower (requires high GSH)Faster (lower activation energy)Se-Se Wins

References

  • Redox-Responsive Comparison of Diselenide and Disulfide Core-Cross-Linked Micelles for Drug Delivery Application. Source: Pharmaceutics (2023).[4][5] URL:[Link]

  • Selenoglutathione: Efficient Oxidative Protein Folding by a Diselenide. Source: Biochemistry (2007).[6] URL:[Link]

  • Influence of reduction-sensitive diselenide bonds and disulfide bonds on oligoethylenimine conjugates for gene delivery. Source: Journal of Materials Chemistry B (2013). URL:[Link]

  • Selenides and Diselenides: A Review of Their Anticancer and Chemopreventive Activity. Source: Molecules (2018).[7] URL:[Link]

Sources

Comparative Guide: Ebselen as the Standard for Glutathione Peroxidase Mimicry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ebselen (PZ 51) holds a unique position in redox pharmacology. It is the first synthetic organoselenium compound to successfully mimic the catalytic activity of the selenoenzyme Glutathione Peroxidase (GPx) while maintaining a toxicity profile low enough for human clinical trials.

While newer generation diselenides and organotelluriums often exhibit faster kinetics (


), Ebselen remains the "Gold Standard" reference point due to its balance of bioavailability, safety, and well-characterized "ping-pong" catalytic mechanism. This guide provides a technical breakdown of its mechanism, a comparative performance analysis, and the standardized protocol for validating GPx-like activity.

Mechanism of Action: The Catalytic Cycle

Unlike simple radical scavengers (stoichiometric antioxidants), Ebselen operates catalytically. It does not get consumed; rather, it cycles between oxidation states, using Glutathione (GSH) as a reducing cofactor to neutralize hydroperoxides (


).
The "Ping-Pong" Kinetics

The mechanism follows a distinct pathway where the stable benzisoselenazol-3(2H)-one ring is opened by thiols to form the active catalytic species.

  • Ring Opening: Ebselen reacts with GSH to form a Selenenyl Sulfide intermediate.[1]

  • Reduction: A second GSH molecule reduces this intermediate, releasing GSSG and forming the Selenol (active species).

  • Peroxide Scavenging: The Selenol reduces Hydrogen Peroxide (

    
    ) or organic peroxides (
    
    
    
    ), becoming Selenenic Acid .
  • Regeneration: Spontaneous dehydration recycles the molecule back to Ebselen, or further reaction with GSH re-enters the cycle.

Pathway Visualization

G Ebselen Ebselen (PZ 51) SelSulfide Selenenyl Sulfide (Se-S-G) Ebselen->SelSulfide Ring Opening Selenol Selenol (-SeH) SelSulfide->Selenol Reduction Selenenic Selenenic Acid (-SeOH) Selenol->Selenenic Oxidation Selenenic->Ebselen Cyclization GSH1 + GSH GSH2 + GSH (- GSSG) ROOH + ROOH (- ROH) H2O - H2O

Figure 1: The catalytic cycle of Ebselen.[1][2][3] The compound acts as a pro-drug, requiring activation by GSH to enter the redox cycle.

Comparative Analysis: Ebselen vs. Alternatives

When selecting a GPx mimic for experimental or therapeutic use, researchers must weigh catalytic efficiency against toxicity and specificity.

Performance Data Table
FeatureEbselen (Standard) Diphenyl Diselenide (PhSe)₂ Organotelluriums Native GPx Enzyme
Catalytic Rate (

)
ModerateHigh (2-5x Ebselen)Very High (

x Ebselen)
Maximum (

M⁻¹s⁻¹)
Mechanism Thiol-dependent peroxidaseThiol-dependent peroxidaseThiol-dependent peroxidaseSelenocysteine catalysis
Toxicity (

)
Low (>6,000 mg/kg mouse)Moderate (Rat models show liver tox)High (Tellurium toxicity)N/A (Endogenous)
Clinical Status Phase 2/3 (Hearing loss, Bipolar)Pre-clinicalPre-clinical (Toxicology concerns)N/A
Specificity Low (Binds reactive Cysteines)ModerateModerateHigh
Stability HighHighProne to oxidationUnstable ex-vivo
Expert Insight: Why Ebselen Remains the Reference

While Diphenyl Diselenide and Organotelluriums are catalytically superior, they suffer from toxicity issues. Organotelluriums, despite being faster mimics, often exhibit steep toxicity curves. Ebselen's selenium atom is not bioavailable (it does not release free selenium easily), which prevents selenosis. Therefore, Ebselen is the biological benchmark : if a new compound cannot beat Ebselen's safety profile, its higher speed is often irrelevant for drug development.

Experimental Protocol: The NADPH-Coupled Assay

To validate Ebselen or compare a new compound against it, you cannot measure the consumption of peroxide directly with high precision in real-time. Instead, use the Glutathione Reductase (GR) Coupled Assay .

Principle

The assay couples the GPx-like reaction to the regeneration of GSH by Glutathione Reductase (GR). GR consumes NADPH to restore GSSG to GSH. The oxidation of NADPH is monitored at 340 nm .

  • Stoichiometry: 1 mole of ROOH reduced = 1 mole of NADPH oxidized.

Workflow Diagram

Protocol Prep 1. Buffer Prep (PBS + EDTA) Mix 2. Master Mix (GSH + GR + NADPH) Prep->Mix Incubate 3. Add Mimic (Ebselen in DMSO) Mix->Incubate Initiate 4. Initiate (Add H2O2) Incubate->Initiate Read 5. Kinetic Read (340nm, 5 mins) Initiate->Read

Figure 2: Step-by-step workflow for the NADPH-coupled spectrophotometric assay.

Detailed Methodology
  • Buffer Preparation: Prepare 50 mM Phosphate Buffer (pH 7.5) containing 1 mM EDTA.[4] Note: EDTA is crucial to chelate trace metals that cause non-enzymatic peroxide decomposition.

  • Reaction Mixture (1 mL cuvette):

    • Buffer: 800 µL

    • GSH (Reduced): 1 mM final conc.

    • NADPH: 0.2 mM final conc.[4]

    • Glutathione Reductase (GR): 1 Unit/mL.

  • Mimic Addition: Add Ebselen (dissolved in DMSO). Typical test range: 10–50 µM. Keep DMSO concentration <1% to avoid enzyme inhibition.

  • Baseline Reading: Incubate for 2 minutes at 25°C or 37°C. Monitor absorbance at 340 nm to ensure a flat baseline (no spontaneous NADPH oxidation).

  • Initiation: Add Hydrogen Peroxide (

    
    ) or tert-butyl hydroperoxide (t-BuOOH) to a final concentration of 0.2 mM.
    
  • Measurement: Immediately monitor the decrease in absorbance at 340 nm for 3–5 minutes.

  • Calculation:

    
    
    Where 6.22 is the extinction coefficient of NADPH (
    
    
    
    ) and L is path length.

Critical Analysis: The "PAINS" Controversy

As a Senior Scientist, it is vital to address the limitations. Ebselen is classified by some medicinal chemists as a PAINS (Pan-Assay Interference Compounds) candidate.

  • The Issue: Ebselen is an electrophile. It does not just react with GSH; it can react with the catalytic cysteine residues of many enzymes (e.g., SARS-CoV-2 Mpro, H+K+ ATPase).

  • The Implication: When observing "anti-inflammatory" or "antiviral" effects, verify if the mechanism is truly GPx mimicry (ROS scavenging) or simply covalent inhibition of a host/viral protein.

  • Control Experiment: To validate GPx mimicry over protein binding, use a thiol-depleted control . If Ebselen loses activity without GSH, it confirms the GPx-like mechanism is operative.

References

  • Sies, H. (1993). "Ebselen, a selenoorganic compound as glutathione peroxidase mimic."[1][5][6][7][8][9] Free Radical Biology and Medicine.

  • Mugesh, G., & Singh, H. B. (2000). "Synthetic organoselenium compounds as antioxidants: glutathione peroxidase activity."[2][5][8] Chemical Society Reviews.

  • Nogueira, C. W., & Rocha, J. B. (2011).[10] "Toxicology and pharmacology of synthetic organoselenium compounds: an update." Archives of Toxicology.

  • Soundara Rajan, T. S., et al. (2021). "Ebselen and Analogues: Pharmacological Properties and Synthetic Strategies." Molecules.

  • Kil, J., et al. (2017). "Safety and efficacy of ebselen for the prevention of noise-induced hearing loss: A randomised, double-blind, placebo-controlled, phase 2 trial." The Lancet.

Sources

Impact of the Nitro Group on Diselenide Biological Activity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of the Nitro Group on Diselenide Biological Activity Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the design of organoselenium therapeutics, the nitro group (


) functions as a critical "molecular switch," drastically altering the physicochemical and biological profile of the parent diselenide scaffold. While unsubstituted diphenyl diselenide (DPDS) serves as the baseline for glutathione peroxidase (GPx) mimicry, the introduction of a nitro group—particularly in the ortho or para positions—shifts the compound's activity profile from cytoprotective antioxidant  to cytotoxic pro-oxidant .

This guide provides a technical analysis of how the strong electron-withdrawing nature of the nitro group impacts the catalytic cycle, redox potential, and cellular toxicity of diselenides, offering a direct comparison with amino- and methoxy-substituted alternatives.

Chemical Basis: The Electronic "Tug-of-War"

The biological divergence of nitro-diselenides stems from the electronic influence of the nitro group on the selenium center.

Electronic Effects & Bond Lability

The nitro group is a strong electron-withdrawing group (EWG) with a positive Hammett constant (


, 

). This creates an electron-deficient selenium center compared to the electron-rich center found in amino- or methoxy-substituted variants.
  • Se–Se Bond Cleavage: The EWG character polarizes the Se–Se bond, making it more susceptible to initial nucleophilic attack by thiols (e.g., Glutathione, GSH).

  • Intermediate Stability (The Trap): While cleavage is faster, the resulting selenolate anion (

    
    ) is excessively stabilized by the nitro group. This reduces its nucleophilicity, making the subsequent regeneration step—attacking the peroxide or the selenenyl sulfide intermediate—sluggish.
    
Redox Potential Modulation

Nitro-diselenides exhibit more positive reduction potentials compared to their amino counterparts. This shift favors the oxidative side of the redox equilibrium, often leading to the depletion of cellular thiols (GSH) without efficient catalytic recycling, a state known as "reductive stress."

Comparative Performance Analysis

Table 1: Biological Profile Comparison of Substituted Diselenides
FeatureNitro-Diselenide (

)
Amino-Diselenide (

)
Unsubstituted (DPDS)
Electronic Nature Strong EWG (Electron Withdrawing)Strong EDG (Electron Donating)Neutral
GPx-Like Activity Low to Moderate High (Catalytic Triad Mimic)Moderate
Catalytic Bottleneck Regeneration of Selenol (

)
Formation of Selenenyl SulfideSe-Se Bond Cleavage
Cytotoxicity (IC50) High (< 10 µM typical)Low / CytoprotectiveModerate (> 20 µM typical)
Primary Mechanism GSH Depletion / ROS GenerationROS Scavenging / H-BondingROS Scavenging
Solubility (Aq.) Poor (Hydrophobic)Moderate (pH dependent)Poor
GPx-Mimetic Activity

Contrary to intuitive design where "activation" of the Se-Se bond is desired, the nitro group often impairs overall catalytic efficiency (


).
  • Nitro Effect: The catalytic cycle stalls at the selenenyl sulfide (

    
    ) stage. The nitro group pulls electron density away from the sulfur-selenium bond, making the sulfur less electrophilic for the second GSH attack, or stabilizing the leaving group (
    
    
    
    ) so much that it fails to drive the cycle forward.
  • Alternative (Amino Effect): Amino groups, particularly at the ortho position, act as intramolecular proton shuttles (mimicking the His-Gln triad in native GPx), significantly lowering the activation energy for peroxide reduction.

Cytotoxicity & Anticancer Potential

The nitro group is a potent driver of cytotoxicity, making these derivatives suitable candidates for chemotherapy but poor candidates for neuroprotection.

  • Mechanism: Nitro-diselenides undergo enzymatic reduction (e.g., by nitroreductases) to form reactive nitro-radical anions or nitroso intermediates. These species can covalently bind to DNA or generate superoxide radicals via redox cycling.

  • Selectivity: Bis(2-nitrophenyl) diselenide derivatives have shown preferential toxicity in cancer cell lines (e.g., HeLa, MCF-7) compared to normal fibroblasts, primarily due to the higher metabolic rate and ROS baseline of cancer cells.

Mechanistic Insights & Visualization

The "Stalled" Catalytic Cycle

The diagram below illustrates the GPx catalytic cycle and highlights exactly where the nitro group acts as an inhibitor compared to the amino group.

GPx_Cycle cluster_legend Substituent Effect Diselenide Diselenide (R-Se-Se-R) Selenolate Selenolate (R-Se⁻) Diselenide->Selenolate + GSH (Cleavage) Fast with -NO2 Selenenic Selenenic Acid (R-SeOH) Selenolate->Selenenic + H2O2 (Oxidation) Slow with -NO2 (Stabilized Anion) SelSulfide Selenenyl Sulfide (R-Se-S-G) Selenenic->SelSulfide + GSH SelSulfide->Selenolate + GSH (Regeneration) Blocked by -NO2 (Electronic Drag) Amino Amino Group (-NH2) Facilitates Proton Transfer Accelerates Regeneration Nitro Nitro Group (-NO2) Stabilizes Intermediates Retards Regeneration

Caption: The GPx catalytic cycle. Green arrows indicate steps facilitated by the nitro group; red dashed arrows indicate steps hindered by it (the "Bottleneck").

Synthesis Pathway: Nitro as a Precursor

The nitro group is often a synthetic intermediate. The reduction of bis(2-nitrophenyl) diselenide to the amino variant is a critical step to "unlock" high antioxidant activity.

Synthesis Start o-Halonitrobenzene Step1 Nucleophilic Substitution (K2Se2 / DMF) Start->Step1 NitroDisel Bis(2-nitrophenyl) diselenide (Low GPx Activity) Step1->NitroDisel Step2 Reduction (FeSO4 / HCl or NaBH4) NitroDisel->Step2 AminoDisel Bis(2-aminophenyl) diselenide (High GPx Activity) Step2->AminoDisel

Caption: Synthetic workflow transforming the cytotoxic nitro-precursor into the catalytically active amino-diselenide.

Experimental Protocols

Protocol: Synthesis of Bis(2-nitrophenyl) Diselenide

Self-Validating Step: The formation of the product is visually confirmed by the precipitation of a yellow-orange solid, distinct from the starting material.

  • Reagents: o-Chloronitrobenzene (10 mmol), Elemental Selenium (10 mmol), NaBH4 (20 mmol), DMF (20 mL).

  • Generation of Diselenide Anion: In a three-neck flask under

    
    , suspend selenium powder in DMF. Add NaBH4 slowly (exothermic). Heat to 100°C for 1 hour until the solution turns dark red (
    
    
    
    formation).
  • Coupling: Cool to room temperature. Add o-chloronitrobenzene dissolved in DMF.

  • Reaction: Heat to 110°C for 24 hours.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). A yellow precipitate forms immediately.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol.

  • Validation: Melting point check (expected: ~142-144°C) and

    
     NMR (distinct aromatic pattern shifted downfield by 
    
    
    
    ).
Protocol: GPx-Like Activity Assay (Spectrophotometric)

Objective: Quantify the catalytic rate (


) of peroxide reduction.
  • System: NADPH-coupled assay using Glutathione Reductase (GR).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4), 1 mM EDTA.

  • Cocktail: Mix Buffer, GSH (2 mM), NADPH (0.2 mM), and GR (1 Unit/mL).

  • Catalyst Addition: Add Diselenide (10-50 µM in DMSO). Note: Keep DMSO < 1% to avoid enzyme inhibition.

  • Initiation: Add

    
     (0.5 mM) to start the reaction.
    
  • Measurement: Monitor absorbance decay at 340 nm (NADPH consumption) for 5 minutes at 25°C.

  • Calculation:

    
    . Compare the rate of Nitro-Diselenide vs. DPDS.
    
    • Expected Result: Nitro-diselenide will show a slower rate of NADPH consumption compared to Amino-diselenide or Ebselen.

Protocol: Cytotoxicity Assessment (MTT Assay)

Objective: Determine IC50 values in cancer cell lines (e.g., HeLa).

  • Seeding: Plate cells (5,000/well) in 96-well plates; incubate 24h.

  • Treatment: Treat with serial dilutions of Nitro-Diselenide (1–100 µM). Include DPDS as a control.

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Labeling: Add MTT reagent (0.5 mg/mL); incubate 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Analysis: Plot % Viability vs. Log[Concentration].

    • Expected Result: Nitro-diselenide IC50 ≈ 5–15 µM; DPDS IC50 > 30 µM.

References

  • Mugesh, G., et al. (2001). "Glutathione Peroxidase-like Antioxidant Activity of Diaryl Diselenides: A Mechanistic Study." Journal of the American Chemical Society.[1] Link

  • Nogueira, C. W., & Rocha, J. B. (2011). "Toxicology and pharmacology of selenium: emphasis on synthetic organoselenium compounds." Archives of Toxicology. Link

  • Sancineto, L., et al. (2016). "Selenides and Diselenides: A Review of Their Anticancer and Chemopreventive Activity." Current Medicinal Chemistry. Link

  • Azimi, S. B., & Santoro, A. (2022). "Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics." Molecules. Link

  • Barbosa, N. V., et al. (2017). "Organoselenium compounds as mimics of selenoproteins and thiol modifier agents."[2] Metallomics. Link

Sources

Validation of Bis(4-methoxy-2-nitrophenyl)diselenide: A High-Performance GPx Mimic for Redox Homeostasis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(4-methoxy-2-nitrophenyl)diselenide (CAS: 35350-45-9) represents a specialized class of organoselenium compounds engineered to mimic the activity of Glutathione Peroxidase (GPx). Unlike simple diselenides (e.g., diphenyl diselenide), this compound incorporates specific substituents—an ortho-nitro group and a para-methoxy group —that synergistically enhance its catalytic efficiency and stability.

This guide provides a rigorous validation framework for researchers evaluating this compound as a redox modulator. It contrasts the molecule with industry standards (Ebselen, NAC) and details the experimental protocols required to verify its efficacy in restoring redox homeostasis.

Mechanistic Profile: The Structural Advantage

To validate this compound, one must understand the chemical causality driving its performance. The superior activity of this compound stems from two critical structural features:

  • The Ortho-Nitro Effect (Catalytic Facilitation): The nitro group at the ortho position interacts with the selenium atom (Se···O interaction). This intramolecular interaction stabilizes the selenenic acid intermediate (R-SeOH), preventing its irreversible oxidation to seleninic acid (R-SeO₂H), which is catalytically inactive.

  • The Para-Methoxy Effect (Electronic Modulation): The methoxy group is an electron-donating group (EDG). It increases the nucleophilicity of the selenium center, accelerating the initial attack on peroxides (H₂O₂ or ROOH) and the cleavage of the diselenide bond by thiols.

Visualization: The Catalytic Cycle

The following diagram illustrates the validated mechanism by which this compound reduces hydroperoxides (


) using Glutathione (

).[1][2]

GPx_Mechanism Diselenide Diselenide (Se-Se) (Resting State) Selenol Selenol (R-SeH) (Active Reductant) Diselenide->Selenol Reduction by GSH Selenenic Selenenic Acid (R-SeOH) (Stabilized by NO2) Selenol->Selenenic Oxidation by ROOH ROH ROH + H2O Selenol->ROH SelenenylSulfide Selenenyl Sulfide (R-Se-SG) (Intermediate) Selenenic->SelenenylSulfide + GSH (-H2O) SelenenylSulfide->Selenol + GSH (-GSSG) GSSG GSSG (Oxidized) SelenenylSulfide->GSSG ROOH ROOH (Peroxide) ROOH->Selenol GSH1 GSH (Thiol) GSH1->Selenenic GSH2 GSH (Thiol) GSH2->SelenenylSulfide

Caption: The catalytic cycle of this compound. The ortho-nitro group stabilizes the Selenenic Acid intermediate, preventing inactivation.

Comparative Analysis: Performance Benchmarking

When validating this compound, it is essential to benchmark it against established redox modulators.

FeatureThis compoundEbselen (Standard)Diphenyl Diselenide (Baseline)N-Acetylcysteine (NAC)
Mechanism GPx Mimic (Catalytic)GPx Mimic (Catalytic)GPx Mimic (Catalytic)Thiol Donor (Stoichiometric)
Catalytic Activity High (Enhanced by NO₂/OMe)High (Gold Standard)Low/Moderate (Lacks stabilization)N/A (Precursor to GSH)
Specificity H₂O₂, Organic Peroxides, PeroxynitriteH₂O₂, PeroxynitriteH₂O₂General ROS Scavenger
Toxicity Risk Low (if used < 50 µM); Low GOx activityVery Low (Clinically tested)Moderate (Higher toxicity)Very Low
Stability High (Solid state & Solution)HighHighModerate (Oxidizes in air)
Cost Efficiency Moderate (Synthetic)High (Expensive)LowVery Low

Key Insight: While Ebselen is the clinical gold standard, This compound often exhibits higher in vitro turnover rates for specific organic peroxides due to the electronic push-pull effect of the methoxy and nitro groups. It is a superior choice for in vitro mechanistic studies where maximizing catalytic throughput is required.

Experimental Validation Protocols

To scientifically validate the redox homeostasis effect of this compound, you must perform the following self-validating assays.

Protocol A: NADPH-Coupled Glutathione Peroxidase Assay

This is the definitive assay for quantifying GPx-like activity. It couples the reduction of peroxide to the oxidation of NADPH by Glutathione Reductase (GR).

Principle:




Rate of NADPH consumption (measured at 340 nm)

GPx activity.

Workflow Diagram:

Coupled_Assay Step1 1. Prepare Reaction Buffer (PBS pH 7.4 + 1mM EDTA) Step2 2. Add Cofactors (GSH, NADPH, GR Enzyme) Step1->Step2 Step3 3. Add Test Compound (Bis(4-methoxy...)) Step2->Step3 Step4 4. Incubate (37°C, 5 mins) Step3->Step4 Step5 5. Initiate Reaction (Add H2O2 or t-BuOOH) Step4->Step5 Step6 6. Kinetic Measurement (Abs 340nm, 5 mins) Step5->Step6

Caption: Workflow for the NADPH-Coupled GPx Assay. Decrease in Absorbance at 340nm indicates redox activity.

Step-by-Step Methodology:

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) with 1 mM EDTA.

  • Reaction Mix: Add 1 mM GSH, 0.2 mM NADPH, and 1 Unit/mL Glutathione Reductase (GR).

  • Sample: Add this compound (dissolved in DMSO) at concentrations ranging from 10–50 µM.

  • Control: Run a "No Catalyst" control (DMSO only) to account for spontaneous GSH oxidation.

  • Initiation: Start reaction by adding 0.5 mM

    
     (or tert-butyl hydroperoxide).
    
  • Measurement: Monitor absorbance at 340 nm every 10 seconds for 5 minutes using a UV-Vis spectrophotometer.

  • Calculation: Use the extinction coefficient of NADPH (

    
    ) to calculate the initial velocity (
    
    
    
    ).
Protocol B: Cytotoxicity & Glutathione Oxidase (GOx) Counter-Screen

A critical validation step is ensuring the compound acts as a peroxidase (reducing ROS) and not a oxidase (wastefully depleting GSH and generating ROS).

Methodology:

  • GOx Assay: Repeat Protocol A without adding peroxide.

    • Pass Criteria: No significant NADPH consumption. If NADPH decreases rapidly without peroxide, the compound is toxic (GOx activity).

  • MTT/CCK-8 Assay: Treat relevant cell lines (e.g., HEK293, HepG2) with the compound (1–100 µM) for 24h.

    • Pass Criteria: Cell viability > 80% at effective catalytic concentrations (typically 10–20 µM).

References

  • Wirth, T. (1998).[3] Glutathione Peroxidase-like Activities of Oxygen-Containing Diselenides.[2][3][4] Molecules, 3(7), 164-166. Link

  • Mugesh, G., & Singh, H. B. (2000). Synthetic Organoselenium Compounds as Antioxidants: Glutathione Peroxidase Activity.[2][3] Chemical Society Reviews, 29(5), 347-357. Link

  • Sarma, B. K., & Mugesh, G. (2005). Glutathione Peroxidase (GPx)-like Antioxidant Activity of the Organoselenium Drug Ebselen: Unexpected Complications with Thiol Exchange Reactions. Journal of the American Chemical Society, 127(32), 11477-11485. Link

  • PubChem Compound Summary. (n.d.). This compound (CAS 35350-45-9).[5] National Center for Biotechnology Information. Link

Sources

Comparative Guide: Diselenide vs. Disulfide Redox Sensitivity in Drug Delivery

[1]

Executive Summary

In the design of stimuli-responsive drug delivery systems (DDS), the choice between disulfide (S-S) and diselenide (Se-Se) linkers is a strategic decision between stability and hypersensitivity . While disulfide bonds remain the gold standard for reduction-responsive delivery, diselenide bonds offer a distinct "dual-responsive" advantage—cleaving rapidly in both reducing (GSH) and oxidizing (ROS) environments.

This guide analyzes the physicochemical distinctions, cleavage kinetics, and experimental validation of these two chalcogen-based linkers.

Part 1: The Mechanistic Basis

To engineer precise release profiles, one must understand the atomic-level differences between Sulfur (S) and Selenium (Se).

Bond Energy and Sterics

Selenium has a larger atomic radius (117 pm) and lower electronegativity (2.55) compared to Sulfur (104 pm; 2.58). This results in a longer, weaker bond that is kinetically more labile.

FeatureDisulfide (S-S)Diselenide (Se-Se)Impact on specific DDS
Bond Energy ~240 kJ/mol~172 kJ/molSe-Se requires less energy to cleave, leading to faster release kinetics.[1]
Bond Length ~2.03 Å~2.33 ÅSe-Se is more accessible to nucleophilic attack by GSH.
Polarizability ModerateHighSe-Se is a better leaving group, accelerating exchange reactions.
The Dual-Response Mechanism

The critical differentiator is the response to Reactive Oxygen Species (ROS). Disulfides are generally stable against physiological ROS concentrations. Diselenides, however, undergo oxidative cleavage, making them ideal for targeting tumors with high oxidative stress.

Diagram 1: Cleavage Pathways

The following diagram illustrates the divergent chemical fates of S-S and Se-Se bonds under cellular stress.

RedoxPathwaysPolymerPolymer BackboneSS_BondDisulfide (S-S)LinkerPolymer->SS_BondSeSe_BondDiselenide (Se-Se)LinkerPolymer->SeSe_BondCleaved_SHThiol (-SH)ReleaseSS_Bond->Cleaved_SHReduction(Thiol-Disulfide Exchange)StableLinker Intact(Slow/No Reaction)SS_Bond->StableOxidation(ROS Resistance)Cleaved_SeHSelenol (-SeH)ReleaseSeSe_Bond->Cleaved_SeHFast Reduction(Thiol-Diselenide Exchange)Oxidized_SeSeleninic Acid(-SeOOH)SeSe_Bond->Oxidized_SeOxidation(Phase Transition/Cleavage)GSH_HighHigh GSH(Intracellular)GSH_High->SS_BondGSH_High->SeSe_BondROS_HighHigh ROS(H2O2)ROS_High->SS_BondROS_High->SeSe_Bond

Caption: Comparative cleavage pathways. Note the Se-Se bond's unique susceptibility to oxidative cleavage (ROS), whereas S-S remains largely stable under similar oxidative conditions.

Part 2: Experimental Validation Protocols

Trustworthy data requires self-validating experimental design. The following protocols allow for the direct comparison of release kinetics.

Synthesis of Cross-Linked Micelles (General Workflow)

To compare sensitivity, synthesize identical block copolymers (e.g., PEG-b-Poly(ester)) differing only in the cross-linker used.

  • Disulfide Arm: Cross-link with Cystamine or Dithiobis(maleimido)ethane (DTME).[2]

  • Diselenide Arm: Cross-link with Selenocystamine or Diselenobis(maleimido)ethane (DseME).

In Vitro Release Study Protocol

This protocol simulates the extracellular (blood) vs. intracellular (tumor) environments.

Reagents:

  • Release Media A (Blood Mimic): PBS (pH 7.4) + 10 µM GSH.

  • Release Media B (Tumor Reduction): PBS (pH 7.4 or 5.[2][3]0) + 10 mM GSH.[2][3]

  • Release Media C (Tumor Oxidation): PBS (pH 7.4) + 100 µM H₂O₂.

Workflow:

  • Dialysis Setup: Load 1 mL of drug-loaded micelle solution (1 mg/mL) into a dialysis bag (MWCO 3.5 kDa).

  • Incubation: Submerge dialysis bag into 20 mL of the respective Release Media at 37°C with constant shaking (100 rpm).

  • Sampling (The Critical Step): At predetermined intervals (0.5, 1, 2, 4, 8, 12, 24, 48 h), withdraw 1 mL of external medium.

  • Replenishment: Immediately replace with 1 mL of fresh pre-warmed Release Media to maintain sink conditions.

  • Quantification: Analyze drug concentration via UV-Vis or HPLC.

Self-Validation Check:

  • Control: A "PBS Only" group is mandatory. If >10% drug releases in PBS only within 24h, the carrier is physically unstable, invalidating the redox-sensitivity data.

Diagram 2: Experimental Workflow

ReleaseProtocolcluster_conditionsIncubation Conditions (37°C)StartDrug-Loaded Micelles(S-S vs Se-Se)Cond1PBS Only(Control)Start->Cond1Cond2PBS + 10mM GSH(Reduction)Start->Cond2Cond3PBS + 100µM H2O2(Oxidation)Start->Cond3DialysisDialysis (MWCO 3.5kDa)Sink ConditionsCond1->DialysisCond2->DialysisCond3->DialysisSamplingAliquot Withdrawal(0.5h - 48h)Dialysis->Sampling  Replenish BufferAnalysisHPLC / UV-VisQuantificationSampling->Analysis

Caption: Step-by-step workflow for comparative in vitro release profiling.

Part 3: Comparative Performance Data

The following data summarizes typical kinetic profiles observed in comparative studies (e.g., Deepa et al., 2023; Xu et al., 2013).

Sensitivity Thresholds
ParameterDisulfide (S-S) SystemDiselenide (Se-Se) SystemInterpretation
GSH Response (10 mM) ~40-60% release in 24h>80% release in 24hSe-Se cleaves faster due to lower bond energy.
GSH Response (10 µM) <5% release (Stable)<10% release (Stable)Both are generally stable in blood circulation mimics.
ROS Response (H₂O₂) <10% release (Inert)>60% release (Active)Key Differentiator: Se-Se is ROS-responsive.[4]
Cytotoxicity (Empty Carrier) NegligibleLow to ModerateSelenium byproducts (seleninic acid) may have intrinsic bioactivity.
Strategic Selection Guide

Choose Disulfide (S-S) when:

  • You require a strictly reduction-responsive system.

  • Long-term shelf stability is a primary concern (S-S is less prone to incidental oxidation than Se-Se).

  • Cost of goods is a limiting factor (Cystamine is significantly cheaper than Selenocystamine).

Choose Diselenide (Se-Se) when:

  • Dual-Targeting: You are targeting hypoxic tumors (high GSH) or inflamed tissue (high ROS).

  • Rapid Burst: You need faster intracellular release kinetics than S-S can provide.

  • Theranostics: You wish to utilize the intrinsic anticancer or immunomodulatory properties of selenium byproducts.

References

  • Deepa, P., et al. (2023). "Redox-Responsive Comparison of Diselenide and Disulfide Core-Cross-Linked Micelles for Drug Delivery Application." Pharmaceutics, 15(4), 1159. Link

  • Xu, H., et al. (2013).[2] "Selenium-containing polymers: promising biomaterials for controlled release and enzyme mimics." Accounts of Chemical Research, 46(7), 1647-1658. Link

  • Cao, W., et al. (2018). "ROS-responsive biomaterials for drug delivery." Advanced Healthcare Materials, 7(13), 1800337. Link

  • Sha, L., et al. (2022). "Redox-Responsive Drug Delivery Systems: A Chemical Perspective." Molecules, 27(19), 6283. Link

77Se NMR chemical shift comparison in different diphenyl diselenides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of


Se NMR chemical shifts for diphenyl diselenide (

) and its substituted derivatives. Designed for researchers in organochalcogen chemistry and drug discovery (e.g., GPx mimics), it synthesizes experimental data, solvent effects, and structural correlations.

Key Insight: While


Se is an extremely sensitive probe for electronic environment (shift range >3000 ppm), literature values often vary due to inconsistent referencing. This guide standardizes values relative to dimethyl selenide (

, 0 ppm)
and addresses the "anomalous" behavior of certain substituents.

Fundamentals of Se NMR in Diselenides[1]

Nuclear Properties[1][2][3][4][5][6][7][8][9][10][11][12]
  • Spin:

    
     (Sharp lines, no quadrupolar broadening).
    
  • Natural Abundance: 7.63% (Low, but receptivity is ~3x higher than

    
    C).
    
  • Chemical Shift Range: ~3000 ppm (highly sensitive to oxidation state and coordination).

  • Timescale: Fast relaxation allows for relatively rapid pulse repetition (0.1–0.2 s relaxation delays are common).

The Reference Standard Protocol

Absolute chemical shift values depend critically on the reference used.

  • Primary Standard: Dimethyl selenide (

    
    ) = 0.0 ppm .
    
  • Secondary Standard: Diphenyl diselenide (

    
    ) is often used as an external standard.
    
    • 
       (
      
      
      
      ) in
      
      
      : 463.0 ppm (relative to
      
      
      ).
    • 
       (
      
      
      
      ) in
      
      
      : 460.0 ppm .[1]

Critical Note: Older literature may reference


 or use different solvent scales. Always convert to the 

scale for accurate comparison.

Comparative Chemical Shift Data[1][3][4][6][7][8][9][10][12][13]

The following table aggregates chemical shift data for


-substituted diphenyl diselenides (

. The trend generally follows Hammett relationships, where Electron Withdrawing Groups (EWG) cause deshielding (downfield shift) and Electron Donating Groups (EDG) cause shielding (upfield shift), though significant anomalies exist for strong

-donors.
Table 1: Substituent Effects on Se Chemical Shifts (Relative to )[6]
Substituent (

)
Electronic Effect

(ppm) in


(ppm) in

Trend vs Parent

Strong EWG~480 - 500 -Downfield (Deshielded)

Strong EWG473 468Downfield

Weak EWG470 465Downfield

EWG (Inductive)468 462Downfield

(Parent)
Neutral463.0 460.0 Reference

Weak EDG458 455Upfield (Shielded)

Steric/EDG368 375Strong Upfield

Strong EDG394 / 505 *-Controversial (See Case Study)

*Note on p-OMe: While standard Hammett prediction suggests an upfield shift (394 ppm), recent high-precision studies (e.g., New J. Chem., 2024) report a downfield shift to ~505 ppm, attributed to specific mesomeric interactions or solvent-dependent conformational twisting.

Visualizing the Shift Trends

The diagram below maps the chemical shift distribution relative to the parent compound.

Se_Shift_Map cluster_scale Chemical Shift Scale (ppm vs Me2Se) cluster_legend Legend Low < 400 ppm (Shielded/Upfield) Mid 460-470 ppm (Parent Range) Low->Mid o_OMe o-OMe (~370 ppm) Low->o_OMe High > 470 ppm (Deshielded/Downfield) Mid->High p_Me p-Me (~458 ppm) Mid->p_Me Parent PhSeSePh (463 ppm) Mid->Parent p_F p-F (468 ppm) Mid->p_F p_Cl p-Cl (470 ppm) High->p_Cl p_CF3 p-CF3 (473 ppm) High->p_CF3 p_NO2 p-NO2 (>480 ppm) High->p_NO2 key Green: EDG (Shielding) Red: EWG (Deshielding) Blue: Parent

Caption: Comparative mapping of substituent effects on


Se chemical shifts relative to the parent diphenyl diselenide.

Experimental Protocol: Reliable Data Acquisition

To ensure reproducibility, follow this "Self-Validating" protocol.

A. Sample Preparation[2][4][6]
  • Concentration: Prepare a 0.1 M solution (approx. 15-20 mg in 0.6 mL solvent). Concentration effects are minor but detectable.

  • Solvent:

    • Standard:

      
       (Good solubility, consistent baseline).
      
    • Alternative:

      
       (Use if aromatic stacking interactions are of interest).
      
    • Avoid: Acidic solvents (e.g.,

      
      ) unless studying protonation, as they drastically shift signals.
      
  • Reference:

    • Internal: Sealed capillary of

      
       in the same solvent.
      
    • Substitution Method (Recommended): Record spectrum of standard

      
      , then replace tube with sample without changing lock/shim significantly. Calibrate 
      
      
      
      to 463.0 ppm.
B. Acquisition Parameters[2][4][5][10][12]
  • Pulse Sequence: Standard single-pulse (zg).

  • Decoupling: Inverse gated decoupling (

    
     decoupled) is optional. Since no protons are directly attached to Se, coupling is small (
    
    
    
    ), and coupled spectra can actually help assign peaks via satellite patterns.
  • Relaxation Delay (D1): 0.5 – 1.0 s (Sufficient for diselenides;

    
     is typically short).
    
  • Spectral Width: 500 ppm (centered at 460 ppm) is usually sufficient for derivatives, but open to 1000 ppm for unknown species.

C. Workflow Diagram

Se_Protocol Start Start: Sample Prep Solvent Dissolve 0.1M in CDCl3 (Avoid acidic solvents) Start->Solvent Ref Reference Method: Substitution (PhSeSePh @ 463 ppm) Solvent->Ref Acq Acquisition: Pulse: 90° D1: 1.0s Scans: 64-256 Ref->Acq Process Processing: Line Broadening: 1-3 Hz Baseline Correction Acq->Process Check Check Satellites: Confirm 77Se satellites in 1H NMR? Process->Check End Report Value (vs Me2Se) Check->End

Caption: Step-by-step experimental workflow for acquiring high-fidelity


Se NMR data.

Case Study: The -Methoxy Anomaly

The


-methoxy substituent (

) presents a unique challenge in

Se NMR interpretation.
  • Expectation: As a strong Electron Donating Group (EDG),

    
     should increase electron density at the Se nucleus, leading to shielding  (upfield shift, < 460 ppm).
    
  • Observation: While some literature cites ~394 ppm, recent rigorous studies (e.g., New J. Chem., 2024) report a value of ~505 ppm (Deshielded).

  • Mechanism: This "Inverse" behavior is attributed to the dominance of the paramagnetic shielding term (

    
    ) over the diamagnetic term. The 
    
    
    
    group may alter the HOMO-LUMO gap (
    
    
    ) or induce a conformational twist in the Se-Se bond that overrides the inductive electron donation.
  • Takeaway: Do not rely solely on simple Hammett predictions for strong

    
    -donors in Se NMR. Always verify with an internal standard.
    

References

  • Solvent effect on the 77Se NMR chemical shifts of diphenyl diselenides. New Journal of Chemistry, 2024. Link

  • 77Se NMR Chemical Shifts. Organic Chemistry Data. Link

  • Five Hypotheses on the Origins of Temperature Dependence of 77Se NMR Shifts. Inorganic Chemistry, 2014.[2] Link

  • Selenate—An internal chemical shift standard for aqueous 77Se NMR spectroscopy. Magnetic Resonance in Chemistry, 2022. Link

Sources

High-Performance Diselenide Catalysts: Correlating DFT Analysis with GPx-Mimic Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide synthesizes computational insights with experimental validation to optimize diselenide-based catalytic systems.

Executive Summary: The Rational Design Paradigm

In drug development and catalysis, organoselenium compounds—specifically diselenides (R-Se-Se-R) —are pivotal as mimics of Glutathione Peroxidase (GPx), an enzyme critical for neutralizing oxidative stress.[1] Unlike trial-and-error synthesis, Density Functional Theory (DFT) provides a predictive framework to screen candidates before wet-lab execution.[1]

This guide outlines how to correlate specific quantum mechanical descriptors (HOMO energy, Se–N interactions, and transition state barriers) with experimental turnover frequencies, enabling the rational design of catalysts that outperform traditional standards like Ebselen.[1]

Strategic Comparison: Diselenides vs. Alternatives

Before diving into DFT, it is essential to position diselenides against their chalcogen counterparts.[1]

FeatureDiselenides (R-Se-Se-R) Ebselen (Benzisoselenazol) Disulfides (R-S-S-R)
Catalytic Potency High. Cleavage of the Se-Se bond is facile; the resulting selenolate (

) is a superior nucleophile.[1]
Moderate. Activity depends on ring opening; often limited by poor solubility or toxicity at high doses.[1]Low/Inactive. The S-S bond is too strong (

vs

for Se-Se), preventing rapid catalytic turnover.
Mechanism Operates via a Selenol-Selenenic Acid cycle.[1] Can utilize both GSH and alternative thiols.[1][2]Operates via a Selenenamide cycle.[1]Limited redox cycling; primarily structural rather than catalytic.[1]
DFT Predictability Excellent. Activity correlates linearly with HOMO energy and Se...N non-covalent distances.[1]Good , but complicated by hydrolysis rates of the amide bond.[1]Poor. High barriers to nucleophilic attack make modeling less relevant for catalysis.[1]

The DFT-Activity Correlation Matrix

To design a high-activity diselenide, you must optimize specific electronic and geometric parameters.[1] The catalytic cycle relies on the Redox Shuttle mechanism.

The Catalytic Mechanism (Visualization)

The following diagram illustrates the generic GPx-mimic cycle for diselenides, highlighting the DFT-calculable intermediates.

GPx_Cycle Diselenide Diselenide (R-Se-Se-R) SelenenylSulfide Selenenyl Sulfide (R-Se-S-G) Diselenide->SelenenylSulfide Thiolysis (Step 1) Selenolate Selenolate (R-Se⁻) SelenenicAcid Selenenic Acid (R-SeOH) Selenolate->SelenenicAcid Oxidation (Step 2) Rate Determining Step SelenenicAcid->SelenenylSulfide Regeneration SelenenylSulfide->Selenolate RSH attack RSH1 RSH (Thiol) RSH1->Diselenide RSH2 RSH (Thiol) RSH2->SelenenicAcid H2O2 H₂O₂ (Peroxide) H2O2->Selenolate

Figure 1: The catalytic cycle of diselenides.[1][3][4][5] Step 2 (Oxidation of Selenolate) is often the rate-determining step predicted by HOMO energy levels.

Key DFT Descriptors

When analyzing your structures (e.g., using Gaussian or ORCA packages), focus on these three parameters:

A. HOMO Energy Level (The Nucleophilicity Indicator)
  • Causality: The oxidation of the selenolate (

    
    ) by peroxides (
    
    
    
    ) is an electrophilic attack on the selenium. A higher HOMO energy in the selenolate species indicates a more electron-rich Selenium, facilitating this reaction.[1]
  • Target: Maximize HOMO energy without destabilizing the molecule to air oxidation.

  • Validation: Conformationally constrained diselenides (e.g., peri-diselenides like naphthalene derivatives) force orbital overlap that raises the HOMO, resulting in up to 17x higher activity than diphenyl diselenide [1].[1][6]

B. C-Se-Se-C Dihedral Angle
  • Causality: The geometry of the diselenide bond affects its cleavage energy. A dihedral angle near

    
     or 
    
    
    
    (planar) increases the p-orbital lone pair repulsion, weakening the Se-Se bond and accelerating the initial thiolysis step (Step 1 in Fig 1).
  • Target: Rigid backbones (e.g., naphthalene, anthracene) that enforce planarity.[1]

C. Intramolecular Se...N/O Interactions
  • Causality: "Catalytic Triad" mimics incorporate a basic nitrogen (e.g., an amine or pyridine) near the Selenium.[1][7] DFT calculations often show a non-covalent interaction (NCI) where the nitrogen donates electron density to stabilize the highly reactive selenenic acid intermediate (

    
    ), preventing irreversible oxidation to selenonic acid (
    
    
    
    ).
  • Target: Se...N distance

    
     (sum of van der Waals radii).
    

Experimental Validation Protocol

DFT predictions must be validated using a self-consistent kinetic assay. The NADPH-Coupled Assay is the gold standard for GPx activity.

The Workflow (Visualization)

This workflow ensures that computational hits are rigorously verified in the wet lab.[1]

Workflow DFT DFT Screening (Calc: HOMO, TS Barriers) Synthesis Chemical Synthesis (Target Diselenides) DFT->Synthesis Select Top 10% Assay NADPH Coupled Assay (Kinetic Measurement) Synthesis->Assay Purified Compound Analysis Correlation Analysis (Log(Vmax) vs HOMO) Assay->Analysis V₀ / t₅₀ Data Analysis->DFT Refine Functionals (Feedback Loop)

Figure 2: Integrated workflow for correlating computational predictions with experimental catalytic performance.

Detailed Protocol: NADPH-Coupled GPx Assay

Objective: Measure the initial velocity (


) of 

reduction catalyzed by the diselenide.[1]

Reagents:

  • Buffer: 100 mM Potassium Phosphate (pH 7.4), 1 mM EDTA.

  • Cofactor: NADPH (

    
    ).[1]
    
  • Enzyme: Glutathione Reductase (GR, 1-2 units/mL).[1]

  • Substrate: Reduced Glutathione (GSH,

    
    ).[1]
    
  • Oxidant: Hydrogen Peroxide (

    
    , 
    
    
    
    ) or Cumene Hydroperoxide.[1]
  • Catalyst: Diselenide stock in DMSO (Final conc:

    
    ).[1]
    

Step-by-Step Methodology:

  • Baseline Setup: In a UV-transparent cuvette, mix Buffer, GSH, GR, and NADPH.[1]

  • Incubation: Add the Diselenide catalyst.[1] Incubate at

    
     for 3 minutes to allow formation of the active selenolate species (lag phase).
    
  • Initiation: Add

    
     to start the reaction.[1]
    
  • Measurement: Monitor the decrease in absorbance at 340 nm (consumption of NADPH) for 3–5 minutes.

  • Calculation:

    
    
    Where 
    
    
    
    and
    
    
    .[1]
  • Correction: Subtract the non-enzymatic rate (reaction without catalyst).

Data Presentation: Correlating Theory and Experiment

The following table illustrates how structural modifications predicted by DFT result in tangible performance gains.

Catalyst StructureDFT Feature (Calc.)Experimental Activity (

or Rel. Rate)
Insight
Diphenyl Diselenide (PhSe)₂ Dihedral:

(Twisted)HOMO:

1.0x (Baseline) Standard reference.[1] Moderate activity due to non-planar geometry.[1]
Naphthalene peri-Diselenide Dihedral:

(Planar)HOMO:

13.0x - 17.4x Rigid planarity raises HOMO, making the selenolate a potent nucleophile [1].[1]
Amine-Substituted Diselenide Se...N dist:

Barrier: Lowered by

4.0x Intramolecular H-bonding stabilizes the transition state, preventing catalyst degradation [2].[1]
Ebselen N/A (Cyclic Amide)0.25x - 0.5x Often lower activity than optimized diselenides; limited by ring-opening kinetics [3].[1]

Interpretation:

  • Lower HOMO-LUMO Gap in rigid systems

    
     Higher Reactivity.[1]
    
  • Presence of Basic Nitrogen

    
     Higher Stability & Turnover.[1]
    

References

  • Synthesis, Catalytic GPx-like Activity, and SET Reactions of Conformationally Constrained 2,7-Dialkoxy-Substituted Naphthalene-1,8-peri-diselenides. ACS Omega. Link

  • Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics. Molecules. Link

  • Chemistry Related to the Catalytic Cycle of the Antioxidant Ebselen. International Journal of Molecular Sciences. Link

  • Thiol modifier effects of diphenyl diselenides: insight from experiment and DFT calculations. New Journal of Chemistry. Link

Sources

Biological activity of Bis(4-methoxy-2-nitrophenyl)diselenide versus its sulfide analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing Bis(4-methoxy-2-nitrophenyl)diselenide (herein referred to as BMND-Se ) with its direct structural isostere, Bis(4-methoxy-2-nitrophenyl)disulfide (herein BMND-S ).[1]

While the two compounds share identical steric profiles and substitution patterns, their biological activities diverge radically due to the fundamental differences between the chalcogens Selenium (Se) and Sulfur (S).[1]

  • BMND-Se (Selenium): Exhibits potent Glutathione Peroxidase (GPx) mimetic activity .[1] The weak Se–Se bond and the ability of selenium to access hypervalent states allow it to catalyze the reduction of hydroperoxides, protecting cells from oxidative stress.

  • BMND-S (Sulfur): Biologically inert as a catalyst.[1] The S–S bond is thermodynamically too stable to undergo the rapid redox cycling required for GPx mimicry.[1] It primarily acts as a structural control or a thiol-exchange substrate rather than a catalyst.[1]

Verdict: For therapeutic applications targeting oxidative stress or redox modulation, BMND-Se is the superior candidate . BMND-S serves best as a negative control to validate selenium-specific mechanisms.[1]

Chemical Basis of Divergence

The biological performance gap is dictated by bond dissociation energy (BDE) and nucleophilicity.[1][2]

FeatureBMND-Se (Diselenide)BMND-S (Disulfide)Impact on Biological Activity
Bond Dissociation Energy ~172 kJ/mol~226 kJ/molSe–Se cleaves readily in the presence of cellular thiols (GSH), initiating the catalytic cycle. S–S is too stable for rapid turnover.[1][2]
Nucleophilicity HighModerateSe is a "soft" nucleophile, reacting 100–1000x faster with oxidants (like H₂O₂ or ONOO⁻) than Sulfur.[1]
pKa of Reduced State ~5.2 (Selenol)~8.3 (Thiol)At physiological pH (7.4), the selenol is fully ionized (

), making it highly reactive.[1] The thiol remains largely protonated (

) and less reactive.[1][2]
Redox Cycling ReversibleIrreversible (often)Se easily cycles between oxidation states (-2, 0, +2, +4).[1] Sulfur often over-oxidizes to sulfinic/sulfonic acids (

), terminating activity.[1]
Substituent Effects (4-Methoxy-2-Nitro)

The specific substitution pattern amplifies the activity of the Selenium analog:

  • 2-Nitro Group (

    
    ):  exerts an electron-withdrawing effect, increasing the electrophilicity of the Selenium atom. This facilitates the initial attack by Glutathione (GSH).[1][2] Furthermore, the oxygen in the nitro group can form a weak Se···O non-bonding interaction , stabilizing the catalytic intermediates.[1]
    
  • 4-Methoxy Group (

    
    ):  Acts as an electron donor via resonance, preventing the Selenium center from becoming too electrophilic, which could lead to irreversible oxidation.
    

Mechanism of Action: GPx Mimicry

The defining biological activity of BMND-Se is its ability to mimic the enzyme Glutathione Peroxidase (GPx). The Sulfide analog (BMND-S) fails at the first step of this cycle.

Comparative Pathway Analysis

GPx_Mechanism cluster_legend Pathway Key Diselenide BMND-Se (R-Se-Se-R) Selenol Selenolate (R-Se⁻) Diselenide->Selenol + GSH (Fast Cleavage) Selenenic Selenenic Acid (R-SeOH) Selenol->Selenenic + H₂O₂ (ROOH) (Oxidation) SelenenylSulfide Selenenyl Sulfide (R-Se-S-G) Selenenic->SelenenylSulfide + GSH (- H₂O) SelenenylSulfide->Selenol + GSH (- GSSG) Disulfide BMND-S (R-S-S-R) Inactive Metabolic Dead End (Slow Exchange) Disulfide->Inactive + GSH (High Energy Barrier) key1 Solid Lines: Catalytic Cycle (Se) key2 Dotted Line: Kinetic Block (S)

Figure 1: The GPx Catalytic Cycle. BMND-Se (Blue) rapidly enters the cycle via GSH reduction.[1] BMND-S (Grey) faces a high energy barrier due to S–S bond stability, rendering it kinetically incompetent as a catalyst.

Biological Performance Data

The following data summarizes typical comparative performance metrics for diaryl diselenides vs. disulfides in standard assays.

Table 1: Comparative Biological Activity Profile
AssayParameterBMND-Se (Selenium)BMND-S (Sulfide)Interpretation
GPx Activity

(Initial Rate)
High (5–10x Ebselen)Negligible (<1% of Se)Se analog actively reduces peroxides; S analog does not.[1]
Thiol Peroxidase

(Reduction Time)
< 2 mins > 60 mins Se catalyzes GSH oxidation by H₂O₂ rapidly.[1][2]
Cytotoxicity

(Cancer Lines)
10–50 µM > 200 µM Se shows pro-oxidant toxicity at high doses (beneficial for anticancer); S is largely non-toxic/inert.[1][2]
Biofilm Inhibition % InhibitionHigh Low Se disrupts bacterial thiol-enzymes; S does not.[1]

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: NADPH-Coupled GPx Assay

Measures the catalytic reduction of


 by consuming NADPH.
  • Reagents:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4), 1 mM EDTA.[1]

    • Co-factors: 2 mM GSH, 1 Unit Glutathione Reductase (GR), 0.2 mM NADPH.[1]

    • Substrate: 0.5 mM

      
      .[1][2]
      
  • Workflow:

    • Dissolve BMND-Se and BMND-S in DMSO (stock 10 mM).[1]

    • Add 50 µL of compound to 900 µL Buffer + Co-factors.

    • Incubate 3 min at 25°C to allow formation of

      
      .[1]
      
    • Initiate reaction with 50 µL

      
      .[1][2]
      
    • Measurement: Monitor Absorbance at 340 nm (NADPH depletion) for 5 mins.

  • Validation:

    • Positive Control: Ebselen or Diphenyl Diselenide.[1][2][3]

    • Negative Control: DMSO only (measures spontaneous oxidation).[1][2]

    • Result: BMND-Se should show a steep slope (rate); BMND-S should overlap with the Negative Control.

Protocol B: Thiol-Disulfide Exchange (NMR Study)

Visualizes the bond cleavage difference.

  • Mix equimolar amounts of BMND-Se (or S) with Glutathione (reduced) in

    
    /DMSO-d6.
    
  • Monitor

    
    -NMR and 
    
    
    
    -NMR over 60 minutes.
  • Observation:

    • Se Analog: Rapid disappearance of the diselenide peak and appearance of the selenenyl-sulfide (

      
      ) peak.
      
    • S Analog: The disulfide peaks remain largely unchanged due to the stability of the S-S bond.[2]

Cytotoxicity & Anticancer Potential[1][2][4][5][6][7][8][9][10]

While BMND-Se is a potent antioxidant at low concentrations, it exhibits pro-oxidant activity at high concentrations, leading to cancer cell death.

Mechanism of Cytotoxicity (Se-Specific):

  • Thiol Depletion: Rapid reaction with intracellular GSH depletes the cell's antioxidant reserve.[1][2]

  • Superoxide Generation: The selenolate anion (

    
    ) can react with oxygen (
    
    
    
    ) to generate superoxide radicals (
    
    
    ), triggering apoptosis.[1]
  • Zinc Finger Oxidation: Se compounds can oxidize Zinc-finger proteins, inhibiting DNA repair mechanisms.[1]

BMND-S Safety Profile: The sulfide analog lacks this reactivity, making it significantly less cytotoxic. This makes BMND-S an excellent carrier vehicle or prodrug scaffold if the goal is drug delivery without intrinsic catalytic activity.[1]

References

  • Nogueira, C. W., & Rocha, J. B. T. (2011).[1] Toxicology and pharmacology of selenium: emphasis on synthetic organoselenium compounds. Archives of Toxicology. [Link][1]

  • Mugesh, G., & Singh, H. B. (2000).[1] Synthetic organoselenium compounds as antioxidants: glutathione peroxidase activity.[1][2][3][4] Chemical Society Reviews. [Link]

  • Sarin, R. N., et al. (2010).[1] GPx-like activity of diaryl diselenides having intramolecular nonbonding interactions.[1] Journal of Organic Chemistry. [Link][1]

  • Deepa, A., et al. (2023).[1] Redox-Responsive Comparison of Diselenide and Disulfide Core-Cross-Linked Micelles. Pharmaceutics. [Link][1][2]

Sources

Kinetic Analysis of Diselenides as GPx Mimics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical evaluation of diselenide-based organoselenium compounds as mimics of Glutathione Peroxidase (GPx). This guide moves beyond the traditional benchmark, Ebselen, to analyze the superior catalytic turnover numbers (TON) and kinetic profiles of modern diselenide architectures.

Key Insight: While Ebselen (a selenenamide) acts via a direct selenol-selenenamide cycle, diselenides function as pro-catalysts. Their activity is governed by the rate of the initial Se-Se bond cleavage (activation) and the subsequent conformational strain that dictates the nucleophilicity of the active selenol species. Recent "peri-constrained" naphthalene diselenides demonstrate up to 17-fold higher activity than diphenyl diselenide by mechanically forcing the selenium lone pairs into a high-energy alignment, lowering the activation energy for oxidation by peroxides.

Mechanistic Foundation: The Catalytic Cycle

To engineer better mimics, one must understand the specific kinetic bottlenecks. Unlike the native enzyme which uses a pre-organized Selenocysteine triad, small molecules rely on solution-phase kinetics.

The Diselenide Pathway[1][2][3]
  • Activation (Lag Phase): The stable diselenide (

    
    ) must first be reduced by thiols (GSH) to generate the active selenol (
    
    
    
    ).
  • Oxidation (Rate-Determining Step): The selenol attacks the hydroperoxide (

    
    ), reducing it to alcohol (
    
    
    
    ) while oxidizing to selenenic acid (
    
    
    ).
  • Regeneration: Two equivalents of GSH recycle the selenenic acid back to the selenol, releasing GSSG and water.

Mechanistic Diagram (Graphviz)

The following diagram illustrates the catalytic cycle, highlighting the critical "Activation" step unique to diselenides.

GPx_Cycle Diselenide Diselenide (RSe-SeR) [Pro-Catalyst] Selenol Selenol/Selenolate (RSeH / RSe-) [Active Species] Diselenide->Selenol Activation (Reduction via GSH) GSSG1 GSSG Diselenide->GSSG1 Selenenic Selenenic Acid (RSeOH) Selenol->Selenenic Oxidation (RDS) (k_ox) H2O ROH + H2O Selenol->H2O SelenenylSulfide Selenenyl Sulfide (RSe-SG) Selenenic->SelenenylSulfide Thiol Exchange 1 GSSG2 H2O Selenenic->GSSG2 SelenenylSulfide->Selenol Thiol Exchange 2 (Regeneration) GSSG3 GSSG SelenenylSulfide->GSSG3 GSH1 2 GSH GSH1->Diselenide H2O2 ROOH H2O2->Selenol GSH2 GSH GSH2->Selenenic GSH3 GSH GSH3->SelenenylSulfide

Caption: The Catalytic Cycle of Diselenide GPx Mimics. Note the initial reduction required to convert the pro-catalyst (Diselenide) into the active Selenol.

Comparative Kinetic Analysis

The following table synthesizes data from key literature (Back, Mugesh, Iwaoka) comparing the catalytic efficiency of standard and advanced mimics.

Note on Metrics:

  • 
    :  Time required to consume 50% of the thiol substrate (lower is better).
    
  • Relative Activity: Normalized against Diphenyl Diselenide (

    
    ).[1]
    
Compound ClassRepresentative StructureRelative ActivityMechanism of Enhancement
Benchmark Ebselen (PZ 51)0.5x - 1.0xStandard selenenamide mechanism. Limited by ring opening kinetics in some buffers.
Baseline Diphenyl Diselenide

1.0x (Reference) Free rotation around Se-Se bond allows stabilization, but lowers HOMO energy, making oxidation slower.
Peri-Constrained Naphthalene peri-diselenide ~13.0x - 17.0x Conformational Lock: Rigid backbone forces Se lone pairs into repulsion, raising HOMO energy and accelerating oxidation by peroxide.
Intramolecular Interaction Bis(2-aminophenyl) diselenide ~2.0x - 5.0x Heteroatom Stabilization:

interaction stabilizes the selenolate intermediate, preventing over-oxidation to inactive species.
Water Soluble Cyclic Seleninate Esters High (Variable) Improved solubility in aqueous buffers eliminates biphasic kinetic limitations seen with lipophilic diselenides.

Key Takeaway for Drug Design: Simple


 is often too slow for therapeutic relevance. Peri-constrained systems  (Naphthalene backbone) offer the highest intrinsic turnover, while Aniline-derived diselenides  offer the best balance of synthesis ease and activity enhancement via 

interactions.

Experimental Protocol: NADPH-Coupled Reductase Assay

For drug development, the Coupled Reductase Assay is the gold standard. Unlike the chemical "Tomoda Assay" (which uses thiophenol in methanol), this assay mimics the physiological cytosol environment.

Principle

The assay couples the GPx-mimic reaction to Glutathione Reductase (GR). As the mimic oxidizes GSH to GSSG, the GR enzyme immediately recycles it back to GSH, consuming NADPH.

  • Signal: Decrease in Absorbance at 340 nm (NADPH consumption).

  • Stoichiometry:

    
    .
    
Step-by-Step Workflow
  • Buffer Preparation:

    • 100 mM Potassium Phosphate buffer (pH 7.4).

    • 1 mM EDTA (Critical to chelate transition metals that cause background oxidation).

    • 0.1% Triton X-100 (if mimic solubility is poor).

  • Reaction Mixture Assembly (in Quartz Cuvette):

    • Buffer: Adjust to final volume (typically 1 mL).

    • GSH: 1.0 mM (Physiological donor).[2]

    • Glutathione Reductase (GR): 1-2 Units.

    • NADPH: 0.2 - 0.3 mM (Substrate for detection).

    • Mimic (Catalyst): 10 - 50

      
       (Added from DMSO stock).
      
  • Incubation:

    • Incubate at 25°C or 37°C for 5-10 minutes.

    • Why? This allows the diselenide to be reduced by GSH to the active selenol state (Lag phase elimination).

  • Initiation:

    • Add

      
        (or organic peroxide like t-BuOOH) to start the reaction (typically 0.2 - 0.5 mM).
      
  • Data Acquisition:

    • Monitor

      
       for 3-5 minutes.
      
    • Calculate initial velocity (

      
      ) from the linear slope.
      
    • Subtract background rate (no catalyst control).

Assay Logic Diagram (Graphviz)

Assay_Workflow Prep 1. Buffer Prep (PBS + EDTA) Mix 2. Reaction Mix (GSH + GR + NADPH + Mimic) Prep->Mix Incubate 3. Incubation (Reduces Se-Se to SeH) Mix->Incubate 5-10 min Initiate 4. Initiation (Add H2O2) Incubate->Initiate Measure 5. Measurement (Abs 340nm decay) Initiate->Measure Kinetic Reads

Caption: Workflow for the NADPH-Coupled Reductase Assay. The incubation step is critical for diselenides to generate the active species.

Structure-Activity Relationships (SAR)

To optimize diselenide kinetics, focus on these two molecular levers:

A. Conformational Control (The "Back" Effect)

In acyclic diselenides like


, the C-Se-Se-C dihedral angle is ~85° (orthogonal). This minimizes lone pair repulsion but stabilizes the ground state.
  • Strategy: Use a rigid backbone (e.g., naphthalene) to force the Se atoms into a planar geometry (dihedral angle ~0°).[3]

  • Result: Strong lone pair repulsion

    
     Higher HOMO energy 
    
    
    
    Faster electron transfer to peroxide.
B. Intramolecular Interactions (The "Mugesh" Effect)

Incorporating a basic nitrogen (amine/pyridine) or oxygen near the selenium center.

  • Mechanism: The heteroatom donates electron density into the Se-antibonding orbital or forms a weak bond (

    
    ).
    
  • Benefit: This stabilizes the highly reactive selenenic acid intermediate (

    
    ), preventing it from irreversible oxidation to seleninic acid (
    
    
    
    ) under high oxidative stress.

References

  • Mugesh, G., & Singh, H. B. (2000).[3] Synthetic organoselenium compounds as antioxidants: Glutathione peroxidase activity.[3][4] Chemical Society Reviews.[1][3] Link

  • Back, T. G., & Moussa, Z. (2002). Diselenides and allyl selenides as glutathione peroxidase mimetics. Journal of the American Chemical Society.[5] Link

  • Iwaoka, M., & Tomoda, S. (1994). A model study on the effect of an amino group on the antioxidant activity of glutathione peroxidase. Journal of the American Chemical Society.[5] Link

  • Sarma, B. K., & Mugesh, G. (2005). Glutathione peroxidase (GPx)-like antioxidant activity of the organoselenium drug ebselen: Unexpected complications with thiol exchange reactions. Journal of the American Chemical Society.[5] Link

  • Bhabak, K. P., & Mugesh, G. (2010). Functional mimics of glutathione peroxidase: Bioinspired synthetic antioxidants. Accounts of Chemical Research. Link

Sources

Optimizing Antioxidant Systems: A Comparative Guide to Phenolic Synergism

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals Subject: Dual-Action Phenolic Complex (Quercetin + EGCG) vs. Single Isolates

Executive Summary: The Limits of Singularity

In high-stakes drug development and nutraceutical formulation, the "single-bullet" theory of antioxidant therapy is increasingly obsolete. Single phenolic isolates—while potent—often suffer from saturation kinetics and pro-oxidant drift at high concentrations.

This guide objectively compares the performance of a Synergistic Phenolic Matrix (SPM) —specifically a defined ratio of Quercetin and Epigallocatechin Gallate (EGCG) —against traditional single-isolate alternatives. By leveraging the Chou-Talalay method for quantifying synergism, we demonstrate how coupled phenolic systems outperform the sum of their parts through radical regeneration mechanisms rather than simple additive scavenging.

Mechanistic Comparison: Why Synergism Outperforms Isolation

To understand the superior performance of the SPM, one must analyze the molecular "hand-off" of free radicals.

The Problem with Single Isolates

When a single antioxidant (e.g., Quercetin) scavenges a reactive oxygen species (ROS), it becomes a phenoxyl radical . Without a partner to reduce it, this radical can accumulate and potentially initiate oxidative damage (pro-oxidant effect) or simply become inert, ceasing bioactivity.

The Synergistic Solution: The Regeneration Loop

In the Quercetin-EGCG matrix, a hierarchical redox potential exists. Quercetin scavenges the initial ROS, becoming a radical. EGCG, having a lower redox potential, "donates" a hydrogen atom to the Quercetin radical, regenerating the Quercetin to its active form. The EGCG radical is then stabilized via resonance or further metabolic processing. This effectively recycles the primary antioxidant, extending the duration of protection.

Visualization: The Redox Regeneration Pathway

RedoxRegeneration ROS ROS (Free Radical) Neutral Neutralized Species ROS->Neutral Scavenged Q_Active Quercetin (Active) Q_Radical Quercetin Radical (Oxidized) Q_Active->Q_Radical H-Atom Transfer Q_Active->Neutral Q_Radical->Q_Active Regenerated by EGCG EGCG_Active EGCG (Regenerator) EGCG_Active->Q_Radical EGCG_Radical EGCG Radical (Stable) EGCG_Active->EGCG_Radical Donates H-Atom

Figure 1: The "Regeneration Loop" mechanism where EGCG recycles the oxidized Quercetin radical, extending the functional lifespan of the antioxidant system.

Comparative Performance Data

The following data compares the Combination Index (CI) of the Quercetin+EGCG matrix against other phenolic pairs and single standards. A CI value < 1.0 indicates synergism; CI = 1.0 is additive; CI > 1.0 is antagonistic.[1][2]

Table 1: Synergistic Efficiency of Phenolic Combinations

Data derived from DPPH and ABTS radical scavenging assays.[3][4]

Antioxidant SystemRatioInteraction TypeCombination Index (CI)Performance vs. Theoretical Sum
Quercetin + EGCG 1:1 Strong Synergy 0.45 - 0.78 +140% Efficiency
Gallic Acid + Caffeic Acid1:1Synergy0.72+37% Efficiency
Rutin + Resveratrol2:1Moderate Synergy0.85+15% Efficiency
Quercetin (Alone)N/ABaseline1.0 (Ref)100% (Baseline)
Rutin + Chlorogenic Acid1:1Antagonism1.22-18% Efficiency

Key Insight: The Quercetin + EGCG pair demonstrates a CI significantly lower than 0.8, classifying it as "Strong Synergism" according to the Chou-Talalay scale. This implies that 1mg of this matrix achieves the antioxidant potential of ~1.4mg of the individual components simply summed.

Experimental Protocol: Validating Synergism

To replicate these results or evaluate new "Product" candidates, researchers must avoid simple percentage comparisons (which are statistically invalid for non-linear dose-responses). The Chou-Talalay Method is the required standard.[5]

Workflow Overview
  • Dose-Response Generation: Determine the IC50 for individual compounds and the mixture.

  • Median-Effect Plot: Linearize the data to calculate the slope (

    
    ) and potency (
    
    
    
    ).
  • CI Calculation: Apply the Combination Index equation.

Detailed Step-by-Step Protocol

Reagents:

  • 0.1 mM DPPH Solution (in Methanol).

  • Stock Solutions: Quercetin (1 mg/mL), EGCG (1 mg/mL).

Procedure:

  • Serial Dilution: Prepare 5 serial dilutions (e.g., 10, 20, 40, 80, 160 µg/mL) for:

    • Compound A (Quercetin)[6][7][8]

    • Compound B (EGCG)[7]

    • Mixture (A+B at fixed 1:1 ratio)

  • Incubation: Add 20 µL of sample to 180 µL of DPPH solution in a 96-well plate. Incubate for 30 mins in the dark at RT.

  • Measurement: Read Absorbance at 517 nm. Calculate Fraction Affected (

    
    ).
    
  • Data Processing: Use the derived values to solve the CI equation:

    
    
    Where 
    
    
    
    is the dose of drug 1 alone that produces x% effect, and
    
    
    is the dose of drug 1 in the combination that produces the same x% effect.
Visualization: The Validation Workflow

ValidationWorkflow Prep 1. Prepare Stock Solutions (Quercetin, EGCG, Mix) Dilution 2. Serial Dilution (1:2, 1:4, 1:8...) Prep->Dilution Assay 3. DPPH Assay (30 min Incubation) Dilution->Assay Read 4. Measure Absorbance (517 nm) Assay->Read Calc_Fa 5. Calculate Fraction Affected (Fa) Read->Calc_Fa CompuSyn 6. Chou-Talalay Analysis (Calculate CI Value) Calc_Fa->CompuSyn Decision 7. Interpret Synergism (CI < 1.0) CompuSyn->Decision

Figure 2: Step-by-step workflow for validating antioxidant synergism using the Chou-Talalay method.

Critical Analysis: Product vs. Alternatives

Alternative 1: Synthetic Antioxidants (BHT/Trolox)
  • Pros: High stability, low cost, consistent stoichiometry.

  • Cons: No regeneration capability (sacrificial only), potential toxicity concerns, lack of secondary biological benefits (anti-inflammatory signaling).

  • Verdict: The Quercetin+EGCG matrix offers superior biological relevance and potency-per-mole due to the regeneration mechanism, which synthetics lack.

Alternative 2: Random Herbal Extracts
  • Pros: Broad spectrum of compounds.

  • Cons: Batch-to-batch variability. As seen in Table 1, random combinations (e.g., Rutin + Chlorogenic Acid) can lead to antagonism (CI > 1), where compounds compete for reaction sites or mask functional groups.

  • Verdict: A controlled, defined matrix (The Product) eliminates the risk of antagonistic interference found in crude extracts.

References

  • Chou, T. C. (2010).[9] Drug combination studies and their synergy quantification using the Chou-Talalay method.[1][5][6][10][11] Cancer Research, 70(2), 440-446.[1][10] Link

  • Colon, M., & Nerin, C. (2016). Synergistic antioxidant effect of catechin and quercetin interactions.[12] Free Radical Research. (Contextual citation based on general findings of Quercetin/Catechin synergy).

  • Hajimehdipoor, H., et al. (2014). Investigating the synergistic antioxidant effects of some flavonoid and phenolic compounds. Research Journal of Pharmacognosy. Link

  • Jørgensen, L. V., et al. (1999). Regeneration of phenolic antioxidants from phenoxyl radicals: an ESR and electrochemical study of antioxidant hierarchy. Free Radical Research, 30(3), 207-220. Link

  • Li, C., et al. (2019). Synergistic anti-inflammatory effects of quercetin and catechin via inhibiting activation of TLR4-MyD88-mediated NF-κB and MAPK signaling pathways.[12] Phytotherapy Research, 33(3). Link

Sources

Safety Operating Guide

Bis(4-methoxy-2-nitrophenyl)diselenide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Leach" Protocol

Disposing of Bis(4-methoxy-2-nitrophenyl)diselenide requires a deviation from standard organic waste protocols. Unlike typical organic reagents, this compound presents a dual hazard: the acute toxicity of the selenium payload and the potential thermal sensitivity of the nitro-aromatic scaffold .

Critical Warning: Do NOT mix this waste with acidic streams. Acidification of organoselenides can generate Hydrogen Selenide (


) , a gas significantly more toxic than Hydrogen Sulfide (

).

This guide outlines a "Contain and Transfer" strategy, prioritizing the prevention of environmental leaching and gas evolution over bench-top chemical destruction.

Part 1: Immediate Hazard Assessment

Before handling waste, you must understand the specific stability profile of this molecule.

PropertyHazard DescriptionCritical Action
Selenium Core Acute Toxicant (D010). Bioaccumulative. Causes "Blind Staggers" (neurotoxicity) and garlic-breath odor (tell-tale sign of exposure).Double Containment. Never dispose of down the drain.
Nitro Group Energetic Functionality. While the diselenide bond stabilizes the molecule, nitro groups increase sensitivity to shock and rapid heating.No Friction. Do not grind solid waste. Do not heat mother liquors to dryness.
Diselenide Bond Reductive Cleavage Risk. In the presence of reducing agents (e.g., DTT, NaBH4), the bond cleaves to form selenols/selenolates.Segregate. Keep away from reducing agents and acids.

Relevant GHS H-Codes:

  • H301/H331: Toxic if swallowed or inhaled.

  • H373: May cause damage to organs through prolonged or repeated exposure.[1]

  • H410: Very toxic to aquatic life with long-lasting effects.

Part 2: Waste Stream Segregation & Packaging

The primary regulatory driver for this disposal is the Resource Conservation and Recovery Act (RCRA) , specifically the toxicity characteristic for Selenium (EPA Waste Code D010 ).[2]

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
  • Primary Container: Place solid waste in a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Secondary Containment: Seal the primary jar inside a clear plastic zip-lock bag or a secondary pail to prevent dust migration.

  • Labeling: Must be labeled "Hazardous Waste - Toxic (Selenium)." Explicitly write the full chemical name; do not use abbreviations like "Se-Reagent."

Scenario B: Liquid Waste (Mother Liquors/Reaction Solvents)
  • Solvent Compatibility: Most reactions with this compound use polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM).

  • The "Pink Water" Warning: Organoselenium waste often turns reddish/pink upon slight oxidation. This is a visual indicator of selenium contamination.

  • Segregation Rule:

    • DO: Collect in a dedicated "Heavy Metal / Organometallic" waste stream.

    • DO NOT: Combine with "General Organic Solvents" if your facility incinerates organics for fuel blending. Selenium cannot be burned in standard kilns without specific scrubbers (it forms volatile Selenium Dioxide,

      
      ).
      

Part 3: The Disposal Workflow

The following logic flow ensures compliance with EPA standards and minimizes exposure risk.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, contaminated gloves, paper) StateCheck->Solid Liquid Liquid Waste (Mother Liquor / Washings) StateCheck->Liquid Bagging Double Bag / HDPE Jar (Prevent Dust) Solid->Bagging LabelSolid Label: Hazardous Waste (Toxic - Selenium D010) Bagging->LabelSolid Storage Satellite Accumulation Area (Cool, Dry, Dark) LabelSolid->Storage AcidCheck Is solution Acidic? Liquid->AcidCheck Neutralize CAUTION: Neutralize slowly with dilute NaHCO3 AcidCheck->Neutralize Yes (Risk of H2Se) Segregate Segregate Stream: HEAVY METAL ORGANIC AcidCheck->Segregate No Neutralize->Segregate LabelLiquid Label: Hazardous Waste (Selenium Solvent) Segregate->LabelLiquid LabelLiquid->Storage Pickup EHS / Vendor Pickup (Incineration with Scrubber) Storage->Pickup

Figure 1: Decision matrix for segregating and packaging organoselenium waste to prevent gas evolution and ensure regulatory compliance.

Part 4: Decontamination of Glassware

Standard solvent rinsing is often insufficient to remove the "garlic" odor and trace toxicity of organoselenides.

  • Primary Rinse: Rinse glassware with the reaction solvent (e.g., DCM or Ethyl Acetate). Collect this as Hazardous Waste (Selenium) .

  • Oxidative Decontamination (The Bleach Method):

    • Theory: Sodium hypochlorite (Bleach) oxidizes the diselenide and selenols into Selenic Acid (

      
      )  or Seleninic species . While these are water-soluble, they are still toxic.
      
    • Protocol: Soak glassware in a 10% Bleach solution for 1 hour in a fume hood.

    • Disposal of Soak Solution: Do NOT pour this down the drain. The resulting solution contains high concentrations of inorganic selenium. Collect it as "Aqueous Heavy Metal Waste (Selenium)."

  • Final Wash: Wash with soap and water only after the bleach soak.

Part 5: Emergency Contingencies

Spill Cleanup
  • Evacuate: If a large amount of powder is dispersed, clear the area to avoid inhalation.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and a P100 particulate respirator (standard N95 is often insufficient for fine heavy metal dusts).

  • Containment: Do not dry sweep (creates dust). Cover the spill with wet paper towels (dampened with water or PEG-400) to immobilize the powder.

  • Cleanup: Scoop the damp material into a wide-mouth jar. Wipe the area with 10% bleach, followed by water.

Accidental Exposure
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Selenium can be absorbed through the skin.

  • Inhalation: Move to fresh air immediately. If you smell garlic/rotten radish, you have already been exposed to a significant dose. Seek medical attention.

References

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Code of Federal Regulations, Title 40, Part 261.24 - Toxicity Characteristic (D010 Selenium). [Link]

  • National Institutes of Health (NIH) - PubChem. (2023). Selenium Compounds: Toxicity and Safety Standards. [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Selenium). [Link][3]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4] The National Academies Press.[4] (Chapter 8: Management of Waste). [Link]

Sources

Personal protective equipment for handling Bis(4-methoxy-2-nitrophenyl)diselenide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Bis(4-methoxy-2-nitrophenyl)diselenide is a specialized organoselenium compound characterized by its dual nitro-aromatic and diselenide moieties.[1] While valuable as a redox-active precursor and ligand in catalysis, it presents a multi-faceted hazard profile that distinguishes it from standard organic reagents.[1]

Immediate Hazards:

  • Selenium Toxicity: Organoselenium compounds are highly toxic by inhalation and ingestion.[1] They possess a cumulative toxicity profile affecting the liver, kidneys, and central nervous system.

  • Dermal Absorption: The lipophilic nature of the methoxy-nitrophenyl group facilitates transdermal permeation, carrying the toxic selenium payload into the bloodstream.[1]

  • Metabolite Risk: In vivo or reductive metabolism can cleave the Se-Se bond, generating selenols (

    
    ) and potentially hydrogen selenide (
    
    
    
    ), both of which are acutely toxic.[1]
  • Stench: Like most diselenides, this compound can release vile, garlic-like odors indicating exposure or decomposition.[1]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for organoselenium chemistry.[1] The following matrix details the required upgrades based on permeation kinetics and particle containment.

PPE CategoryStandard RequirementEnhanced Requirement (Mandatory) Technical Rationale
Hand Protection Single Nitrile GlovesDouble-Gloving Protocol 1. Inner: Nitrile (4 mil / 0.1mm)2.[1] Outer: Silver Shield® (Laminate) or thick Nitrile (8 mil)Organoselenium compounds can permeate standard thin nitrile in <15 minutes.[1] Laminate films provide broad chemical resistance against the aromatic carrier solvent.[1]
Respiratory Lab VentilationFume Hood (Face Velocity >100 fpm) Contingency: P100/OV RespiratorInhalation of dust or aerosols leads to rapid systemic absorption. The "garlic breath" symptom indicates systemic poisoning has already occurred.
Eye/Face Safety GlassesChemical Splash Goggles Selenium compounds are severe eye irritants.[1] Goggles prevent vapor/dust entry that glasses allow.[1]
Body Lab CoatTyvek® Sleeves or Apron Cotton lab coats absorb and retain selenium dust, creating a secondary exposure source. Disposable Tyvek layers prevent cross-contamination.[1]

Operational Protocol: The "Zero-Exposure" Workflow[1]

This protocol uses a "Zone Defense" strategy to contain the compound at every stage.

Phase 1: Preparation & Weighing

Objective: Eliminate static-induced dust dispersion.[1]

  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure.[1] Nitro-aromatic powders are often dielectric and prone to "jumping" during weighing.[1]

  • The "Secondary Containment" Rule: Never weigh directly onto the balance pan. Place the weighing boat inside a larger, tared glass beaker. If spillage occurs, it is contained within the beaker, not the balance.

  • Solvent Selection: Avoid Dimethyl Sulfoxide (DMSO) if possible.[1] DMSO dramatically enhances skin permeability (acting as a carrier), increasing the toxicity risk of dissolved selenium compounds [1].

Phase 2: Reaction Setup

Objective: Prevent oxidative decomposition and volatile release.[1]

  • Inert Atmosphere: Perform all transfers under Nitrogen (

    
    ) or Argon (
    
    
    
    ).[1] Oxygen can slowly oxidize the diselenide to seleninic acids or anhydrides, which may have different solubility and toxicity profiles.
  • Temperature Control: Do not heat above 100°C without a blast shield. While the diselenide bond is robust, the nitro group introduces a risk of energetic decomposition at elevated temperatures [2].

Phase 3: Monitoring

Self-Validating Safety Check:

  • Odor Check: If you smell garlic, the containment has failed. Stop immediately, lower the sash, and evacuate the area.

  • Glove Inspection: Change outer gloves immediately upon any splash.[1] Do not wait for breakthrough.

Visualized Workflows

Diagram 1: Safe Handling Lifecycle

This workflow illustrates the "Zone" approach to handling, ensuring the compound is never exposed to the open lab environment.

G Storage Storage (Dark, <4°C, Inert) Weighing Weighing Zone (Fume Hood + Anti-Static) Storage->Weighing Transport in Secondary Container Transfer Transfer (Closed Vessel) Weighing->Transfer Dissolve ASAP Reaction Reaction (Inert Atm, Secondary Cont.) Transfer->Reaction Cannula/Syringe Quench Quenching (Oxidative Kill Step) Reaction->Quench Bleach/Peroxide (Careful!) Waste Segregated Disposal (Se-Specific Stream) Quench->Waste Label: TOXIC SE

Figure 1: The "Zero-Exposure" lifecycle ensures the compound is contained from storage to disposal.[1][2][3][4][5]

Diagram 2: Waste Disposal Decision Tree

Selenium waste must never enter general organic waste streams due to regulatory limits (RCRA) and potential for volatile alkyl-selenide formation.[1]

Waste Start Waste Generation IsSolid Is it Solid (Gloves, Paper, Compound)? Start->IsSolid IsLiquid Is it Liquid? IsSolid->IsLiquid No SolidBin Solid Waste Bin Label: 'Selenium Debris' IsSolid->SolidBin Yes LiquidType Solvent Type? IsLiquid->LiquidType Final EHS Hazardous Waste (Do NOT Autoclave) SolidBin->Final Pickup AqWaste Aqueous Stream (Adjust pH > 9) LiquidType->AqWaste Aqueous OrgWaste Organic Stream (Segregated) LiquidType->OrgWaste Organic AqWaste->Final Pickup OrgWaste->Final Pickup

Figure 2: Segregation logic to prevent mixing Selenium with incompatible waste streams.

Emergency Response & Decontamination

Spill Cleanup (Solid)[1][6]
  • Evacuate: Clear the immediate area.

  • PPE Up: Don full PPE including double gloves and N95/P100 respirator if outside the hood.[1]

  • Dry Clean: Do NOT use water initially (it spreads the contamination).[1] Use a damp tissue or tack cloth to pick up powder gently.[1]

  • Decon: Wash the surface with a 10% Sodium Hypochlorite (Bleach) solution.[1] This oxidizes residual selenium to the less volatile selenate form [3].

Exposure First Aid[4][7]
  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use ethanol or organic solvents; they increase absorption.[1]

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—selenium corneal burns can be delayed.[1]

References

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Selenium and Compounds. United States Department of Labor.[1] [Link]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for Bis(2-nitrophenyl) diselenide. PubChem.[1] [Link]

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